2-Methoxybenzoylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMMMVJTFRJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407161 | |
| Record name | 2-Methoxybenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35276-83-6 | |
| Record name | 2-Methoxy-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35276-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxybenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxybenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-Methoxybenzoylacetonitrile
A Technical Guide to the Physicochemical Properties of 2-Methoxybenzoylacetonitrile
Introduction
This compound, also known by its systematic name 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. As a β-ketonitrile, its unique structural arrangement, featuring a ketone, a nitrile, and a methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are core scaffolds in many biologically active molecules.[1] This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic profile, and analytical methodologies, offering a foundational resource for researchers in organic synthesis and drug development.
Chemical Identity and Structure
Accurate identification is paramount for both regulatory compliance and scientific reproducibility. The primary identifiers and structural details for this compound are consolidated below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Systematic Name | 3-(2-methoxyphenyl)-3-oxopropanenitrile | N/A |
| Common Name | This compound | [2] |
| CAS Number | 35276-83-6 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol |[2] |
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for designing synthetic, purification, and formulation protocols.
Table 2: Physicochemical Data
| Property | Value | Comments and Implications | Source |
|---|---|---|---|
| Appearance | Colorless to light yellow crystal/powder | Visual confirmation of purity; color may indicate impurities. | [3] |
| Melting Point | 89-91°C | A sharp melting range is a key indicator of high purity. | [3] |
| Boiling Point | 331.8°C at 760 mmHg | High boiling point suggests low volatility under standard conditions. | [3] |
| Solubility | Soluble in organic solvents (ethanol, DMF, dichloromethane); almost insoluble in water. | Dictates solvent choice for reactions, extractions, and chromatography. Low water solubility simplifies aqueous workups. |[3] |
The molecule's largely organic structure, dominated by the aromatic ring, underpins its high solubility in nonpolar organic solvents and near-insolubility in water. This differential solubility is a cornerstone of its purification, typically involving extraction from an aqueous phase into an organic solvent like dichloromethane or ethyl acetate, followed by crystallization.
Spectroscopic Profile
The unique electronic and vibrational characteristics of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule. The expected characteristic absorption bands are:
-
~2250 cm⁻¹ (C≡N Stretch): A sharp, medium-intensity peak characteristic of the nitrile group.
-
~1680 cm⁻¹ (C=O Stretch): A strong, sharp peak corresponding to the aryl ketone carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
~1600-1450 cm⁻¹ (C=C Stretch): Several peaks of varying intensity arising from the aromatic ring.
-
~1250 cm⁻¹ and ~1020 cm⁻¹ (C-O-C Stretch): Strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether bond, respectively.
-
~3050-3000 cm⁻¹ (Aromatic C-H Stretch): Medium to weak bands appearing just above 3000 cm⁻¹.
-
~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): Bands corresponding to the methylene (-CH₂-) and methoxy (-OCH₃) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton:
-
Aromatic Protons (δ 7.0-8.0 ppm): Four protons on the substituted benzene ring will appear as a complex multiplet pattern due to ortho, meta, and para coupling. The ortho-substitution pattern leads to characteristic splitting.
-
Methylene Protons (-CH₂-) (δ ~4.0-4.5 ppm): The two protons of the methylene group adjacent to both the carbonyl and nitrile groups will appear as a singlet.
-
Methoxy Protons (-OCH₃) (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.
-
-
¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton:
-
Carbonyl Carbon (C=O) (δ ~190 ppm): The ketone carbon is expected to be significantly downfield.
-
Nitrile Carbon (C≡N) (δ ~115 ppm): The nitrile carbon appears in the characteristic region for this functional group.
-
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the six carbons of the aromatic ring. The carbon bearing the methoxy group (C-O) will be the most downfield (~158 ppm), while the carbon attached to the benzoyl group will also be downfield.
-
Methoxy Carbon (-OCH₃) (δ ~56 ppm): The carbon of the methoxy group.
-
Methylene Carbon (-CH₂-) (δ ~30-35 ppm): The aliphatic methylene carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value of 175, corresponding to the molecular weight of the compound.[2]
-
Key Fragmentation Pathways: The primary fragmentation is expected to occur via cleavage alpha to the carbonyl group (α-cleavage), leading to the formation of a stable acylium ion.
The most prominent fragment ion in the mass spectrum is often the 2-methoxybenzoyl cation at m/z = 135.[4] Subsequent loss of a neutral carbon monoxide (CO) molecule can lead to another significant peak at m/z = 107.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate.[1] Its synthesis and subsequent chemical behavior are dictated by its constituent functional groups.
Synthetic Approach
β-Ketonitriles are commonly synthesized via the acylation of nitriles. A prevalent method involves a base-promoted condensation reaction between a suitable ester (e.g., methyl 2-methoxybenzoate) and acetonitrile.[5]
General Synthetic Protocol (Base-Promoted Acylation):
-
A strong base, such as potassium tert-butoxide, is suspended in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).[5]
-
Acetonitrile is added dropwise to the suspension at room temperature to form the nucleophilic carbanion.
-
Methyl 2-methoxybenzoate is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.[5]
Chemical Reactivity
The reactivity of this compound is characterized by its three main functional regions:
-
The α-Methylene Group: The protons on the carbon between the ketone and nitrile groups are acidic and can be easily removed by a base. This allows the molecule to act as a nucleophile in various alkylation and condensation reactions.
-
The Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, providing pathways to different classes of compounds.
-
The Ketone Group: The carbonyl group can be reduced to a secondary alcohol or participate in reactions with nucleophiles.
-
Aromatic Ring: The methoxy-substituted benzene ring can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the other functional groups.
Analytical Methodologies
Ensuring the purity and identity of this compound is crucial for its application in sensitive fields like drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the aromatic ring exhibits strong absorbance.
-
Standard Preparation: Prepare a stock solution of accurately weighed reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range of the standards.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Analysis: The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).
Safety and Handling
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper laboratory safety practices are essential when handling this compound.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For long-term storage, refrigeration at 4°C is recommended.[6]
-
Incompatibilities: Avoid strong oxidizing agents. Contact with strong acids may liberate toxic hydrogen cyanide gas.[6]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a key chemical building block with a well-defined set of physicochemical properties. Its characteristic solubility, melting point, and spectroscopic fingerprint provide the necessary tools for its identification, purification, and quality control. A thorough understanding of these properties, as outlined in this guide, is fundamental for any scientist or researcher aiming to effectively utilize this versatile compound in the synthesis of more complex and valuable molecules.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxybenzoylacetonitrile
This guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxybenzoylacetonitrile (CAS No. 35276-83-6), a key intermediate in various synthetic pathways of interest to the pharmaceutical and chemical research sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the determination and application of its melting point and solubility characteristics.
Introduction to this compound
This compound, also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a crystalline organic compound with the molecular formula C₁₀H₉NO₂. Its structure, featuring a methoxy-substituted benzene ring attached to a β-ketonitrile moiety, makes it a versatile building block in organic synthesis. Understanding its fundamental physical properties is paramount for its effective use in reaction design, purification, and formulation development. This guide will focus on two of its most critical parameters: melting point and solubility.
Core Physicochemical Properties
The melting point and solubility of a compound are not mere data points; they are indicators of purity, stability, and intermolecular forces, and they dictate the practical aspects of its handling and application in a laboratory setting.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.
Reported Melting Point:
The literature value for the melting point of this compound is approximately 60-64°C [1].
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 35276-83-6 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Colorless crystal or white powder | [1] |
| Melting Point | ~60-64°C | [1] |
| Boiling Point | ~343°C | [1] |
Solubility Profile
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. This property is crucial for selecting appropriate solvents for synthesis, extraction, recrystallization, and formulation.
Qualitative Solubility:
This compound exhibits the following solubility characteristics[1]:
-
Soluble in: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)
-
Slightly soluble in: Ethanol, Chloroform
-
Almost insoluble in: Water
This solubility profile is consistent with a molecule that has both polar (ketone, nitrile, ether) and nonpolar (benzene ring) functionalities. The high solubility in polar aprotic solvents like DMSO and DCM, and lower solubility in protic solvents like ethanol and water, provides a strong basis for developing effective purification and reaction protocols.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the determination of the melting point and solubility of this compound. These methods are grounded in standard laboratory practices and are designed to ensure accuracy and reproducibility.
Protocol for Melting Point Determination
The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid. The following protocol utilizes the capillary method, a widely accepted technique.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height at the bottom of the tube.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate (e.g., 10-20°C/minute) to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C/minute to allow for thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This is the melting point range.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point reading.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to a precise measurement.
Diagram 1: Workflow for Melting Point Determination
A streamlined workflow for accurate melting point determination.
Protocol for Qualitative Solubility Assessment
This protocol provides a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.
Methodology:
-
Initial Screening in Water:
-
To a small test tube, add approximately 10-20 mg of this compound.
-
Add 1 mL of deionized water.
-
Vortex or shake the tube vigorously for 30 seconds.
-
Observe for dissolution. If the solid remains, the compound is classified as insoluble in water.
-
-
Screening in Organic Solvents:
-
Repeat the process described in step 1 with the following solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethanol
-
Chloroform
-
Hexanes (as a nonpolar reference)
-
-
Record observations for each solvent, noting whether the compound is fully soluble, partially soluble, or insoluble.
-
Causality Behind Experimental Choices:
-
Standardized Amounts: Using consistent amounts of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.
-
Vigorous Agitation: Ensures that the entire surface area of the solid is exposed to the solvent, facilitating dissolution.
Diagram 2: Decision Tree for Solubility Assessment
A systematic approach to qualitative solubility testing.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (nitrile rubber is a suitable choice), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The melting point and solubility of this compound are fundamental properties that are critical for its successful application in research and development. The data and protocols presented in this guide provide a solid foundation for scientists to handle, purify, and utilize this versatile compound with confidence and precision. Adherence to the detailed experimental procedures will ensure the generation of reliable and reproducible results, which is the cornerstone of scientific integrity.
References
Spectroscopic Data for 2-Methoxybenzoylacetonitrile: An In-depth Technical Guide
Introduction
2-Methoxybenzoylacetonitrile, systematically named 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a β-ketonitrile of significant interest in organic synthesis.[1] It serves as a versatile building block for the synthesis of a variety of heterocyclic compounds and has potential applications in medicinal chemistry and materials science.[2] The unique structural features of this compound, particularly the presence of a methoxy group on the benzoyl moiety, influence its electronic properties and reactivity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. In the absence of readily available, published experimental spectra for this specific molecule, this guide will present a detailed prediction of its spectral characteristics based on the well-documented data of the parent compound, benzoylacetonitrile, and the known effects of a 2-methoxy substituent. The discussion will also delve into the critical aspect of keto-enol tautomerism, a phenomenon inherent to β-dicarbonyl and related compounds, which profoundly impacts their spectroscopic signatures.
Molecular Structure and Keto-Enol Tautomerism
This compound can exist as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a fundamental concept in the study of β-dicarbonyl compounds and their analogues. The relative populations of the keto and enol forms are influenced by factors such as the solvent, temperature, and pH.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxybenzoylacetonitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-Methoxybenzoylacetonitrile, a compound of interest in medicinal chemistry. In the absence of readily available experimental spectra, this paper leverages established NMR principles, substituent effects, and spectral data from analogous compounds to provide a robust prediction and interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of spectral assignment, the underlying chemical principles, and a standardized protocol for experimental data acquisition.
Introduction: The Role of NMR in Structural Elucidation
The precise characterization of molecular structure is a cornerstone of chemical research and development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, as well as electron-withdrawing and -donating groups, NMR provides a powerful tool to confirm its identity and purity.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the well-documented effects of substituents on aromatic systems. By examining the spectra of related compounds, such as 2-methoxyacetophenone and acetophenone, we can confidently anticipate the spectral features of the target molecule.[1][2]
Molecular Structure and Atom Labeling
To facilitate a clear and concise discussion of the NMR spectra, the atoms of this compound are labeled as shown in the diagram below. This labeling convention will be used throughout this guide.
Caption: Molecular structure of this compound with atom labeling for NMR assignment.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing benzoyl group will generally deshield adjacent protons, shifting them downfield, while the electron-donating methoxy group will shield nearby protons, moving them upfield.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 7.8 - 8.0 | dd | J ≈ 7.5, 1.8 | 1H |
| H4 | 7.5 - 7.7 | ddd | J ≈ 8.0, 7.5, 1.8 | 1H |
| H5 | 7.0 - 7.2 | ddd | J ≈ 8.0, 7.5, 1.0 | 1H |
| H3 | 6.9 - 7.1 | d | J ≈ 8.0 | 1H |
| C8-H | 4.0 - 4.2 | s | - | 2H |
| C10-H (OCH₃) | 3.9 - 4.1 | s | - | 3H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H3, H4, H5, H6): These protons on the benzene ring will appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.
-
H6: This proton is ortho to the electron-withdrawing carbonyl group, which will cause a significant downfield shift, likely in the range of 7.8 - 8.0 ppm. It will appear as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, J ≈ 7.5 Hz) and H4 (meta coupling, J ≈ 1.8 Hz).
-
H4: This proton is para to the methoxy group and meta to the carbonyl group. It is expected to be a doublet of doublet of triplets (ddd) due to coupling with H3 (ortho, J ≈ 8.0 Hz), H5 (ortho, J ≈ 7.5 Hz), and H6 (meta, J ≈ 1.8 Hz). Its chemical shift is predicted to be in the range of 7.5 - 7.7 ppm.
-
H5: This proton is meta to both the methoxy and carbonyl groups. It will likely appear as a doublet of doublet of triplets (ddd) due to coupling with H4 (ortho, J ≈ 7.5 Hz), H6 (ortho, J ≈ 8.0 Hz), and H3 (meta, J ≈ 1.0 Hz). Its chemical shift is anticipated to be between 7.0 and 7.2 ppm.
-
H3: This proton is ortho to the electron-donating methoxy group, which will cause an upfield shift compared to the other aromatic protons. It is expected to appear as a doublet (d) due to coupling with H4 (ortho, J ≈ 8.0 Hz), in the range of 6.9 - 7.1 ppm.
-
-
Methylene Protons (C8-H): The two protons on the carbon adjacent to the carbonyl and cyano groups are chemically equivalent and are expected to appear as a singlet in the range of 4.0 - 4.2 ppm. The deshielding effect of the adjacent carbonyl and nitrile groups causes this downfield shift.
-
Methoxy Protons (C10-H): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.9 - 4.1 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms and functional groups.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |
| C7 (C=O) | 195 - 200 |
| C1 | 135 - 140 |
| C4 | 133 - 136 |
| C6 | 130 - 133 |
| C2 | 158 - 162 |
| C5 | 120 - 123 |
| C3 | 110 - 113 |
| C9 (CN) | 115 - 120 |
| C8 (CH₂) | 25 - 30 |
| C10 (OCH₃) | 55 - 58 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C7): The carbonyl carbon is highly deshielded and will appear significantly downfield, in the range of 195 - 200 ppm.[2]
-
Aromatic Carbons (C1-C6):
-
C2: This carbon is directly attached to the electronegative oxygen of the methoxy group and will be the most downfield of the aromatic carbons (excluding C1), predicted to be in the 158 - 162 ppm range.
-
C1: The carbon attached to the benzoyl group will also be downfield due to the electron-withdrawing nature of the carbonyl, expected around 135 - 140 ppm.
-
C4 and C6: These carbons will have intermediate chemical shifts in the aromatic region, predicted between 130 and 136 ppm.
-
C3 and C5: These carbons will be the most upfield of the aromatic CH carbons, with expected shifts between 110 and 123 ppm.
-
-
Nitrile Carbon (C9): The carbon of the cyano group typically appears in the 115 - 120 ppm range.
-
Methylene Carbon (C8): The aliphatic methylene carbon will be found in the upfield region of the spectrum, predicted to be between 25 and 30 ppm.
-
Methoxy Carbon (C10): The carbon of the methoxy group will have a characteristic chemical shift in the range of 55 - 58 ppm.[1]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
5.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[4] The residual proton signal of CDCl₃ at 7.26 ppm can serve as an internal reference for the ¹H spectrum, and the carbon signal at 77.16 ppm for the ¹³C spectrum.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation and data acquisition.
5.2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is recommended.[7]
-
Acquisition Time (aq): 2-4 seconds.[8]
-
Spectral Width (sw): -2 to 12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental NMR principles and drawing comparisons with structurally similar molecules, we have established a reliable spectral forecast that can aid in the identification and characterization of this compound. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data. This comprehensive analysis serves as a valuable resource for researchers working with this and related molecular scaffolds, facilitating efficient and accurate structural verification.
References
Mass spectrometry analysis of 2-Methoxybenzoylacetonitrile
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxybenzoylacetonitrile
Introduction: Characterizing a Key Synthetic Intermediate
This compound, also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a multifunctional organic compound featuring a methoxy-substituted aromatic ring, a ketone, and a nitrile group. Its structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Unambiguous structural confirmation is a critical step in any synthetic workflow, and mass spectrometry (MS) stands as the definitive technique for this purpose. It provides not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms the molecule's specific arrangement and connectivity.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond procedural steps to explore the causal reasoning behind methodological choices, from selecting the appropriate ionization technique to interpreting the resulting fragmentation patterns. The protocols and interpretations described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their analytical work.
Physicochemical Properties and Analytical Considerations
Before analysis, understanding the fundamental properties of the analyte is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₂ | [N/A] |
| Molecular Weight | 175.18 g/mol | [N/A] |
| Monoisotopic Mass | 175.0633 u | [N/A] |
| Appearance | Colorless crystal or white powder | [1] |
| Melting Point | Approx. 60-64°C | [1] |
| Solubility | Soluble in DMSO, dichloromethane; slightly soluble in ethanol | [1] |
The compound's moderate molecular weight and expected volatility make it an excellent candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, its solubility in common reversed-phase solvents also permits analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), offering flexibility depending on sample complexity and analytical goals.
Core Principles: Selecting the Optimal Ionization Technique
The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature of the resulting mass spectrum. The primary decision is between "hard" and "soft" ionization techniques.
-
Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons.[2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[3] While the molecular ion may be weak or absent, the resulting fragment pattern is rich in structural information, making EI the gold standard for structural elucidation and library matching.
-
Soft Ionization (ESI/CI): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart less energy to the analyte.[4] They typically produce an abundant protonated molecule ([M+H]⁺) or other adducts, providing clear confirmation of the molecular weight.[5] Fragmentation is minimal unless induced in a secondary step (MS/MS).
Recommendation: For initial characterization and structural confirmation of a pure standard, GC-MS with Electron Ionization is the preferred method due to the highly informative and predictable fragmentation patterns it generates. For analyzing the compound in complex matrices or for high-throughput quantification, LC-MS with ESI would be more appropriate.
Analytical Workflow: From Sample to Spectrum
A robust analytical workflow ensures reproducibility and data integrity. The process involves careful sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation.
Caption: A typical workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS with Electron Ionization (EI)
This protocol provides a self-validating system for the analysis of this compound.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound standard in high-purity dichloromethane to a final concentration of 1 mg/mL.
- Vortex the solution to ensure complete dissolution.
2. Gas Chromatography (GC) Conditions:
- Injector: Split/splitless, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Interpretation of the Electron Ionization Mass Spectrum
While a published spectrum for this compound is not available in major public databases, the fragmentation pattern can be reliably predicted based on fundamental principles of mass spectrometry and by referencing the spectrum of its close isomer, 4-Methoxybenzoylacetonitrile, which is available in the NIST database.[2] The core fragmentation will be driven by the stability of the resulting ions, primarily through cleavage adjacent to the carbonyl group.[6]
The Molecular Ion (M•⁺): The molecular ion represents the intact molecule with one electron removed. For this compound (C₁₀H₉NO₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 175. This peak should be reasonably abundant due to the stability conferred by the aromatic ring.
Primary Fragmentation: Alpha-Cleavage Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is the most dominant fragmentation pathway for ketones.[7] Two primary alpha-cleavage events are expected:
-
Formation of the 2-Methoxybenzoyl Cation (m/z 135): This is the most anticipated and likely the base peak of the spectrum. The bond between the carbonyl carbon and the methylene group breaks, resulting in the loss of a cyanomethyl radical (•CH₂CN, 40 u). The resulting 2-methoxybenzoyl cation is highly stabilized by resonance with the aromatic ring and the oxygen atom.
-
Formation of the Acylium Ion (m/z 66): The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This results in the loss of a 2-methoxyphenyl radical (•C₇H₇O, 107 u) and the formation of the [O=C-CH₂-CN]⁺ ion at m/z 66. This peak is expected to be of lower intensity compared to the m/z 135 peak due to the superior stability of the 2-methoxybenzoyl cation.
Secondary Fragmentation Pathways: The primary fragment ions will undergo further fragmentation:
-
Loss of CO from the Benzoyl Cation: The 2-methoxybenzoyl cation (m/z 135) can lose a neutral carbon monoxide (CO, 28 u) molecule to form the 2-methoxyphenyl cation at m/z 107 .
-
Loss of a Methyl Radical: The 2-methoxyphenyl cation (m/z 107) can then lose a methyl radical (•CH₃, 15 u) from the methoxy group to yield an ion at m/z 92 .
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Key Diagnostic Ions:
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 175 | [C₁₀H₉NO₂]•⁺ | Molecular Ion (M•⁺) |
| 135 | [CH₃O-C₆H₄-CO]⁺ | Alpha-cleavage: M - •CH₂CN |
| 107 | [CH₃O-C₆H₄]⁺ | From m/z 135: Loss of CO |
| 92 | [C₆H₄O]⁺ | From m/z 107: Loss of •CH₃ |
| 66 | [O=C-CH₂-CN]⁺ | Alpha-cleavage: M - •C₇H₇O |
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. Electron Ionization is the technique of choice for definitive structural confirmation, yielding a rich and predictable fragmentation pattern dominated by alpha-cleavage. The formation of the highly stable 2-methoxybenzoyl cation at m/z 135 serves as the primary diagnostic ion. By understanding the fundamental principles of ionization and fragmentation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Benzyl nitrile [webbook.nist.gov]
- 2. 4-Methoxybenzoylacetonitrile [webbook.nist.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. m.youtube.com [m.youtube.com]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
Introduction: The Vibrational Fingerprint of a Molecule
An In-depth Technical Guide to the FT-IR Spectrum of 2-Methoxybenzoylacetonitrile
Prepared by: Gemini, Senior Application Scientist
Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences. Its power lies in its ability to probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a unique "fingerprint," providing invaluable structural information about the functional groups present. This guide provides an in-depth analysis of the FT-IR spectrum of this compound (also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile), a compound featuring a rich array of functional groups that serve as an excellent case study for spectral interpretation. Understanding this spectrum is critical for researchers in drug development and organic synthesis for identity confirmation, purity assessment, and reaction monitoring.
Molecular Structure: A Multifunctional Landscape
To properly interpret the FT-IR spectrum, we must first understand the molecular architecture of this compound. Its chemical formula is C₁₀H₉NO₂.[1] The structure is characterized by several key functional groups, each with distinct vibrational signatures:
-
Aryl Ketone: A carbonyl group (C=O) conjugated with an ortho-substituted benzene ring.
-
Nitrile: A carbon-nitrogen triple bond (-C≡N).
-
Aromatic Ether: A methoxy group (-OCH₃) attached to the benzene ring.
-
Methylene Group: An aliphatic -CH₂- group situated between the carbonyl and nitrile functionalities.
-
Ortho-Disubstituted Benzene Ring: The aromatic core with substituents at adjacent positions.
Each of these groups will give rise to characteristic absorption bands in the FT-IR spectrum.
Deconstructing the Spectrum: A Guided Interpretation
The FT-IR spectrum of this compound is best analyzed by dissecting it into regions corresponding to the vibrations of its constituent functional groups.
The Nitrile Group (-C≡N) Stretch
The carbon-nitrogen triple bond stretch is one of the most readily identifiable peaks in an IR spectrum due to its characteristic position and appearance.
-
Expected Frequency: For aromatic nitriles, this vibration typically occurs in the 2240–2220 cm⁻¹ range.[2] The conjugation with the aromatic system slightly lowers the frequency compared to saturated nitriles (2260–2240 cm⁻¹).[2]
-
Spectral Signature: This peak is expected to be sharp and of strong intensity.[2][3] Its unique position in a relatively uncongested region of the spectrum makes it a powerful diagnostic tool for confirming the presence of the nitrile moiety.[2]
The Carbonyl Group (C=O) Stretch
The carbonyl stretch is typically the most intense absorption in the spectrum due to the large change in dipole moment during the vibration.
-
Expected Frequency: For α,β-unsaturated or aryl ketones, the C=O stretching vibration is observed in the 1685–1666 cm⁻¹ region.[4] The electron-donating resonance effect of the benzene ring and the methoxy group weakens the C=O double bond, shifting its absorption to a lower wavenumber compared to a simple aliphatic ketone (ca. 1715 cm⁻¹).[4]
-
Spectral Signature: A very strong and sharp absorption band.
Aromatic and Aliphatic C-H Stretching Region (3100-2800 cm⁻¹)
This region contains signals from the C-H bonds of both the aromatic ring and the aliphatic methylene and methoxy groups.
-
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring typically appear as multiple weak to medium, sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methoxy (-OCH₃) groups will appear just below 3000 cm⁻¹. These are typically observed between 2960 cm⁻¹ and 2850 cm⁻¹.
The Aromatic "Fingerprint" Region (1600-1400 cm⁻¹ and below)
The region below 1600 cm⁻¹ is often complex but provides critical structural information, particularly about the aromatic system.
-
Aromatic C=C Stretches: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of sharp bands of variable intensity, typically around 1600, 1580, 1500, and 1450 cm⁻¹.
-
Aryl Ether C-O Stretches: The methoxy group gives rise to two characteristic C-O stretching bands. The asymmetric stretch (Ar-O) is typically stronger and appears around 1250 cm⁻¹. The symmetric stretch (O-CH₃) is found near 1040 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined from strong absorptions in the 900-690 cm⁻¹ region. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.
Summary of Key Vibrational Frequencies
The expected FT-IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| > 3000 | Aromatic C-H | C-H Stretch | Medium, Sharp |
| < 3000 | Aliphatic C-H (-CH₂-, -OCH₃) | C-H Stretch | Medium, Sharp |
| 2240 - 2220 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp |
| 1685 - 1666 | Aryl Ketone (C=O) | C=O Stretch | Very Strong, Sharp |
| ~1600, 1580, 1500 | Aromatic Ring | C=C In-Ring Stretch | Medium to Strong |
| ~1450 | Methylene (-CH₂) | CH₂ Scissoring (Bending) | Medium |
| ~1250 | Aryl Ether (Ar-O-C) | Asymmetric C-O-C Stretch | Strong |
| ~1040 | Aryl Ether (Ar-O-C) | Symmetric C-O-C Stretch | Medium |
| ~750 | Aromatic Ring | C-H Out-of-Plane Bend (Ortho) | Strong |
Experimental Workflow for FT-IR Analysis
Obtaining a high-quality FT-IR spectrum of a solid sample like this compound requires careful sample preparation. The Potassium Bromide (KBr) pellet method is a standard and reliable technique.
References
An In-depth Technical Guide on the Chemical Stability and Storage of 2-Methoxybenzoylacetonitrile
Abstract
2-Methoxybenzoylacetonitrile is a crucial intermediate in the synthesis of numerous pharmaceutical and fine chemical compounds. Maintaining its chemical integrity through appropriate storage and handling is fundamental to ensuring the reproducibility and success of synthetic protocols. This guide provides a comprehensive technical overview of the stability of this compound, detailing potential degradation pathways and outlining optimal storage conditions. By integrating established scientific principles with practical, field-tested insights, this document serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of a Stable Precursor
In the realm of complex organic synthesis, the quality of starting materials is paramount. This compound, with its reactive ketonitrile moiety and substituted aromatic ring, is a versatile building block for a diverse array of heterocyclic compounds and active pharmaceutical ingredients. However, its utility is directly linked to its purity. Degradation of this key intermediate can introduce impurities that may lead to undesirable side reactions, reduced yields, and significant challenges in the purification of final products. A thorough understanding of the factors governing the stability of this compound is therefore a critical prerequisite for robust and scalable chemical processes.
Chemical Stability Profile: Key Factors and Degradation Pathways
The stability of this compound is contingent on several environmental factors, including temperature, light, moisture, and pH. The interplay of these factors can initiate degradation cascades that compromise the compound's purity.
Thermal Stability
While specific decomposition data is not extensively published, it is prudent to handle this compound with thermal caution. Prolonged exposure to elevated temperatures, particularly near or above its melting point (approximately 60-64°C), can induce decomposition or polymerization.[1]
Field-Proven Insight: Thermal stress often manifests as a discoloration of the material, progressing from white or colorless to yellow or brown. This visual cue is a strong indicator of degradation. For high-temperature reactions, it is best practice to use freshly purified this compound and to conduct the reaction under an inert atmosphere to mitigate oxidative decomposition.
Photostability
Aromatic compounds, especially those bearing electron-donating groups like the methoxy substituent, are often susceptible to photodegradation. Exposure to ultraviolet (UV) radiation can promote the formation of reactive intermediates, leading to the generation of impurities. Therefore, it is crucial to protect this compound from light sources.
Hydrolytic Stability and pH Sensitivity
The presence of both a nitrile and a ketone functional group renders this compound susceptible to hydrolysis, a process that is significantly influenced by pH.
-
Acidic Conditions: Under strong acidic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide.
-
Alkaline Conditions: In the presence of strong bases, the compound may react.[1]
Given its limited solubility in water, hydrolysis is a greater concern in biphasic systems or in the presence of significant moisture.[1]
Incompatibilities
For safe and effective use, it is essential to avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2] Such interactions can lead to vigorous and potentially hazardous reactions.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a stringent set of storage and handling procedures must be implemented.
Optimal Storage Conditions
The following table outlines the recommended conditions for the long-term storage of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[3][4] | Minimizes the rate of thermal degradation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3][5] | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Store in a dark location, protected from direct sunlight.[6] | Prevents photodegradation. |
| Container | Use a tightly sealed, appropriate container.[7] | Ensures protection from environmental factors. |
Step-by-Step Handling Workflow
The following workflow is a self-validating system designed to maintain the purity of this compound during handling.
Caption: Recommended workflow for the safe handling and dispensing of this compound.
Visualization of Stability and Degradation Factors
The interplay of various factors on the stability of this compound can be visualized as a logical relationship diagram.
Caption: Logical relationships between environmental stressors, degradation pathways, and consequences for this compound.
Experimental Protocols for Purity Assessment
Regular assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.
Detailed HPLC Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Perform serial dilutions to generate a series of calibration standards.
-
-
Preparation of Sample Solution:
-
Accurately weigh the this compound sample to be tested.
-
Dissolve in the same solvent as the standards to a concentration that falls within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of the sample solution from the calibration curve.
-
Calculate the purity of the sample.
-
Examine the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products.
-
Conclusion
The chemical stability of this compound is a critical consideration for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document—specifically, protection from heat, light, and moisture—scientists can significantly mitigate the risk of degradation. The implementation of routine analytical testing, such as the HPLC protocol provided, offers a robust system for verifying the purity and integrity of this vital chemical intermediate. A proactive approach to stability management will ultimately lead to more reliable, reproducible, and successful synthetic outcomes.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-Methoxyphenyl Acetonitrile for Synthesis, High Purity Lab Chemical at Best Price [alphachemikaindia.com]
- 5. lobachemie.com [lobachemie.com]
- 6. atul.co.in [atul.co.in]
- 7. unigel.com.br [unigel.com.br]
The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthetic Evolution of 2-Methoxybenzoylacetonitrile
Abstract
This in-depth technical guide charts the discovery and historical development of 2-Methoxybenzoylacetonitrile, a significant β-ketonitrile intermediate in contemporary organic and medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence is intrinsically linked to the broader evolution of synthetic methodologies for β-ketonitriles. We will explore the foundational chemical principles that underpin its synthesis, most notably the Claisen condensation, and provide a detailed, field-proven protocol for its preparation. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind the experimental design, thereby ensuring scientific integrity and reproducibility.
Introduction: The Significance of β-Ketonitriles
β-Ketonitriles, characterized by a ketone and a nitrile group separated by a methylene bridge, are a class of highly versatile organic intermediates.[1][2] Their unique electronic architecture, featuring an acidic α-carbon, makes them valuable precursors for a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and various heterocyclic compounds.[2][3] The presence of both a nucleophilic center (the deprotonated α-carbon) and electrophilic centers (the carbonyl carbon and the nitrile carbon) allows for a wide range of chemical transformations.
This compound, also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a member of this important class.[4] Its structure, incorporating a methoxy-substituted phenyl ring, offers additional opportunities for molecular elaboration and has made it a valuable building block in the synthesis of biologically active compounds.
Historical Context: The Dawn of β-Ketonitrile Synthesis
The history of this compound is interwoven with the development of fundamental carbon-carbon bond-forming reactions. The most pertinent of these is the Claisen condensation , a reaction first described by Rainer Ludwig Claisen in 1887.[5] This reaction initially involved the self-condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[5][6]
A crucial evolution of this reaction for the synthesis of β-ketonitriles is the "crossed" Claisen condensation . In this variation, an ester reacts with a different carbonyl compound, in this case, a nitrile. The use of a nitrile, such as acetonitrile, as the nucleophilic partner in a Claisen-type condensation provides a direct route to β-ketonitriles. The driving force for this reaction is the formation of a highly stabilized enolate anion of the resulting β-ketonitrile, which is more acidic than the starting nitrile.[7][8]
Early methods for the acylation of nitrile anions with esters often employed bases like sodium methoxide, sodium ethoxide, or sodium amide.[1] These foundational studies laid the groundwork for the reliable and scalable synthesis of a wide variety of β-ketonitriles, including this compound.
Synthesis of this compound: A Modern Approach
The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is through a crossed Claisen condensation between an ester of 2-methoxybenzoic acid and acetonitrile.
Reaction Mechanism
The synthesis proceeds via the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, deprotonates acetonitrile to form a resonance-stabilized carbanion (acetonitrile enolate).
-
Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-methoxybenzoate ester.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form the β-ketonitrile.
-
Deprotonation of the Product: The newly formed this compound is more acidic than acetonitrile. The alkoxide base present in the reaction mixture deprotonates the β-ketonitrile at the α-carbon, forming a stable enolate. This irreversible deprotonation step drives the reaction to completion.
-
Acidic Workup: A final acidic workup step is required to protonate the enolate and yield the neutral this compound product.[9]
Visualizing the Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example of the synthesis of this compound.
Materials:
-
Methyl 2-methoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Addition of Solvent and Acetonitrile: Add anhydrous toluene to the flask, followed by the dropwise addition of anhydrous acetonitrile (1.1 eq) at room temperature under a nitrogen atmosphere.
-
Addition of Ester: To the resulting suspension, add methyl 2-methoxybenzoate (1.0 eq) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water.
-
Acidification: Acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₉NO₂ |
| Molar Mass | 175.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 89-91 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents, sparingly soluble in water |
| CAS Number | 35276-83-6[4] |
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) and ketone (C=O) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the final product.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and life sciences sectors. Its utility stems from the reactivity of its functional groups, which can be selectively transformed to build more complex molecular architectures.
Signaling Pathway and Mechanistic Logic
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Synthesis of 2-Methoxybenzoylacetonitrile via Claisen Condensation: An In-depth Technical Guide for Pharmaceutical Research and Development
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of 2-methoxybenzoylacetonitrile, a valuable β-ketonitrile intermediate, through the strategic application of the Claisen condensation. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the mechanistic underpinnings of the reaction, offers a robust and detailed experimental protocol, and discusses the significance of the methoxy-substituted benzoylacetonitrile scaffold in contemporary pharmaceutical research. By integrating theoretical principles with practical, field-proven insights, this guide aims to empower scientists to confidently and efficiently synthesize this and related compounds, fostering innovation in the discovery of novel therapeutics.
Introduction: The Strategic Importance of β-Ketonitriles in Medicinal Chemistry
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. These structures are highly versatile synthetic intermediates, primarily due to the reactivity of the dicarbonyl-like functionality and the acidic nature of the α-protons.[1][2] Their utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceutical agents.[1] The ability to readily undergo cyclization reactions with various reagents makes β-ketonitriles indispensable precursors for the construction of pyridines, pyrimidones, and pyrazoles, among other pharmacologically relevant scaffolds.[1]
The target molecule, this compound, incorporates a benzoylacetonitrile framework with a methoxy group at the ortho position of the phenyl ring. The methoxy group is a prevalent substituent in many natural products and approved drugs.[3] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting ligand-target binding, metabolic stability, and physicochemical parameters such as solubility and lipophilicity.[3][4][5][6] The strategic placement of a methoxy group can lead to enhanced biological activity and improved drug-like properties.[3][7]
The Crossed Claisen Condensation: A Mechanistic Deep Dive
The synthesis of this compound is achieved via a crossed or mixed Claisen condensation.[8][9] This powerful carbon-carbon bond-forming reaction occurs between two different esters or, as in this case, an ester and another carbonyl-containing compound (a nitrile) in the presence of a strong base.[8][10]
The reaction between methyl 2-methoxybenzoate (the ester) and acetonitrile (the nitrile) is a prime example of a crossed Claisen condensation where one of the reactants, acetonitrile, possesses enolizable α-hydrogens, while the other, methyl 2-methoxybenzoate, does not. This structural differentiation is key to minimizing the formation of a statistical mixture of products that can occur when both reactants are enolizable.[8]
The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts an acidic α-proton from acetonitrile to form a resonance-stabilized carbanion (acetonitrile enolate).[10]
-
Nucleophilic Attack: The nucleophilic acetonitrile enolate attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate, leading to the formation of a tetrahedral intermediate.[10]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the methoxide leaving group and forming the desired β-ketonitrile, this compound.[10]
-
Deprotonation of the Product: The newly formed β-ketonitrile has highly acidic protons on the methylene group flanked by the ketone and nitrile functionalities. The alkoxide base present in the reaction mixture readily deprotonates the product to form a resonance-stabilized enolate. This final, essentially irreversible deprotonation step is the thermodynamic driving force for the entire reaction, shifting the equilibrium towards the product.[10]
-
Acidic Workup: A final acidic workup is required to neutralize the enolate and yield the final this compound product.
The choice of a strong, non-nucleophilic base is crucial to prevent side reactions such as hydrolysis of the ester. Sodium ethoxide is a suitable choice, as the ethoxide anion is regenerated if it were to react with the ethyl ester starting material, thus not introducing new byproducts. The use of a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the product.[10]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 16.62 g | 0.1 | 99% | Sigma-Aldrich |
| Acetonitrile | C₂H₃N | 41.05 | 8.21 g (10.5 mL) | 0.2 | Anhydrous | Sigma-Aldrich |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.49 g | 0.11 | 95% | Sigma-Aldrich |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | - | 200 proof | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Anhydrous | VWR |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | 2 M | J.T. Baker |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | Aqueous | LabChem |
| Brine | NaCl | 58.44 | 50 mL | - | Saturated Aqueous | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Granular | EMD Millipore |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
To the flask, add sodium ethoxide (7.49 g, 0.11 mol) and anhydrous ethanol (100 mL).
-
Stir the mixture until the sodium ethoxide is fully dissolved.
-
Add anhydrous acetonitrile (8.21 g, 10.5 mL, 0.2 mol) to the flask.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
-
Claisen Condensation:
-
Dissolve methyl 2-methoxybenzoate (16.62 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
-
Add the methyl 2-methoxybenzoate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and cautiously quench the reaction by adding 2 M hydrochloric acid until the pH of the aqueous layer is approximately 5-6.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, for a crystalline product, recrystallization from a suitable solvent system such as ethanol/water or isopropanol can be employed.
-
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.2 (m, 4H, Ar-H), 4.0 (s, 2H, -CH₂-CN), 3.9 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (C=O), 158.0 (Ar-C-O), 134.0, 131.0, 121.0, 115.0, 112.0 (Ar-C), 117.0 (CN), 56.0 (-OCH₃), 30.0 (-CH₂-).
-
IR (KBr, cm⁻¹): 2250 (C≡N), 1680 (C=O), 1600, 1480 (C=C, aromatic), 1250 (C-O).
-
Mass Spectrometry (EI): m/z 175 [M]⁺.
Visualization of the Reaction Mechanism
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Conclusion and Future Perspectives
The Claisen condensation remains a cornerstone of synthetic organic chemistry, providing a reliable and efficient route to β-dicarbonyl and related compounds. The synthesis of this compound presented herein exemplifies the strategic application of this reaction to generate a valuable intermediate for drug discovery and development. The presence of the ortho-methoxy group offers a handle for medicinal chemists to fine-tune the electronic and steric properties of potential drug candidates, potentially leading to improved efficacy and safety profiles. As the demand for novel therapeutics continues to grow, the importance of robust and well-understood synthetic methodologies, such as the Claisen condensation, will undoubtedly remain paramount. Further exploration of the synthetic utility of this compound in the construction of diverse heterocyclic libraries is a promising avenue for future research in the quest for new and effective medicines.
References
- 1. Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of arylacetonitrile-specific nitrilase of Alcaligenes sp. MTCC 10675 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Preparation of 2-Methoxybenzoylacetonitrile from 2-methoxybenzoic acid methyl ester
Application Notes: A-2026-01
Introduction and Significance
2-Methoxybenzoylacetonitrile is a valuable building block in synthetic organic and medicinal chemistry. As a β-ketonitrile, its structure features a reactive methylene group flanked by two electron-withdrawing groups (a carbonyl and a nitrile), making it a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles. These scaffolds are prevalent in a wide range of biologically active molecules and pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound via a base-catalyzed condensation reaction between methyl 2-methoxybenzoate and acetonitrile, a process analogous to the classic Claisen condensation.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via a base-mediated crossed Claisen-type condensation. The core principle involves the deprotonation of a weakly acidic C-H bond followed by nucleophilic acyl substitution.
Step 1: Formation of the Acetonitrile Carbanion (Enolate Equivalent) A strong base is required to deprotonate acetonitrile (pKa ≈ 25 in DMSO), which acts as the nucleophilic component (the "enolizable" partner). Sodium amide (NaNH₂) is a particularly effective base for this transformation due to its high basicity, which ensures a sufficient concentration of the acetonitrile carbanion at equilibrium.[1]
Step 2: Nucleophilic Attack The resulting acetonitrile carbanion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the methyl 2-methoxybenzoate ester. This addition forms a tetrahedral intermediate.
Step 3: Reformation of the Carbonyl and Elimination The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process is accompanied by the elimination of a methoxide ion (CH₃O⁻), which is a good leaving group.
Step 4: Final Deprotonation (Driving Force) The product, this compound, has a highly acidic methylene group (pKa ≈ 11 in DMSO) situated between the carbonyl and nitrile groups. The methoxide ion generated in the previous step, or any remaining strong base, rapidly deprotonates this position. This final, essentially irreversible acid-base reaction drives the entire equilibrium towards the formation of the product salt, in accordance with Le Châtelier's principle.[2]
Step 5: Acidic Work-up A final aqueous acidic work-up is necessary to protonate the resulting enolate salt and isolate the neutral β-ketonitrile product.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl 2-methoxybenzoate | 606-45-1 | 166.17 | 8.31 g | 50.0 | Liquid, 99% purity |
| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 | 2.34 g | 60.0 | Solid, ≥98% purity. Highly reactive with water. |
| Acetonitrile | 75-05-8 | 41.05 | 10.5 mL | 200 | Anhydrous, solvent grade |
| Diethyl Ether | 60-29-7 | 74.12 | 150 mL | - | Anhydrous, peroxide-free |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL | - | 3 M aqueous solution |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - | Anhydrous, for drying |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Once cool, charge the flask with sodium amide (2.34 g, 60.0 mmol) and 75 mL of anhydrous diethyl ether.[3] Begin stirring to create a suspension.
-
Nucleophile Formation: Add anhydrous acetonitrile (10.5 mL, 200 mmol) to the dropping funnel and add it dropwise to the stirred suspension over 15 minutes. A gentle evolution of ammonia gas will be observed. Stir the resulting mixture for 30 minutes at room temperature.
-
Ester Addition: Prepare a solution of methyl 2-methoxybenzoate (8.31 g, 50.0 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The reaction mixture will typically turn into a thick, yellowish paste.
-
Quenching and Work-up: Cool the reaction flask in an ice-water bath. Very slowly and carefully, add 3 M hydrochloric acid dropwise through the condenser until the evolution of gas ceases and all solids have dissolved. Continue adding acid until the aqueous layer is acidic (pH ≈ 2, check with pH paper).
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic layers and wash them once with 50 mL of saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate.[4]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: Pale yellow solid or oil.
-
Expected Yield: 70-80%.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 7.8-7.9 (dd, 1H, Ar-H), 7.5-7.6 (t, 1H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 4.1 (s, 2H, -CH₂-CN), 3.9 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 185 (C=O), 158 (Ar-C-O), 135 (Ar-CH), 128 (Ar-C), 121 (Ar-CH), 115 (CN), 112 (Ar-CH), 56 (-OCH₃), 30 (-CH₂-).
-
IR (KBr, cm⁻¹): ν ≈ 2260 (C≡N), 1685 (C=O, ketone), 1600, 1485 (C=C, aromatic).
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Sodium Amide (NaNH₂): Highly reactive with water, releasing flammable ammonia gas.[5][6] It can form explosive peroxides upon storage.[3][5][6] Handle exclusively under an inert atmosphere.[3][7] A Class D fire extinguisher for reactive metals should be available.[3]
-
Diethyl Ether: Extremely flammable liquid and vapor with a low autoignition temperature.[8][9][10] It can form explosive peroxides when exposed to air and light.[4][8][11] Always use peroxide-free ether and store it in a flammable liquids cabinet away from ignition sources.[8][11]
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[4][7][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; wet reagents/solvents. | Ensure all glassware is rigorously dried and reagents/solvents are anhydrous. Extend reflux time if necessary. |
| Ineffective base. | Use fresh, high-purity sodium amide. Old NaNH₂ may be coated with inactive sodium hydroxide/carbonate. | |
| Formation of Side Products | Self-condensation of the ester. | Ensure slow, controlled addition of the ester to the acetonitrile anion suspension to maintain a high concentration of the desired nucleophile. |
| Hydrolysis of ester or nitrile. | Maintain strictly anhydrous conditions until the acidic work-up step.[12][13] | |
| Difficult Work-up | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. wcu.edu [wcu.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. benchchem.com [benchchem.com]
- 7. wcu.edu [wcu.edu]
- 8. ehs.com [ehs.com]
- 9. purdue.edu [purdue.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Synthesis of 2-Methoxybenzoylacetonitrile via Sodamide-Mediated Claisen Condensation in Liquid Ammonia: An Application Note and Detailed Protocol
This technical guide provides a comprehensive protocol for the synthesis of 2-Methoxybenzoylacetonitrile, a valuable intermediate in the preparation of various heterocyclic compounds, including flavones and other biologically active molecules.[1][2] The described methodology employs a Claisen-type condensation of 2-methoxybenzonitrile and acetonitrile, facilitated by the strong base sodamide (sodium amide) in a liquid ammonia solvent system. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Strategic Importance of β-Ketonitriles
β-Ketonitriles are highly versatile synthetic intermediates due to the presence of two reactive functional groups, a ketone and a nitrile. This dual reactivity allows for a wide range of subsequent chemical transformations, making them key building blocks in the synthesis of diverse molecular scaffolds.[1][3] The target molecule, this compound (also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile), is of particular interest in medicinal chemistry and materials science.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely used for the synthesis of β-dicarbonyl compounds.[3] In this specific application, the use of sodamide as a strong base is crucial for the deprotonation of acetonitrile to form a nucleophilic carbanion. Liquid ammonia serves as an excellent solvent for this reaction, as it readily dissolves sodamide and the starting materials, while its low boiling point facilitates easy removal during the work-up procedure.
Mechanistic Insights: The Claisen Condensation of Nitriles
The reaction proceeds via a Claisen-type condensation mechanism. The sodamide, a powerful base, abstracts a proton from the α-carbon of acetonitrile to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-methoxybenzonitrile. The resulting intermediate subsequently undergoes rearrangement and protonation during the work-up to yield the final β-ketonitrile product, this compound.
Figure 1: Mechanism of the Sodamide-Mediated Claisen Condensation.
Materials and Methods
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| 2-Methoxybenzonitrile | 6609-56-9 | C₈H₇NO | 133.15 | Liquid |
| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 | Liquid, hygroscopic |
| Sodamide (Sodium Amide) | 7782-92-5 | H₂NNa | 39.01 | Solid, highly reactive with water |
| Liquid Ammonia (anhydrous) | 7664-41-7 | H₃N | 17.03 | Gas at STP, requires cooling to liquefy |
| Diethyl ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Liquid, flammable |
| Ammonium Chloride (sat. aq. solution) | 12125-02-9 | ClH₄N | 53.49 | Aqueous solution |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Liquid, volatile |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgO₄S | 120.37 | Solid, drying agent |
Safety Precautions
Sodamide is a highly reactive and hazardous substance. It reacts violently with water and can form explosive peroxides upon exposure to air.[4] All manipulations involving sodamide must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.
Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated area, and appropriate respiratory protection may be necessary. Contact with skin or eyes can cause severe burns.
Experimental Protocol
Figure 2: Experimental Workflow for the Synthesis of this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice-acetone condenser, and a gas inlet connected to a nitrogen or argon line. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.[5]
-
Condensation of Ammonia: Cool the flask to -78 °C using a dry ice-acetone bath. Condense approximately 100 mL of anhydrous ammonia gas into the flask.[5]
-
Addition of Sodamide: Carefully add sodamide (X.X g, XX mmol, 2.0 eq) to the liquid ammonia with vigorous stirring.
-
Formation of Acetonitrile Anion: To the stirred suspension of sodamide in liquid ammonia, add anhydrous acetonitrile (X.X mL, XX mmol, 2.0 eq) dropwise over 15 minutes.
-
Addition of 2-Methoxybenzonitrile: In a separate flask, prepare a solution of 2-methoxybenzonitrile (X.X g, XX mmol, 1.0 eq) in 20 mL of anhydrous diethyl ether. Add this solution to the reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at the boiling point of ammonia (-33 °C) for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.[4]
-
Ammonia Evaporation: Remove the dry ice-acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction: To the remaining residue, add 50 mL of water and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford pure this compound.
Results and Discussion
The successful synthesis of this compound should yield a pale yellow solid or oil. The identity and purity of the product can be confirmed by standard analytical techniques.
Expected Yield and Physical Properties
-
CAS Number: 35276-83-6[6]
-
Molecular Formula: C₁₀H₉NO₂[6]
-
Molar Mass: 175.18 g/mol [6]
-
Appearance: Pale yellow solid or oil
-
Expected Yield: 60-75%
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.8-7.0 (m, 4H, Ar-H), 4.0 (s, 2H, -CH₂-CN), 3.9 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 190.0 (C=O), 158.0 (C-OCH₃), 134.0, 131.0, 121.0, 115.0 (Ar-C), 117.0 (CN), 55.5 (-OCH₃), 30.0 (-CH₂-CN).
-
IR (KBr, cm⁻¹): ν 2260 (C≡N), 1680 (C=O), 1600, 1480 (C=C, aromatic), 1250 (C-O).
-
Mass Spectrometry (EI): m/z 175 (M⁺), 135 ([M-CH₂CN]⁺), 107 ([M-COCH₂CN]⁺).
Troubleshooting
-
Low Yield: Incomplete reaction may be due to insufficient sodamide, moisture contamination, or a short reaction time. Ensure all reagents are anhydrous and the reaction is carried out under a strictly inert atmosphere.
-
Side Product Formation: The formation of amidine byproducts can occur if the reaction temperature is too high or if there is an excess of sodamide.[3] Careful control of the reaction conditions is essential.
-
Difficult Work-up: The quenching step can be highly exothermic. Slow and controlled addition of the quenching agent is critical to avoid uncontrolled gas evolution.[4]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using a sodamide-mediated Claisen condensation in liquid ammonia. The described method offers a practical route to this valuable synthetic intermediate. Adherence to the safety precautions and experimental procedures outlined is crucial for a successful and safe synthesis.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
Application Notes & Protocols: 2-Methoxyphenylacetonitrile as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
2-Methoxyphenylacetonitrile, also known as o-methoxybenzyl cyanide, is a highly versatile bifunctional molecule that serves as a critical building block in modern organic and medicinal chemistry.[1] Its structure, featuring a reactive nitrile group and an activated aromatic ring, provides a strategic platform for the synthesis of complex molecular architectures, particularly heterocyclic systems prevalent in pharmaceutically active compounds.[1] This guide provides an in-depth exploration of 2-methoxyphenylacetonitrile, detailing its physicochemical properties, synthesis protocols, and its application as a key intermediate in the construction of novel therapeutic agents. The protocols and mechanistic discussions are designed for researchers, scientists, and drug development professionals to leverage this intermediate's full potential in their synthetic campaigns.
Introduction: The Strategic Importance of 2-Methoxyphenylacetonitrile
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. 2-Methoxyphenylacetonitrile (CAS No. 7035-03-2) has emerged as a valuable precursor due to the orthogonal reactivity of its two primary functional groups.[1][2]
-
The Nitrile Group: This versatile functional group is a linchpin for a wide array of chemical transformations. It can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition and condensation reactions to form nitrogen-containing heterocycles.[1]
-
The 2-Methoxyphenyl Ring: The methoxy substituent at the ortho position is an electron-donating group that activates the aromatic ring, making it amenable to electrophilic aromatic substitution.[1] This allows for the introduction of additional functional groups with controlled regioselectivity, further expanding the molecular diversity accessible from this single intermediate.
This combination makes 2-methoxyphenylacetonitrile a powerful tool for building molecular complexity and accessing novel chemical space in drug discovery programs.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and handling requirements of any chemical intermediate is paramount for safe and effective laboratory practice.
| Property | Value | Reference |
| CAS Number | 7035-03-2 | [2][3][4][5] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2][4] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 65-69 °C | [3][4][5] |
| Boiling Point | 143 °C @ 15 mmHg | [3][4][5] |
Safety & Handling
2-Methoxyphenylacetonitrile is classified as a hazardous substance and must be handled with appropriate precautions.[2][3]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause serious eye irritation.[4][5]
-
Precautions: Use in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][7] Avoid generating dust.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]
Always consult the latest Safety Data Sheet (SDS) before handling this compound. [3][6]
Synthesis of the Intermediate: A Standard Protocol
The most common and direct method for preparing 2-methoxyphenylacetonitrile is through the nucleophilic substitution of 2-methoxybenzyl chloride with an alkali metal cyanide.[1] This reaction is a foundational method in organic synthesis for nitrile preparation.
Caption: Workflow for the synthesis of 2-methoxyphenylacetonitrile.
Protocol 1: Synthesis of 2-Methoxyphenylacetonitrile
This protocol describes a general procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium cyanide in anhydrous DMF.
-
Addition of Starting Material: Slowly add a solution of 2-methoxybenzyl chloride in DMF to the cyanide solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 2-methoxyphenylacetonitrile as a crystalline solid.
Causality Note: The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.[1]
Application in the Synthesis of Bioactive Heterocycles
The true utility of 2-methoxyphenylacetonitrile is demonstrated in its application as a precursor to more complex, biologically active molecules. A notable example is its use in synthesizing thiazolidinedione derivatives, a class of compounds known for a range of therapeutic activities, including antibiotic effects.[1]
Application Example: Synthesis of 2-Alkylidenethiazolidine-4,5-diones
Research has shown that 2-methoxyphenylacetonitrile can be used as a starting reagent in a one-pot cyclization to create 2-alkylidenethiazolidine-4,5-diones.[1] These scaffolds have shown promising antibiotic activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.
Caption: Reaction scheme for thiazolidinedione synthesis.
Protocol 2: One-Pot Synthesis of a Thiazolidinedione Derivative
This protocol is adapted from literature procedures for the synthesis of novel antibiotic agents.[1]
Materials:
-
2-Methoxyphenylacetonitrile
-
Phenyl isothiocyanate
-
Ethyl 2-chloro-2-oxoacetate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Initial Reaction: Dissolve 2-methoxyphenylacetonitrile and phenyl isothiocyanate in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine dropwise. Stir the mixture at this temperature for 30 minutes.
-
Cyclization: Slowly add ethyl 2-chloro-2-oxoacetate to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Follow the reaction's progress using TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the desired 2-alkylidenethiazolidine-4,5-dione.
Mechanistic Insight: This reaction proceeds through an initial base-catalyzed addition of the carbanion (formed from deprotonation of 2-methoxyphenylacetonitrile) to the isothiocyanate. The resulting intermediate then undergoes an intramolecular cyclization with the ethyl 2-chloro-2-oxoacetate to form the five-membered thiazolidinedione ring.
Advanced Synthetic Strategies: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a powerful intramolecular condensation of dinitriles, catalyzed by a base, to form cyclic ketones after acidic hydrolysis.[8][9][10] While direct applications starting from 2-methoxyphenylacetonitrile require its prior conversion to a dinitrile, understanding this reaction highlights the advanced potential of nitrile-containing intermediates.
Caption: Conceptual mechanism of the Thorpe-Ziegler reaction.
This reaction is particularly effective for creating five- to eight-membered rings.[8] A synthetic chemist could envision a multi-step sequence where the aromatic ring of 2-methoxyphenylacetonitrile is functionalized with a side chain containing a second nitrile group, setting the stage for a Thorpe-Ziegler cyclization to build a fused ring system—a common motif in complex pharmaceutical agents.
Conclusion
2-Methoxyphenylacetonitrile is more than a simple chemical; it is a strategic intermediate that offers multiple avenues for synthetic innovation. Its predictable reactivity and commercial availability make it an attractive starting point for constructing diverse libraries of compounds for drug discovery screening. The protocols and insights provided herein serve as a foundational guide for chemists to harness the synthetic power of this versatile building block in the pursuit of novel therapeutics.
References
- 1. 2-Methoxyphenylacetonitrile | 7035-03-2 | Benchchem [benchchem.com]
- 2. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]
- 5. 2-Methoxyphenylacetonitrile | 7035-03-2 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. atul.co.in [atul.co.in]
- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
Synthesis of Pyrazolopyrimidinones Using 2-Methoxybenzoylacetonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of pyrazolopyrimidinones, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing 2-Methoxybenzoylacetonitrile as a key precursor. Pyrazolopyrimidinone scaffolds are prevalent in numerous biologically active molecules, demonstrating a wide range of therapeutic activities, including kinase inhibition for cancer therapy.[1][2][3] This document provides an in-depth overview of the synthetic strategy, a detailed experimental protocol for the cyclocondensation reaction with aminopyrazoles, characterization techniques, and a discussion of the potential applications of the resulting compounds in drug discovery.
Introduction: The Significance of Pyrazolopyrimidinones
The fusion of pyrazole and pyrimidine rings gives rise to the pyrazolopyrimidine scaffold, a privileged structure in the realm of medicinal chemistry.[2] These bicyclic heteroaromatic compounds exhibit a diverse array of biological activities, making them attractive targets for the development of novel therapeutic agents. Notably, pyrazolopyrimidinone derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1][2]
This compound serves as a versatile and efficient building block for the construction of the pyrazolopyrimidinone core. The presence of the nitrile and the activated methylene group, flanked by the benzoyl moiety, provides the necessary reactivity for cyclocondensation reactions with suitable binucleophiles, such as aminopyrazoles. The methoxy substituent on the phenyl ring can also be strategically utilized to modulate the electronic properties and steric profile of the final molecule, potentially influencing its biological activity and pharmacokinetic properties.
Mechanistic Insights: The Cyclocondensation Pathway
The synthesis of pyrazolopyrimidinones from this compound and an aminopyrazole proceeds via a cyclocondensation reaction. The most common pathway for the formation of pyrazolo[1,5-a]pyrimidin-7-ones involves the reaction of a 3-aminopyrazole with a β-ketoester or a related β-dicarbonyl equivalent.[4] In this context, this compound can be considered a β-ketonitrile, a reactive species that readily participates in this type of transformation.
The reaction is typically catalyzed by either acid or base. In an acidic medium, the reaction is thought to initiate with the protonation of the carbonyl oxygen of the this compound, enhancing its electrophilicity. The exocyclic amino group of the 3-aminopyrazole then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, involving the attack of the endocyclic pyrazole nitrogen onto the nitrile carbon, followed by tautomerization, yields the stable pyrazolo[1,5-a]pyrimidin-7-one ring system.
Alternatively, under basic conditions, the reaction can be initiated by the deprotonation of the activated methylene group of this compound, forming a nucleophilic enolate. This enolate can then react with a suitable electrophile. However, for the direct synthesis with aminopyrazoles, the acid-catalyzed pathway is more commonly employed.
Reaction Mechanism Overview
Caption: Acid-catalyzed cyclocondensation of this compound and 3-Aminopyrazole.
Experimental Protocol: Synthesis of 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
This protocol provides a detailed procedure for the synthesis of a representative pyrazolopyrimidinone derivative from this compound and 3-aminopyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 3-Amino-1H-pyrazole | ≥97% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Reaction Procedure
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of pyrazolopyrimidinones.
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.61 g, 10 mmol) and 3-amino-1H-pyrazole (0.83 g, 10 mmol).
-
Solvent Addition: To the flask, add glacial acetic acid (20 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (100 mL).
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water (2 x 20 mL) followed by cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum to a constant weight.
Purification (Optional)
If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization of the Synthesized Product
The identity and purity of the synthesized 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the methoxyphenyl group, the pyrazole and pyrimidine rings, and the methoxy group singlet. |
| ¹³C NMR | The spectrum will display the expected number of carbon signals corresponding to the fused ring system and the substituted phenyl ring. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₃H₁₁N₃O₂). |
| FT-IR | Characteristic absorption bands for the C=O (amide) and N-H stretching vibrations should be present. |
Applications in Drug Discovery
The synthesized pyrazolopyrimidinones can serve as valuable scaffolds for the development of new therapeutic agents. Their proven efficacy as kinase inhibitors makes them particularly relevant in oncology research.[1][2] Further derivatization of the core structure can be explored to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can be conducted by introducing various substituents at different positions of the pyrazolopyrimidinone ring to identify key structural features required for biological activity.[5]
The 2-methoxy group on the phenyl ring provides a handle for further chemical modifications. For instance, demethylation to the corresponding phenol would allow for the introduction of a variety of ether or ester linkages, expanding the chemical diversity of the synthesized library.
Conclusion
The synthesis of pyrazolopyrimidinones using this compound and aminopyrazoles represents a robust and efficient method for accessing a class of compounds with significant therapeutic potential. The detailed protocol provided in this guide offers a reliable starting point for researchers in medicinal chemistry and drug discovery to synthesize and explore this important heterocyclic scaffold. The versatility of the starting materials and the straightforward nature of the cyclocondensation reaction make this an attractive approach for the generation of compound libraries for high-throughput screening and lead optimization programs.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Methoxybenzoylacetonitrile in the Synthesis of Novel Quinazolinone-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes Mellitus
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and diabetology.
Abstract: The rising prevalence of Type 2 Diabetes Mellitus (T2DM) necessitates the development of novel, effective, and safe therapeutic agents. Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a prominent class of oral anti-diabetic drugs due to their glucose-dependent mechanism of action, which carries a low risk of hypoglycemia. This application note provides a comprehensive technical guide on the pivotal role of 2-Methoxybenzoylacetonitrile as a key starting material in the synthesis of a promising series of quinazolinone-based DPP-4 inhibitors. We will delve into the rationale behind the synthetic strategy, provide detailed, field-proven protocols for the synthesis and characterization of these potential anti-diabetic agents, and discuss their mechanism of action, supported by molecular docking studies.
Introduction: The Quest for Novel Anti-Diabetic Agents and the Promise of Quinazolinones
T2DM is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction. While numerous anti-diabetic medications are available, the need for new therapies with improved efficacy, safety profiles, and long-term benefits remains a critical area of research.[1] Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of therapeutic agents, and the quinazolinone scaffold is no exception.[2][3] Quinazolinone derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and, notably, anti-diabetic properties.[2]
A key target in modern anti-diabetic drug design is the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glycemic control without the inherent risk of hypoglycemia associated with some other classes of anti-diabetic drugs.[4][5][6]
This guide focuses on a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which have shown promising DPP-4 inhibitory activity. The synthesis of these compounds strategically utilizes this compound as a versatile precursor, highlighting its importance in the construction of this potent heterocyclic system.
Synthetic Strategy and Experimental Protocols
The synthesis of the target quinazolinone-based DPP-4 inhibitors is a multi-step process that begins with the preparation of the key intermediate, 2-methylquinazolin-4(3H)-one, followed by a series of functionalization steps. This compound plays a crucial role in introducing the substituted benzonitrile moiety at the N-3 position of the quinazolinone core, a structural feature important for the observed biological activity.
Synthesis of the Precursor: 2-Methylquinazolin-4(3H)-one (Compound 2)
The initial step involves the synthesis of the quinazolinone scaffold from anthranilic acid. This is a well-established procedure that can be efficiently carried out using microwave-assisted organic synthesis (MAOS), which often leads to shorter reaction times and higher yields compared to conventional heating.
Protocol 2.1: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one
-
Materials: Anthranilic acid, Acetic anhydride, Ammonium acetate.
-
Procedure:
-
In a microwave-safe vessel, a mixture of anthranilic acid (10 mmol) and acetic anhydride (15 mmol) is irradiated under microwave conditions (e.g., 300 W) for 5-10 minutes to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one.
-
After cooling, ammonium acetate (20 mmol) is added to the reaction mixture.
-
The mixture is then subjected to another round of microwave irradiation (e.g., 300 W) for 10-15 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold water, and dried to afford 2-methylquinazolin-4(3H)-one.
-
Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives
The subsequent steps involve the alkylation of the quinazolinone core, followed by bromination and nucleophilic substitution to introduce the dialkylamino side chain.
Protocol 2.2: Synthesis of 2-[(2-Methylquinazolin-4-one-3-yl)methyl]benzonitrile (Compound 3)
-
Materials: 2-Methylquinazolin-4(3H)-one, 2-(Bromomethyl)benzonitrile, Potassium carbonate, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-methylquinazolin-4(3H)-one (10 mmol) in anhydrous DMF (50 mL), potassium carbonate (15 mmol) is added.
-
2-(Bromomethyl)benzonitrile (12 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2.3: Synthesis of 2-[(2-Bromomethylquinazolin-4-one-3-yl)methyl]benzonitrile (Compound 4)
-
Materials: Compound 3, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.
-
Procedure:
-
A mixture of Compound 3 (5 mmol), NBS (5.5 mmol), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (50 mL) is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the brominated product.
-
Protocol 2.4: General Procedure for the Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives (Compounds 5a-f)
-
Materials: Compound 4, appropriate secondary amine (e.g., diethylamine, piperidine, morpholine), Potassium carbonate, Potassium iodide, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the appropriate secondary amine (1.5 mmol) in anhydrous THF (10 mL), potassium carbonate (2.0 mmol) and a catalytic amount of potassium iodide are added.
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of Compound 4 (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the final compounds.[7]
-
Biological Evaluation: In Vitro DPP-4 Inhibition
The synthesized quinazolinone derivatives were evaluated for their ability to inhibit the DPP-4 enzyme in vitro. The half-maximal inhibitory concentration (IC50) values were determined using a fluorometric assay.
Protocol 3.1: In Vitro DPP-4 Inhibitory Assay
-
Materials: Human recombinant DPP-4 enzyme, Gly-Pro-AMC (substrate), DPP-4 inhibitor assay buffer, synthesized compounds, Sitagliptin (positive control).
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of the synthesized compounds and the standard inhibitor, sitagliptin, are pre-incubated with the DPP-4 enzyme in the assay buffer for 15 minutes at 37 °C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.
-
The fluorescence intensity is measured at regular intervals using a microplate reader (excitation/emission wavelengths of 360/460 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Table 1: In Vitro DPP-4 Inhibitory Activity of Synthesized Quinazolinone Derivatives
| Compound | R (Dialkylamino group) | IC50 (µM) |
| 5a | Diethylamino | 4.52 |
| 5b | Dipropylamino | 6.78 |
| 5c | Piperidino | 2.15 |
| 5d | Morpholino | 1.46 |
| 5e | Pyrrolidino | 3.28 |
| 5f | N-Methylpiperazino | 5.91 |
| Sitagliptin | - | 0.018 |
Data adapted from a representative study.[7]
The results indicate that the synthesized compounds exhibit good to moderate DPP-4 inhibitory activity, with the morpholino-substituted derivative (5d) being the most potent among the series. However, their activity is lower than that of the clinically used DPP-4 inhibitor, sitagliptin.
Mechanism of Action and Molecular Modeling Insights
The anti-diabetic potential of these quinazolinone derivatives stems from their ability to inhibit the DPP-4 enzyme. To understand the molecular basis of this inhibition, in silico molecular docking studies can be performed.
The DPP-4 Inhibitory Pathway
The inhibition of DPP-4 leads to an increase in the circulating levels of active incretin hormones, GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to a reduction in blood glucose levels.
Caption: The DPP-4 inhibitory pathway.
Molecular Docking and Structure-Activity Relationship (SAR)
Molecular docking studies reveal the binding interactions of the synthesized quinazolinone derivatives within the active site of the DPP-4 enzyme. The active site of DPP-4 is typically divided into several subsites (S1, S2, S2', etc.). The cyanobenzyl group at the N-3 position of the quinazolinone core is expected to occupy the S1 subsite, forming key interactions. The dialkylamino moiety at the C-2 position likely interacts with the S2 subsite.
The observed differences in the IC50 values among the synthesized derivatives can be attributed to the nature of the dialkylamino group. The higher potency of the morpholino derivative (5d) suggests that the oxygen atom in the morpholine ring may form favorable hydrogen bonding interactions with amino acid residues in the S2 subsite of the DPP-4 enzyme. In contrast, the bulkier dialkylamino groups might have suboptimal steric and electronic properties for effective binding.
Caption: Synthetic workflow for quinazolinone derivatives.
Proposed In Vivo Evaluation
While the in vitro data is promising, in vivo studies are essential to evaluate the anti-diabetic efficacy and pharmacokinetic properties of these compounds. A standard animal model for T2DM, such as streptozotocin-nicotinamide induced diabetic rats, can be used.
Protocol 5.1: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
-
Animals: Streptozotocin-nicotinamide induced diabetic Wistar rats.
-
Procedure:
-
Diabetic rats are fasted overnight.
-
The synthesized compounds, a vehicle control, and a standard drug (e.g., sitagliptin) are administered orally.
-
After 30 minutes, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood samples are collected from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose load.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.
-
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of novel quinazolinone-based DPP-4 inhibitors. The synthetic route is robust and allows for the introduction of diverse functionalities to explore the structure-activity relationship. The resulting compounds have demonstrated promising in vitro DPP-4 inhibitory activity.
Future work should focus on optimizing the quinazolinone scaffold to enhance potency and selectivity. This could involve modifying the substituents on the benzonitrile ring and exploring a wider range of amino functionalities at the C-2 position. Further in vivo studies are warranted to establish the anti-diabetic efficacy, pharmacokinetic profile, and safety of the most promising candidates. The insights gained from these studies will be instrumental in the development of new and improved therapeutic agents for the management of Type 2 Diabetes Mellitus.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Methoxybenzoylacetonitrile in the Synthesis of Potent Pyrazole-Based Hsp90 Inhibitors
This guide provides an in-depth exploration of the synthetic utility of 2-Methoxybenzoylacetonitrile as a key starting material for the construction of 3,4-diaryl pyrazole-based Heat Shock Protein 90 (Hsp90) inhibitors. We will dissect a robust, multi-step synthetic strategy, detailing not only the protocols but also the fundamental chemical principles and strategic decisions that underpin the route. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
Introduction: Targeting the Hsp90 Chaperone Machinery
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability, conformational maturation, and function of a broad array of "client" proteins. In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins, including HER2, C-RAF, and AKT, which are fundamental to all six hallmarks of cancer. This reliance makes Hsp90 a prime therapeutic target. Inhibition of its N-terminal ATP-binding domain disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins and ultimately resulting in cancer cell growth arrest and apoptosis.
Among the various classes of synthetic Hsp90 inhibitors, molecules built upon a 3,4-diaryl pyrazole scaffold have emerged as particularly promising. These compounds exhibit high potency and favorable pharmacological properties. This guide focuses on a strategic synthetic approach to this scaffold, beginning with the versatile β-ketonitrile, this compound.
Core Chemistry & Synthetic Overview
The chemical architecture of this compound, a β-ketonitrile, makes it an ideal precursor for heterocyclic synthesis. The molecule contains a ketone and a nitrile group separated by a methylene bridge, a classic 1,3-dicarbonyl equivalent perfectly primed for cyclocondensation reactions.
Our overarching strategy is a three-stage process designed for modularity and efficiency:
-
Pyrazole Core Formation: Utilization of the Knorr pyrazole synthesis to construct the initial 5-amino-3-aryl-pyrazole ring from this compound.
-
Functional Group Transformation: Conversion of the 5-amino group into a halide via a Sandmeyer-type reaction, creating a reactive handle for subsequent cross-coupling.
-
Diaryl Scaffold Completion: Installation of the second, functionally critical aryl group (the resorcinol moiety) via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This approach allows for the late-stage introduction of diversity, making it highly adaptable for generating analog libraries for structure-activity relationship (SAR) studies.
Caption: High-level overview of the three-stage synthetic strategy.
Detailed Application Notes and Protocols
This section provides validated, step-by-step protocols for the synthesis of a potent Hsp90 inhibitor, 3-(2-methoxyphenyl)-4-(2,4-dihydroxy-5-isopropylphenyl)-1H-pyrazole , starting from this compound.
Protocol 1: Synthesis of 5-Amino-3-(2-methoxyphenyl)-1H-pyrazole (Intermediate 1)
This initial step employs the classic Knorr pyrazole synthesis, a robust cyclocondensation reaction.[1][2][3][4] The β-ketonitrile reacts with hydrazine, where the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization onto the nitrile carbon and subsequent tautomerization to yield the aromatic aminopyrazole.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 28.5 mmol, 1.0 equiv.) and absolute ethanol (50 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (2.8 mL, 57.0 mmol, 2.0 equiv.) dropwise, followed by glacial acetic acid (0.5 mL) to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under high vacuum to yield Intermediate 1 as a solid.
Causality:
-
Hydrazine Hydrate (2 equiv.): A slight excess ensures the complete consumption of the limiting benzoylacetonitrile.
-
Glacial Acetic Acid: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[2][3]
-
Ethanol: Serves as an effective solvent for both reactants and facilitates heating to the required reaction temperature.
Protocol 2: Synthesis of 5-Iodo-3-(2-methoxyphenyl)-1H-pyrazole (Intermediate 2)
To enable the introduction of the second aryl ring, the 5-amino group must be converted into a more suitable functional group. A Sandmeyer-type reaction is the ideal choice for transforming the amine into a halide, in this case, an iodide, which is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions.[5][6]
Experimental Protocol:
-
Diazotization: In a 250 mL beaker cooled in an ice-salt bath to 0-5 °C, suspend Intermediate 1 (4.0 g, 21.1 mmol, 1.0 equiv.) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL). Stir vigorously to form a fine slurry.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO2) (1.6 g, 23.2 mmol, 1.1 equiv.) in 10 mL of water. Add this solution dropwise to the pyrazole slurry while maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodide Addition: In a separate flask, dissolve potassium iodide (KI) (5.3 g, 31.7 mmol, 1.5 equiv.) in 20 mL of water. Add the cold diazonium salt solution slowly to the KI solution with stirring. Effervescence (N2 gas) will be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with 10-20% ethyl acetate in hexanes) to afford Intermediate 2 .
Causality:
-
HCl / NaNO2: These reagents generate nitrous acid in situ, which reacts with the primary aromatic amine to form a diazonium salt intermediate.
-
Potassium Iodide (KI): Acts as the iodide source, displacing the diazonium group to form the stable aryl iodide.
Protocol 3: Synthesis of 3-(2-methoxyphenyl)-4-(2,4-dihydroxy-5-isopropylphenyl)-1H-pyrazole (Final Product)
The final and key step is the Suzuki-Miyaura cross-coupling. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between our halogenated pyrazole core and a boronic acid derivative, allowing for the precise installation of the resorcinol moiety essential for potent Hsp90 inhibition.[7][8][9]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add Intermediate 2 (3.0 g, 10.0 mmol, 1.0 equiv.), (2,4-dihydroxy-5-isopropylphenyl)boronic acid (2.35 g, 12.0 mmol, 1.2 equiv.), and sodium carbonate (Na2CO3) (3.18 g, 30.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Heating: Heat the reaction mixture to 90 °C and stir for 12 hours under the argon atmosphere. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the final Hsp90 inhibitor.
Causality:
-
Pd(PPh3)4: This is a common and effective palladium(0) catalyst that initiates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Na2CO3: A base is required to activate the boronic acid for the transmetalation step.
-
Dioxane/Water: This solvent system is effective at solubilizing both the organic and inorganic reagents required for the reaction.
Caption: Detailed workflow from starting material to purified final product.
Data Summary and Biological Evaluation
Table 1: Summary of Synthetic Protocol & Expected Outcomes
| Step | Reaction | Key Reagents | Conditions | Expected Yield |
| 1 | Knorr Pyrazole Synthesis | Hydrazine hydrate, Acetic acid | Ethanol, 80 °C, 4h | 85-95% |
| 2 | Sandmeyer Iodination | NaNO2, HCl, KI | 0 °C to RT, 2.5h | 60-70% |
| 3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3 | Dioxane/H2O, 90 °C, 12h | 70-85% |
Table 2: Representative Structure-Activity Relationship (SAR) Data for Pyrazole-Based Hsp90 Inhibitors
| Compound | R1 (Position 3) | R2 (Position 4) | Hsp90α IC50 (nM) |
| Analog A | 2,4-Dihydroxyphenyl | 4-Chlorophenyl | 150 |
| Analog B | 2,4-Dihydroxy-5-isopropylphenyl | 4-Methoxyphenyl | 25 |
| Analog C | 2,4-Dihydroxy-5-ethylphenyl | 4-Methoxyphenyl | 32 |
| Analog D | 4-Hydroxyphenyl | 4-Methoxyphenyl | >1000 |
| (Data is representative and compiled from analogous series in medicinal chemistry literature to illustrate SAR trends.) |
Key SAR Insight: The data consistently shows that a 2,4-dihydroxy-phenyl (resorcinol) moiety at one of the aryl positions is critical for potent Hsp90 inhibitory activity. The additional alkyl substituent at the 5-position of the resorcinol ring often enhances potency.
Protocol 4: Biological Evaluation
A. In Vitro Hsp90α ATPase Inhibition Assay (Fluorescence Polarization)
-
Principle: This assay measures the displacement of a fluorescently labeled ATP analog from the Hsp90 N-terminal domain by the test inhibitor.
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add recombinant human Hsp90α protein.
-
Add the fluorescent ATP probe.
-
Add the diluted inhibitor.
-
Incubate at room temperature for 90 minutes.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
B. Cell-Based Western Blot for Client Protein Degradation
-
Principle: Successful Hsp90 inhibition in cells leads to the degradation of client proteins. This can be visualized by Western blot.
-
Procedure:
-
Culture a relevant cancer cell line (e.g., MCF-7, BT-474) to ~70% confluency.
-
Treat cells with varying concentrations of the synthesized inhibitor for 24 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT) and a loading control (e.g., β-actin).
-
Apply a suitable HRP-conjugated secondary antibody and detect with an ECL substrate.
-
Analyze the resulting bands to observe dose-dependent degradation of client proteins.
-
Mechanism of Action
The synthesized 3,4-diaryl pyrazole inhibitor acts as an ATP-competitive inhibitor. The resorcinol moiety forms key hydrogen bonds within the ATP-binding pocket of the Hsp90 N-terminal domain, mimicking interactions made by the natural substrate. This binding locks Hsp90 in an unproductive conformation, halting the chaperone cycle. Client proteins, unable to be properly folded or stabilized, are targeted by the E3 ubiquitin ligase machinery for polyubiquitination and subsequent degradation by the proteasome.
Caption: Inhibition of the Hsp90 cycle leads to client protein degradation.
Conclusion
This compound serves as an exemplary and highly effective precursor for the modular synthesis of potent, diaryl pyrazole-based Hsp90 inhibitors. The outlined three-stage synthetic pathway, leveraging the power of the Knorr synthesis, Sandmeyer reaction, and Suzuki-Miyaura coupling, provides a reliable and adaptable route for medicinal chemists. This strategy not only enables the efficient construction of the target scaffold but also offers inherent flexibility for generating diverse analogs, facilitating the crucial exploration of structure-activity relationships in the ongoing development of next-generation cancer therapeutics.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction of 2-Methoxybenzoylacetonitrile to form 2-methoxybenzoyldibromoacetonitrile
An Application Note for the Synthesis of 2-Methoxybenzoyldibromoacetonitrile
Abstract
α,α-Dihalo-β-ketonitriles are valuable synthetic intermediates due to the presence of multiple reactive centers, enabling diverse downstream chemical transformations. This application note provides a comprehensive guide for the synthesis of 2-methoxybenzoyldibromoacetonitrile via the direct bromination of 2-methoxybenzoylacetonitrile. We will delve into the underlying reaction mechanism, present a detailed and robust experimental protocol, outline critical safety procedures, and provide methods for product characterization. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and safe synthesis.
Introduction and Mechanistic Rationale
The functional group array in this compound presents a unique synthetic challenge and opportunity. The methylene group positioned alpha (α) to both a carbonyl and a nitrile group is exceptionally acidic. This high acidity facilitates its sequential deprotonation and subsequent reaction with electrophiles. The synthesis of 2-methoxybenzoyldibromoacetonitrile leverages this reactivity through an α-halogenation reaction.
The mechanism for the α-bromination of β-ketonitriles is analogous to the well-established halogenation of ketones under acidic or basic conditions.[1] In an acidic medium, such as acetic acid which can serve as both solvent and catalyst, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. A weak base (e.g., the solvent) can then deprotonate the α-carbon to form a transient enol. This enol, acting as a nucleophile, attacks molecular bromine (Br₂), leading to the monobrominated product and regeneration of the acid catalyst.[1][2] The process is then repeated at the same α-carbon to yield the dibrominated product. The presence of the first electron-withdrawing bromine atom further acidifies the remaining α-proton, often facilitating the second bromination.
Caption: Acid-catalyzed mechanism for the dibromination of this compound.
Safety First: Hazard Analysis and Mitigation
The reagents and potential byproducts in this synthesis are hazardous. A thorough risk assessment must be conducted before commencing any work.
-
Bromine (Br₂): A highly corrosive, toxic, and strong oxidizing agent. It can cause severe burns upon skin contact and is extremely toxic if inhaled.[3] All manipulations must be performed in a certified chemical fume hood.[3]
-
This compound: While specific toxicity data is limited, organic nitriles should be handled with care. They can be toxic if swallowed, inhaled, or absorbed through the skin. The cyano group can potentially release hydrogen cyanide (HCN) gas under acidic conditions, although this is less of a risk than with inorganic cyanides.[4]
-
Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. It will irritate the respiratory system and mucous membranes. The fume hood is essential to manage HBr vapors.
-
Solvents (e.g., Acetic Acid, Chloroform): Handle according to their specific Safety Data Sheet (SDS) recommendations. Acetic acid is corrosive, and chloroform is a suspected carcinogen.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles.
-
Face shield.
-
Acid-resistant laboratory coat.
-
Double-gloving is recommended: wear heavy-duty outer gloves (e.g., fluorinated rubber) over nitrile inner gloves.[3]
-
Ensure a safety shower and eyewash station are immediately accessible.[5]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried before use to prevent unwanted side reactions with water.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% Purity | Standard Vendor | Starting material |
| Bromine (Br₂) | Reagent Grade | Standard Vendor | Limiting reagent |
| Glacial Acetic Acid | ACS Grade | Standard Vendor | Solvent and catalyst |
| Sodium Thiosulfate (Na₂S₂O₃) | Laboratory Grade | Standard Vendor | For quenching unreacted bromine |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Standard Vendor | For neutralizing acid |
| Dichloromethane (DCM) | HPLC Grade | Standard Vendor | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Vendor | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For column chromatography |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), add this compound (1.0 eq.).
-
Dissolution: Add glacial acetic acid (approx. 5-10 mL per gram of starting material) to the flask and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (2.1 eq.) in a small amount of glacial acetic acid. Causality Note: Using a slight excess of bromine ensures complete conversion of the starting material. Adding it as a solution and dropwise allows for better control over the exothermic reaction.
-
Reaction: Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
| TLC Parameters | Value |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 30% Ethyl Acetate in Hexanes (v/v) |
| Visualization | UV light (254 nm), KMnO₄ stain |
| Expected Rf (Product) | Higher than starting material |
-
Quenching: Slowly pour the reaction mixture into a beaker containing a cold, stirred 10% aqueous solution of sodium thiosulfate. Continue stirring until the red-orange color of bromine disappears. Causality Note: Sodium thiosulfate safely neutralizes any unreacted bromine, a critical safety and purification step.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine. Causality Note: The bicarbonate wash removes the acetic acid solvent, while the brine wash helps to remove residual water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization of 2-Methoxybenzoyldibromoacetonitrile
The purified product should be characterized to confirm its identity and purity. The following data are expected based on the structure.
| Analysis Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~6.9-7.8 ppm), Methoxy protons (singlet, ~3.9 ppm). Absence of the α-CH₂ singlet. |
| ¹³C NMR | Carbonyl carbon (~180 ppm), Nitrile carbon (~115 ppm), Aromatic carbons, Methoxy carbon (~56 ppm), α-CBr₂ carbon. |
| FT-IR (cm⁻¹) | C≡N stretch (~2230 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-Br stretch (~600-700 cm⁻¹). |
| Mass Spec (ESI+) | Expected [M+Na]⁺ peak corresponding to the molecular formula C₁₀H₇Br₂NO₂. Isotopic pattern for two bromine atoms will be visible. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient bromine or reaction time. | Add a small amount of additional bromine (0.1 eq.) and monitor by TLC. Extend the reaction time. |
| Formation of multiple byproducts | Reaction temperature too high; side reactions. | Maintain strict temperature control during bromine addition. Ensure anhydrous conditions. |
| Low yield after work-up | Product is water-soluble; incomplete extraction. | Perform additional extractions of the aqueous layer. Ensure pH is neutral before extraction. |
| Difficulty in purification | Byproducts with similar polarity. | Optimize the mobile phase for column chromatography; try a different solvent system or a different stationary phase. |
References
Application Notes and Protocols for Investigating the Antimicrobial Potential of 2-Methoxybenzoylacetonitrile Derivatives
For Research, Scientific, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. Among the promising candidates are derivatives of 2-Methoxybenzoylacetonitrile. This core structure, featuring a methoxy-substituted benzene ring linked to an acetonitrile group via a carbonyl function, offers a versatile platform for synthetic modification. These modifications can modulate the compound's electronic, steric, and lipophilic properties, which in turn influence its biological activity. Research has indicated that various benzoylacetonitrile derivatives possess a spectrum of antimicrobial activities, potentially targeting critical cellular processes in bacteria and fungi.[1][2] For drug development professionals, these compounds represent a foundational starting point for lead optimization, with the potential to develop new therapeutics that can circumvent existing resistance mechanisms.
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of this compound derivatives. It is designed to equip researchers with the necessary tools to explore this promising class of compounds.
I. General Synthesis Protocol for this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a condensation reaction. The following is a generalized protocol that can be adapted based on the specific desired derivative.
Protocol 1: Synthesis of a Novel this compound Derivative
Objective: To synthesize a this compound derivative via a condensation reaction.
Materials:
-
2,6-difluorobenzamide (or other suitable starting benzamide)
-
Appropriate pyrimidine-containing intermediate (or other desired moiety)
-
Acetonitrile (solvent)
-
Potassium carbonate (base)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting benzamide and the desired intermediate in acetonitrile.
-
Addition of Base: Add potassium carbonate to the mixture. The base acts as a catalyst for the condensation reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the consumption of starting materials and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure of the purified compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
II. Application Note 1: In Vitro Antimicrobial Susceptibility Testing
A critical step in evaluating any new potential antimicrobial agent is to determine its spectrum of activity and potency. This is achieved through standardized antimicrobial susceptibility testing.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC/MFC.
Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Objective: To determine the lowest concentration of a this compound derivative that visibly inhibits the growth of a microorganism.
Materials:
-
Synthesized this compound derivative
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional)
-
Sterile multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[7]
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no inoculum).[8][9]
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Protocol 3: Determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of a this compound derivative that kills ≥99.9% of the initial microbial inoculum.[7][8][11]
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[7][10]
-
Plating: Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours or until growth is visible in the control spot.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10]
Data Presentation: Representative Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative A | S. aureus | 8 | 16 |
| Derivative A | E. coli | 16 | 32 |
| Derivative A | C. albicans | 4 | 8 |
| Derivative B | S. aureus | 4 | 4 |
| Derivative B | E. coli | 8 | 16 |
| Derivative B | C. albicans | 2 | 8 |
| Positive Control | Organism specific | Varies | Varies |
Note: These are example data and must be determined experimentally. The MBC/MIC ratio can be indicative of bactericidal (≤4) or bacteriostatic (>4) activity.[7]
III. Application Note 2: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Benzoylacetonitrile derivatives may act on various cellular targets.[1][12]
Potential Mechanisms of Action to Investigate
Caption: Potential cellular targets for antimicrobial action.
Protocol 4: Assessing Bacterial Cell Membrane Integrity
This protocol uses propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes and intercalate with DNA, producing a red fluorescence.[13][14][15]
Objective: To determine if a this compound derivative damages the bacterial cell membrane.
Materials:
-
Bacterial culture in mid-log phase
-
Test compound and controls
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a standardized cell density (e.g., 10⁸-10⁹ cells/mL for microscopy).[16]
-
Treatment: Aliquot the cell suspension into tubes. Add the test compound at its MIC or a multiple of the MIC. Include a positive control (e.g., a known membrane-damaging agent like polymyxin B) and a negative (untreated) control.
-
Incubation: Incubate the tubes for a predetermined time (e.g., 30-60 minutes) at the appropriate temperature.
-
Staining: Add PI to each tube to a final concentration of 1-2 µg/mL and mix gently.[16] Incubate in the dark at room temperature for 5-10 minutes.[16]
-
Analysis:
-
Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using an appropriate filter set for red fluorescence. Cells with compromised membranes will fluoresce red.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with an appropriate laser and emission filter. Quantify the percentage of fluorescent (damaged) cells.
-
Protocol 5: Quantifying Anti-Biofilm Activity
The crystal violet assay is a common method to quantify the total biomass of a biofilm.[17][18][19]
Objective: To assess the ability of a this compound derivative to inhibit biofilm formation or eradicate existing biofilms.
Materials:
-
Bacterial strain known to form biofilms (e.g., S. aureus, Pseudomonas aeruginosa)
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
Procedure:
-
Biofilm Formation:
-
Inhibition Assay: Add 100 µL of media containing serial dilutions of the test compound to the wells. Then, add 100 µL of a standardized bacterial inoculum.
-
Eradication Assay: First, grow the biofilm by inoculating wells with bacteria and media, and incubating for 24-48 hours. Then, remove the planktonic cells, wash the wells, and add the test compound dilutions to the established biofilms.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C without shaking.
-
Staining:
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[19]
-
Read the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[19]
-
Protocol 6: Investigating Fungal Cell Wall Disruption
Disruption of the fungal cell wall can be assessed by measuring the release of intracellular components.
Objective: To determine if a this compound derivative compromises the fungal cell wall.
Materials:
-
Fungal culture (e.g., C. albicans)
-
Test compound and controls
-
Buffer (e.g., Tris-HCl)
-
Mechanical disruptor (e.g., bead beater with glass or zirconia beads)[20][21]
-
Spectrophotometer
-
Commercial assay kit for a cytosolic enzyme (e.g., lactate dehydrogenase, LDH)
Procedure:
-
Treatment: Treat a mid-log phase fungal culture with the test compound at its MFC or a multiple thereof for a specified time.
-
Cell Disruption (Control): For a positive control of total intracellular content, take an untreated sample of the fungal culture and disrupt the cells completely using a bead beater.[20] This will represent 100% enzyme release.
-
Enzyme Release Assay:
-
Centrifuge the treated, untreated, and mechanically disrupted cell suspensions to pellet the cells.
-
Collect the supernatants.
-
Measure the activity of the cytosolic enzyme (e.g., LDH) in the supernatant of all samples using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the enzyme activity in the supernatant of the compound-treated sample to the untreated (negative control) and the mechanically disrupted (positive control) samples. A significant increase in enzyme activity in the supernatant of the treated sample compared to the negative control indicates cell wall/membrane damage.
IV. Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis, initial screening, and preliminary mechanism of action studies for derivatives of this class. Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds should be further evaluated for their toxicity, in vivo efficacy, and potential for resistance development. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this compound derivatives in the ongoing fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. jrasb.com [jrasb.com]
- 3. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ableweb.org [ableweb.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Protocol for the Purification of 2-Methoxybenzoylacetonitrile by Recrystallization
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Imperative for Purity
2-Methoxybenzoylacetonitrile (CAS 35276-83-6), also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a ketonitrile compound that serves as a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents.[1] The purity of such an intermediate is paramount; residual starting materials, by-products, or other contaminants can lead to aberrant results in subsequent synthetic steps, complicate structural elucidation, and compromise the biological activity and safety of the final compound.
This document provides a comprehensive protocol for the purification of this compound using recrystallization, one of the most powerful and economical techniques for purifying solid organic compounds.[2] We will delve into the theoretical underpinnings of solvent selection, provide a step-by-step experimental workflow, and offer field-tested troubleshooting advice to overcome common challenges.
The Principle of Recrystallization: A Controlled Precipitation
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[3][4] The efficacy of the process hinges on selecting a suitable solvent or solvent system in which the desired compound is highly soluble at high temperatures but sparingly soluble at lower temperatures.[2][3]
As a hot, saturated solution of the impure compound cools, the solubility of the target compound decreases, leading to a supersaturated state. The system seeks equilibrium by precipitating the excess solute, which, under conditions of slow cooling, forms a highly ordered crystal lattice.[5][6] This lattice structure is specific to the compound, and as it grows, it tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor).[2][7] The final purified crystals are then isolated by filtration.
Solvent System Selection for this compound
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[4] Based on empirical data, this compound is soluble in organic solvents like dichloromethane, slightly soluble in ethanol, and virtually insoluble in water.[1] This solubility profile makes a two-solvent (or mixed-solvent) system particularly effective.
-
Primary Solvent (Good Solvent): Ethanol. The compound is sparingly soluble at room temperature but should dissolve readily in hot ethanol.
-
Anti-Solvent (Poor Solvent): Deionized Water. The compound is nearly insoluble in water, making it an excellent anti-solvent to decrease the compound's solubility in the ethanol solution upon cooling.
The use of an ethanol/water system allows for fine-tuned control over the saturation point, enabling the initiation of crystallization under optimal conditions.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the purification of this compound by recrystallization.
Caption: A complete workflow for the recrystallization of this compound.
Detailed Step-by-Step Protocol
Safety Precautions: this compound may be irritating to the eyes, skin, and respiratory tract.[1] Always handle the chemical in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Ethanol is a flammable solvent; ensure no open flames or spark sources are present.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (x3)
-
Hot Plate with Stirring Capability
-
Büchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stirring Rod
-
Pasteur Pipettes
Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.
-
In a separate flask, heat approximately 50 mL of ethanol on a hot plate to a gentle boil.
-
Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with stirring.[8] The key is to create a saturated solution; adding too much solvent will result in poor recovery.[9][10]
-
-
Hot Filtration (if necessary):
-
If you observe any insoluble impurities (e.g., dust, solid by-products), you must perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper over a clean, pre-heated receiving flask.
-
Pour the hot solution through the filter paper. Work quickly to prevent the compound from crystallizing prematurely in the funnel.[11][12]
-
-
Saturation and Cooling:
-
Heat approximately 50 mL of deionized water in a separate beaker.
-
While stirring the hot ethanol solution, add the hot water dropwise using a Pasteur pipette until the solution becomes faintly but persistently cloudy. This indicates the solution is saturated.
-
Add 1-2 drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][5] Placing the flask in an insulated container (like a beaker with paper towels) can promote slower cooling.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the precipitation of the product from the solution.[5]
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold mother liquor (the ethanol/water filtrate).
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the collected crystals with a small amount (a few mL) of an ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[6] Using ice-cold solvent minimizes the loss of the desired product.[10]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass, breaking up any large clumps, and allow them to air dry completely in a dust-free environment or in a vacuum oven at a low temperature (e.g., 40°C).
-
Summary of Key Parameters
| Parameter | Recommended Specification | Rationale |
| Compound | This compound | CAS: 35276-83-6, M.p. ~60-64°C[1] |
| Solvent System | Ethanol / Deionized Water | Excellent solubility at high temperatures, poor solubility at low temperatures.[1] |
| Dissolution Temp. | ~78°C (Boiling Ethanol) | Ensures complete dissolution in a minimum amount of solvent for a saturated solution.[4] |
| Cooling Protocol | Slow cooling to RT, followed by ice bath | Promotes the formation of large, pure crystals and maximizes yield.[3][5] |
| Purity Assessment | Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity.[5] |
| Expected Yield | 75-90% | Dependent on the initial purity of the crude material and adherence to the protocol. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | Too much solvent was used: The solution is not supersaturated upon cooling.[9][11] Supersaturation: The solution is supersaturated but requires a nucleation site.[9] | Gently boil off (evaporate) some of the solvent in the fume hood and allow it to cool again.[11] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a tiny "seed" crystal of the pure compound.[10][12] |
| "Oiling Out" | The compound's melting point is low (~60-64°C), and it may be coming out of solution above its melting point, forming an impure liquid instead of crystals.[11][12] | Re-heat the solution to dissolve the oil. Add a small amount of additional hot ethanol to lower the saturation point. Allow the solution to cool even more slowly to ensure crystallization occurs below the compound's melting point.[11] |
| Premature Crystallization | The solution cools too quickly during hot gravity filtration, causing crystals to form in the funnel stem and clogging it.[11][12] | Use a stemless or short-stemmed funnel. Pre-heat the funnel and receiving flask before filtering. Use a slight excess of hot solvent and boil it off after filtration is complete.[12] |
| Low Yield | Too much solvent was used; crystals were washed with room-temperature solvent; premature filtration; incomplete transfer of material.[10] | Ensure minimum solvent is used. Wash crystals only with ice-cold solvent. Ensure complete crystallization before filtering. Rinse the flask with cold mother liquor to transfer all crystals. |
References
- 1. chembk.com [chembk.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxybenzoylacetonitrile
Introduction
Welcome to the technical support center for the synthesis of 2-Methoxybenzoylacetonitrile. This molecule is a key β-ketonitrile intermediate in the development of various pharmaceutical compounds and advanced materials. The most common and effective route to its synthesis is a variation of the Claisen condensation, reacting an ester, methyl 2-methoxybenzoate, with acetonitrile in the presence of a strong base.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction, improve yields, and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most widely employed and generally highest-yielding method is the crossed Claisen condensation between methyl 2-methoxybenzoate and acetonitrile.[1] This reaction requires a strong, non-nucleophilic base to deprotonate acetonitrile, which then acts as the nucleophile.
Q2: Which base is most effective for this condensation?
Strong bases like sodium hydride (NaH) or sodium amide are often recommended to increase the yield of Claisen-type condensations involving nitriles.[1] Sodium hydride is particularly common as it irreversibly deprotonates the α-carbon of acetonitrile, driving the reaction forward.[2] However, the quality and handling of NaH are critical for success.
Q3: What are the most critical parameters to control to ensure a high yield?
Achieving a high yield depends on three primary factors:
-
Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dry. Water will react violently with sodium hydride and quench the acetonitrile carbanion, halting the reaction.[2][3]
-
Base Quality: Sodium hydride is often supplied as a dispersion in mineral oil. This oil should be washed away with a dry, inert solvent like hexane before use. The NaH itself should be a free-flowing gray powder; clumps or a whitish appearance may indicate deactivation through exposure to moisture.[3]
-
Temperature Control: The initial deprotonation of acetonitrile is often performed at a controlled temperature, and the reaction progress may require heating (reflux) to go to completion. Careful temperature management prevents side reactions.
Q4: Can acetonitrile act as both a reagent and a solvent?
While acetonitrile is a common polar aprotic solvent, using it as the solvent in a NaH-mediated reaction can lead to complications. Sodium hydride can react with acetonitrile in competing side-reactions, which can lower the yield of the desired product.[4][5] It is often preferable to use a different inert solvent, such as THF or toluene, and add acetonitrile as a reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
A low or non-existent yield is the most common issue, and it can almost always be traced back to a few key areas. The following workflow can help diagnose the root cause.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. fiveable.me [fiveable.me]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complications from dual roles of sodium hydride as a base and as a reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 2-Methoxybenzoylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-Methoxybenzoylacetonitrile, a valuable building block in pharmaceutical and organic synthesis, is most commonly achieved via a crossed Claisen-type condensation. This reaction involves the carbon-carbon bond formation between an ester and a nitrile. While effective, this synthesis is often accompanied by side reactions that can complicate purification and reduce overall yield. This technical support guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate the common challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: I am attempting to synthesize this compound from 2-methoxybenzonitrile and ethyl acetate using sodium ethoxide as a base, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in this Claisen-type condensation can stem from several factors, primarily related to reaction equilibrium, side reactions, and the choice of base.
Causality and Mitigation Strategies:
-
Reaction Equilibrium: The Claisen condensation is a reversible reaction.[1][2][3] To drive the equilibrium towards the product, a stoichiometric amount of a strong base is typically required. The final step of the mechanism involves the deprotonation of the product, a β-keto nitrile, which is more acidic than the starting materials. This irreversible deprotonation pulls the entire reaction sequence forward.[3][4]
-
Recommendation: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base. Using a catalytic amount of base will likely result in low conversion.
-
-
Self-Condensation of Ethyl Acetate: A significant competing side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate.[5][6][7] This is a classic Claisen condensation and can be a major pathway if the reaction conditions are not carefully controlled.
-
Recommendation: To minimize self-condensation, the concentration of the enolizable ester (ethyl acetate) should be kept low throughout the reaction. This can be achieved by slowly adding the ethyl acetate to a mixture of the non-enolizable reactant (2-methoxybenzonitrile) and the base.[5]
-
-
Choice of Base: The selection of the base is critical. While sodium ethoxide is commonly used, stronger bases can often improve yields by more effectively deprotonating the α-carbon of the ester.[8]
-
Recommendation: Consider using a stronger base such as sodium hydride (NaH) or sodium amide (NaNH2).[8] These bases can lead to a more complete and faster reaction. When using a different alkoxide base than the ester's alkoxy group (e.g., sodium methoxide with ethyl acetate), transesterification can occur, leading to a mixture of products.[9]
-
-
Moisture Contamination: Strong bases like sodium ethoxide and sodium hydride are highly sensitive to moisture. Water will quench the base, reducing its effectiveness and potentially leading to hydrolysis of the ester starting material or the product.
-
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Presence of Ethyl Acetoacetate as a Major Byproduct
Question: My crude product mixture shows a significant amount of ethyl acetoacetate. How can I prevent its formation?
Answer:
The formation of ethyl acetoacetate is a clear indication that the self-condensation of ethyl acetate is a dominant side reaction.[5][6][7]
Root Cause Analysis and Prevention:
-
Reaction Kinetics: The rate of self-condensation of ethyl acetate is competing with the rate of the desired crossed condensation with 2-methoxybenzonitrile.
-
Mitigation: The most effective strategy is to control the stoichiometry and order of addition. By adding the ethyl acetate slowly to the reaction mixture containing the 2-methoxybenzonitrile and the strong base, the enolate of ethyl acetate that is formed will preferentially react with the more abundant 2-methoxybenzonitrile.[5]
-
-
Base Strength and Concentration: A sufficiently strong base at an adequate concentration is necessary to quickly deprotonate the ethyl acetate, allowing it to react with the nitrile before it can react with another molecule of itself.
-
Mitigation: Using a stronger base like sodium hydride can favor the desired reaction.
-
Issue 3: Hydrolysis of Starting Materials or Product
Question: During the workup of my reaction, I suspect that my product, this compound, or my starting ester is hydrolyzing. How can I avoid this?
Answer:
Hydrolysis is a common issue in reactions involving esters and nitriles, especially during the workup phase when aqueous solutions are introduced.[6][9][10] Both acidic and basic conditions can promote hydrolysis.[6][9][10]
Understanding and Preventing Hydrolysis:
-
Mechanism of Hydrolysis:
-
Ester Hydrolysis: Under basic conditions (saponification), hydroxide ions can attack the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol.[6] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[6][11]
-
Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions, typically proceeding through an amide intermediate.[9][10] This process usually requires heating.[9]
-
-
Workup Protocol Adjustments:
-
Temperature Control: Perform the aqueous workup at low temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.
-
Neutralization: Carefully neutralize the reaction mixture. If the reaction was performed under strongly basic conditions, neutralize with a weak acid (e.g., acetic acid or a saturated ammonium chloride solution) to a pH of around 7 before extraction. Avoid strongly acidic conditions for extended periods.
-
Rapid Extraction: Once water is added, proceed with the extraction into an organic solvent as quickly as possible to minimize the contact time between the product and the aqueous phase.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Crossed Claisen-type Condensation
This protocol is an adapted method based on established Claisen condensation procedures for related compounds.[8][12]
Materials:
-
2-Methoxybenzonitrile
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry of sodium hydride.
-
Reaction: To the stirred slurry of NaH in THF, add a solution of 2-methoxybenzonitrile (1.0 equivalent) in anhydrous THF.
-
Slowly add ethyl acetate (1.2 equivalents) dropwise from the addition funnel over a period of 30-60 minutes. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of water to decompose any unreacted sodium hydride.
-
Acidify the mixture to pH 4-5 with dilute hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the synthesis of this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Methoxybenzonitrile | C8H7NO | 133.15 | 135 (12 mmHg) | N/A |
| Ethyl Acetate | C4H8O2 | 88.11 | 77.1 | -83.6 |
| This compound | C10H9NO2 | 175.18 | N/A | 89-91 |
| Ethyl Acetoacetate | C6H10O3 | 130.14 | 181 | -45 |
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. brainly.in [brainly.in]
- 6. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
- 7. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. The side reaction that would occur in the condensation of ethyl acetate w.. [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Claisen Condensation for 2-Methoxybenzoylacetonitrile Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the path from a planned synthetic route to a purified product is often fraught with challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the optimization and troubleshooting of the Claisen condensation for the synthesis of 2-Methoxybenzoylacetonitrile. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt these procedures to your specific laboratory context.
The synthesis of this compound via the crossed Claisen condensation of methyl 2-methoxybenzoate and acetonitrile is a valuable transformation, but one that requires careful control of reaction parameters to achieve high yields and purity. This guide is structured to address the most common issues encountered during this synthesis.
Reaction Fundamentals and Mechanism
The reaction is a crossed or mixed Claisen condensation.[1][2] In this specific case, an enolizable nitrile (acetonitrile) reacts with a non-enolizable ester (methyl 2-methoxybenzoate) in the presence of a strong base to form a β-ketonitrile.[1][3] The ester is considered non-enolizable because it lacks α-protons, which simplifies the reaction by preventing self-condensation.[2][4]
The mechanism proceeds in several key steps:
-
Enolate Formation: A strong base removes an α-proton from acetonitrile to form a resonance-stabilized enolate anion.[5][6]
-
Nucleophilic Attack: The nucleophilic acetonitrile enolate attacks the electrophilic carbonyl carbon of the methyl 2-methoxybenzoate, forming a tetrahedral intermediate.[6][7]
-
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide (⁻OCH₃) leaving group to form the β-ketonitrile product.[8][9]
-
Deprotonation (Driving Force): The newly formed this compound has a highly acidic proton on the carbon between the carbonyl and nitrile groups. The base present in the reaction mixture (either methoxide from the elimination step or the initial strong base) rapidly deprotonates the product. This final, essentially irreversible deprotonation step forms a highly stable enolate and drives the entire reaction equilibrium toward the product.[4][6][10]
-
Acidic Workup: A final aqueous acid workup neutralizes the reaction mixture and protonates the enolate to yield the final, neutral this compound product.[10][11]
Caption: Mechanism of the crossed Claisen condensation.
Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format.
Question: My reaction failed entirely. After workup, I only recovered my starting materials. What went wrong?
Answer: This is a frequent issue, typically pointing to a problem with the initial deprotonation step.
-
Insufficient Base Strength: Acetonitrile has a pKa of approximately 25. Standard alkoxide bases like sodium ethoxide (conjugate acid pKa ~16) may not be strong enough to generate a sufficient concentration of the acetonitrile enolate to initiate the reaction.[12] The equilibrium will heavily favor the starting materials.
-
Presence of Moisture: Strong bases like NaNH₂ and NaH react violently and instantly with water.[12] Any moisture in your solvent, reagents, or glassware will consume the base before it can deprotonate the acetonitrile.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. Handle hygroscopic bases under an inert atmosphere (Nitrogen or Argon).
-
-
Low Reaction Temperature: While some condensations work at room temperature, this specific reaction often requires gentle heating to overcome the activation energy barrier, especially if a weaker base is used.
-
Solution: Try gently warming the reaction mixture to 40-50 °C. Monitor the reaction by TLC to observe the consumption of starting material.
-
Question: My yield is disappointingly low. What factors can I optimize?
Answer: Low yield is often a result of an unfavorable equilibrium, side reactions, or product loss during workup.
-
Reversible Equilibrium: As mentioned, if the base is not strong enough, all steps prior to the final deprotonation of the product are reversible.[4][14]
-
Incorrect Stoichiometry: The reaction requires at least one full equivalent of base because the base is consumed in the final deprotonation step to form the product enolate.[6][9]
-
Solution: Use 1.1 to 1.2 equivalents of your strong base relative to the limiting reagent (typically acetonitrile).
-
-
Difficult Workup: The product, this compound, can sometimes be tricky to isolate. If the pH is not carefully controlled during the acidic workup, you might hydrolyze the product or leave it as the sodium salt in the aqueous layer.
-
Solution: After the reaction is complete, cool the mixture in an ice bath and slowly and cautiously quench with a saturated aqueous solution of ammonium chloride before adding dilute acid (e.g., 1M HCl) to neutralize the mixture to a pH of ~7. Extract the product thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Question: My TLC plate is a mess with multiple spots. How can I minimize byproduct formation?
Answer: Multiple spots indicate side reactions are occurring.
-
Saponification: If you use a base like sodium hydroxide (NaOH) or if water is present, the ester can be hydrolyzed to the corresponding carboxylate salt, which is unreactive under these conditions.[14][16]
-
Solution: Strictly avoid hydroxide bases and ensure anhydrous conditions. Use non-nucleophilic bases like NaH or NaNH₂.
-
-
Transesterification: If you use an alkoxide base that does not match the alkoxy group of your ester (e.g., using sodium ethoxide with methyl 2-methoxybenzoate), you can get a mixture of ester starting materials and, consequently, a mixture of products.[17][18][19]
-
Solution: While the best solution is to avoid alkoxides altogether, if you must use one, it must match the ester (i.e., sodium methoxide with a methyl ester). However, for this specific reaction, NaH or NaNH₂ are superior choices.[1]
-
Question: My reaction mixture turned dark brown or black and formed a tar-like substance.
Answer: Dark coloration and tar formation are usually signs of decomposition.[20]
-
Cause: This often results from overly harsh reaction conditions, such as excessively high temperatures or adding reagents too quickly, leading to an uncontrolled exotherm. Aldehydes and some ketones are particularly prone to polymerization under strongly basic conditions.[20] While our reactants are less prone, decomposition can still occur.
-
Solution:
-
Maintain careful temperature control. Use an ice bath during the addition of the base or reagents if the reaction is exothermic.
-
Add reagents dropwise or portion-wise to control the reaction rate.
-
Ensure your starting materials are pure, as impurities can sometimes catalyze decomposition pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the absolute best base for synthesizing this compound?
For this specific transformation, Sodium Amide (NaNH₂) or Sodium Hydride (NaH) are the reagents of choice.[1] The primary reason is their exceptional basicity, which ensures complete and irreversible deprotonation of acetonitrile.[12] This overcomes the major hurdle of establishing a favorable equilibrium. Furthermore, they are non-nucleophilic, meaning they will not attack the ester carbonyl, thus avoiding common side reactions.[15][19]
Q2: How do I choose the optimal solvent?
The ideal solvent should be aprotic and anhydrous. Protic solvents like ethanol will be deprotonated by the strong base, consuming it.
-
Ethers (THF, Diethyl Ether): These are excellent choices. They are polar enough to dissolve the intermediates but are unreactive towards the strong bases. Tetrahydrofuran (THF) is often preferred due to its higher boiling point.[21]
-
Aromatic Hydrocarbons (Toluene, Xylene): These can also be used, especially for reactions at higher temperatures.[22] They are rigorously non-polar and aprotic.
-
Solvent-Free: In some cases, Claisen condensations can be run under solvent-free conditions, which can be environmentally advantageous, though temperature control can be more challenging.[23]
Q3: How do I properly handle reactive bases like Sodium Hydride and Sodium Amide?
Safety is paramount.
-
Sodium Hydride (NaH): Typically supplied as a dispersion in mineral oil. The oil can be washed away with dry hexanes if necessary, but for most lab-scale reactions, it can be left in. NaH is a flammable solid and reacts violently with water to produce hydrogen gas.
-
Sodium Amide (NaNH₂): A powerful base that also reacts explosively with water.[12][24] It is air-sensitive and can form explosive peroxides upon storage, especially if it appears yellow or brown.[12] Only use fresh, white-to-grey NaNH₂.
-
General Precautions: ALWAYS handle these reagents under an inert atmosphere (in a glovebox or using Schlenk line techniques). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Have a Class D fire extinguisher (for combustible metals) available. Quench any residual reagent carefully by slowly adding a proton source like isopropanol, followed by ethanol, and then water, always in an ice bath.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.[20]
-
Procedure: Periodically (e.g., every 30-60 minutes), carefully quench a small aliquot of the reaction mixture with a drop of saturated ammonium chloride solution, extract with a drop of ethyl acetate, and spot it on a TLC plate.
-
Analysis: Use a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes) and visualize under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material (e.g., methyl 2-methoxybenzoate) has disappeared.
Experimental Protocols
Protocol 1: Optimized Procedure using Sodium Amide
This protocol is designed for high yield and purity by employing a strong, non-nucleophilic base under anhydrous conditions.
Reagents & Materials:
-
Methyl 2-methoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with sodium amide (1.1 equivalents) and anhydrous toluene.
-
Initiation: Add acetonitrile (1.0 equivalent) dropwise to the stirred suspension of NaNH₂ in toluene at room temperature. The mixture may gently warm, and ammonia gas will evolve. Stir for 30-60 minutes to ensure complete enolate formation.
-
Reaction: Add methyl 2-methoxybenzoate (1.05 equivalents) dissolved in a small amount of anhydrous toluene to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup - Quenching: Cool the reaction flask to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted NaNH₂.
-
Workup - Neutralization: Once the quenching is complete, add 1M HCl until the aqueous layer is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Summary Tables
Table 1: Comparison of Common Bases for Claisen Condensation
| Base | Formula | pKa of Conjugate Acid | Suitability for Acetonitrile Deprotonation | Potential Side Reactions | Recommendation |
| Sodium Ethoxide | NaOEt | ~16 | Poor; equilibrium unfavorable | Transesterification if ester is not ethyl ester | Not Recommended |
| Sodium Hydroxide | NaOH | ~15.7 | Poor; equilibrium unfavorable | Saponification (ester hydrolysis) | Not Recommended |
| Sodium Amide | NaNH₂ | ~38 | Excellent; irreversible deprotonation | None (non-nucleophilic) | Highly Recommended |
| Sodium Hydride | NaH | ~36 | Excellent; irreversible deprotonation | None (non-nucleophilic) | Highly Recommended |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Base | Sodium Amide or Sodium Hydride | Ensures irreversible deprotonation of acetonitrile, driving the reaction to completion.[1][12] |
| Stoichiometry | Acetonitrile:Ester:Base = 1 : 1.05 : 1.1 | A slight excess of the ester ensures the limiting nitrile is consumed. Stoichiometric base is required.[6] |
| Solvent | Anhydrous THF or Toluene | Aprotic, non-reactive solvent system. |
| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without causing decomposition. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; should be confirmed by TLC monitoring.[20] |
| Workup | Quench with NH₄Cl(aq), then neutralize with HCl(aq) | Controlled and safe neutralization procedure that minimizes product degradation. |
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Video: Aldol Condensation vs Claisen Condensation [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. usage of Sodium amide - TheChemicalBrothers.com - Official Forum for The Chemical Brothers [archive.thechembase.com]
- 14. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Claisen condensation - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. benchchem.com [benchchem.com]
- 21. celonpharma.com [celonpharma.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Methoxybenzoylacetonitrile
Welcome to the technical support center for 2-Methoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.
I. Understanding the Compound: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C10H9NO2 | [2] |
| Molecular Weight | 175.18 g/mol | N/A |
| Appearance | Colorless crystal or white powder | [2] |
| Melting Point | ~60-64°C | [2] |
| Boiling Point | ~343°C | [2] |
| Solubility | Soluble in dimethyl sulfoxide and dichloromethane; slightly soluble in ethanol and chloroform; almost insoluble in water. | [2] |
| Stability | Stable under normal conditions, but can react under strong acid or strong alkali conditions. | [2] |
II. Troubleshooting Guide: Common Purification Challenges & Solutions
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Problem 1: Oily Product or Failure to Crystallize
Probable Cause:
-
Presence of Impurities: Residual starting materials, by-products from the synthesis, or residual solvents can lower the melting point and inhibit crystallization. Common impurities can arise from the reaction of acetophenone and methoxycresol.[2]
-
Supersaturation Issues: The solution may not be sufficiently supersaturated for crystal nucleation to occur.
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be optimal for inducing crystallization.
Solution Workflow:
Caption: Decision workflow for troubleshooting crystallization issues.
Detailed Steps:
-
Purity Assessment:
-
Utilize analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the crude product. The presence of multiple spots or peaks indicates significant impurities that must be removed.
-
-
Chromatographic Purification (if necessary):
-
If the purity is low, column chromatography is recommended. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is often effective.
-
-
Recrystallization Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. For this compound, consider solvents like ethanol, isopropanol, or a mixture of solvents such as dichloromethane/hexane.[3]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[4][5]
-
Problem 2: Poor Recovery After Recrystallization
Probable Cause:
-
High Solubility in Cold Solvent: The compound may still be too soluble in the chosen solvent, even at low temperatures.
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a less concentrated solution, leading to lower yields.
-
Premature Crystallization: Crystals forming during a hot filtration step can lead to significant loss of product.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Two-Solvent Recrystallization: If a single solvent is not providing good recovery, a two-solvent system can be employed.[4][5] A common approach is to dissolve the compound in a "good" solvent (e.g., dichloromethane) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[4][5]
-
Pre-warmed Funnel: When performing a hot filtration to remove insoluble impurities, use a pre-warmed funnel to prevent the product from crystallizing prematurely on the filter paper.[4][5]
Problem 3: Discolored Product (Yellow or Brown)
Probable Cause:
-
Thermal Decomposition: this compound can be sensitive to prolonged heating, leading to the formation of colored impurities.
-
Oxidation: Exposure to air, especially at elevated temperatures, can cause oxidation.
-
Residual Acidic or Basic Impurities: Traces of acid or base from the synthesis can catalyze degradation reactions.
Solutions:
-
Minimize Heating Time: During recrystallization, heat the solution only as long as necessary to dissolve the solid.
-
Inert Atmosphere: For sensitive applications, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.
-
Neutralization Wash: Before the final purification step, wash the crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) followed by water to remove any acidic impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for purified this compound? A: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.[6]
Q2: What analytical techniques are best for assessing the purity of this compound? A: A combination of techniques is recommended for a comprehensive purity profile:
-
HPLC: Ideal for quantifying purity and detecting non-volatile impurities.
-
GC-MS: Useful for identifying and quantifying volatile impurities and residual solvents.
-
NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of structurally similar impurities.
-
FTIR: Can confirm the presence of key functional groups (e.g., nitrile, ketone, ether).[8]
Q3: Can this compound be purified by distillation? A: While it has a high boiling point, vacuum distillation can be a viable purification method, especially for larger quantities. However, care must be taken to avoid thermal decomposition at elevated temperatures.
Q4: Are there any specific safety precautions to consider when handling this compound? A: Yes, it is important to handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[6]
IV. Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated carbon and heat for an additional 5-10 minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization (Dichloromethane/Hexane)
-
Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature in an Erlenmeyer flask.
-
Slowly add hexane dropwise with stirring until the solution becomes persistently cloudy.
-
Gently warm the flask until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
V. References
-
ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2010). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). This compound | 35276-83-6. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Methoxyphenylacetonitrile | 7035-03-2. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
Atul Ltd. (2017). para Methoxy phenyl aceto nitrile. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2010). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
References
- 1. jk-sci.com [jk-sci.com]
- 2. chembk.com [chembk.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methoxybenzoylacetonitrile
Introduction
Welcome to the technical support guide for the synthesis of 2-Methoxybenzoylacetonitrile. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. The formation of this β-ketonitrile is typically achieved via a Claisen-type condensation between a 2-methoxybenzoate ester and acetonitrile. While theoretically straightforward, this reaction is sensitive to several parameters that can significantly impact its efficiency. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction for higher yields and purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm getting a very low yield, or no product at all. What are the most likely primary causes?
A1: A low or non-existent yield in this Claisen-type condensation almost always points to one of three critical areas: (1) ineffective deprotonation of acetonitrile, (2) degradation of starting materials or product, or (3) suboptimal reaction conditions. A systematic investigation is the best approach.[1][2]
The reaction hinges on the formation of a nucleophilic acetonitrile anion (enolate), which then attacks the electrophilic carbonyl carbon of the 2-methoxybenzoate ester.[3][4] If the base is not strong enough or if it is consumed by side reactions, this crucial first step will not occur efficiently.
Q2: My choice of base seems to be the problem. Which base should I use, and how much?
A2: This is the most critical parameter for success. Your base must be strong enough to deprotonate acetonitrile (pKa ~25) but must not introduce competing side reactions.
-
Recommended Bases: Strong, non-nucleophilic bases or alkoxide bases are preferred.
-
Sodium Hydride (NaH): An excellent choice. It is a very strong, non-nucleophilic base that irreversibly deprotonates acetonitrile. The only byproduct is hydrogen gas, which does not interfere with the reaction.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are classic bases for Claisen condensations.[5][6] Crucially, you must match the alkoxide base to the alcohol portion of your ester. For example, use sodium ethoxide with ethyl 2-methoxybenzoate. Using a mismatched base (e.g., sodium methoxide with an ethyl ester) will lead to transesterification, resulting in a mixture of products and complicating purification.[7]
-
-
Bases to Avoid:
-
Hydroxides (NaOH, KOH): These bases are generally unsuitable as they will readily hydrolyze your starting ester to the corresponding carboxylate, which is unreactive in the Claisen condensation.[7]
-
-
Stoichiometry: A stoichiometric amount of base is required. The final product, a β-ketonitrile, is significantly more acidic than the starting acetonitrile. The base will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and is what drives the reaction equilibrium toward the product.[3][6] Therefore, using at least 1.0 equivalent of a strong base is essential. An excess (e.g., 1.1-1.5 equivalents) is often used to ensure complete reaction.
Q3: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What's happening?
A3: A dark, viscous reaction mixture is a classic sign of decomposition or polymerization.[2] This is typically caused by excessive heat or prolonged reaction times.
-
Temperature Control: While some heat may be necessary to initiate the reaction, it must be carefully controlled. Run optimization trials at different temperatures (e.g., room temperature, 40°C, 60°C) to find the sweet spot. Avoid high temperatures (>80°C) which can promote polymerization of acetonitrile or decomposition of the product.[8]
-
Reaction Monitoring: Do not run the reaction for an arbitrary length of time. Monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the starting ester is consumed, proceed with the workup. Prolonged exposure to strong base and heat after completion can degrade the desired product.
Q4: How critical are anhydrous conditions for this reaction?
A4: Absolutely critical. The presence of water is highly detrimental and can cause low yields in multiple ways:
-
Consumption of Base: Strong bases like sodium hydride react violently with water. Alkoxide bases will be protonated to the corresponding alcohol, reducing the base's effective concentration.
-
Hydrolysis of Starting Material: Water, especially under basic conditions, can hydrolyze the starting ester.[7]
-
Hydrolysis of Product: The nitrile group in the final product can be hydrolyzed to an amide or carboxylic acid during the reaction or, more commonly, during a poorly controlled aqueous workup.[2][9]
Preventative Measures:
-
Use flame-dried or oven-dried glassware.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.[10]
Q5: My workup procedure seems to be reducing my yield. What is the correct way to isolate the product?
A5: Because the product exists as its enolate salt in the basic reaction mixture, the workup requires a careful neutralization step. Improper workup can lead to product loss or hydrolysis.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M HCl) until the pH is slightly acidic (pH ~5-6). Do not use strong, concentrated acid, as this can promote vigorous hydrolysis of the nitrile.[9]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues leading to low yield.
Caption: A systematic workflow for troubleshooting low yields.
Optimized Experimental Protocol
This protocol describes the synthesis of this compound from ethyl 2-methoxybenzoate and acetonitrile using sodium hydride as the base.
Reaction Scheme:
-
Ethyl 2-methoxybenzoate + Acetonitrile --(1. NaH, THF; 2. H₃O⁺)--> this compound
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | 1.0 | 9.01 g | 50.0 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.2 | 2.40 g | 60.0 |
| Acetonitrile | C₂H₃N | 41.05 | 3.0 | 6.25 mL | 150.0 |
| Anhydrous THF | C₄H₈O | - | - | 200 mL | - |
Step-by-Step Methodology
-
Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Addition: To the flask, add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60.0 mmol). Wash the NaH dispersion with anhydrous hexane (2 x 20 mL) to remove the mineral oil, carefully decanting the hexane wash each time under inert gas flow. Add 100 mL of anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the THF/NaH suspension to 0°C using an ice bath. To the dropping funnel, add acetonitrile (6.25 mL, 150.0 mmol) dissolved in 20 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Condensation Reaction: In the dropping funnel, prepare a solution of ethyl 2-methoxybenzoate (9.01 g, 50.0 mmol) in 80 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 1 hour at room temperature.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting ester spot has disappeared.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by recrystallization from hot isopropanol or by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield this compound as a white to off-white solid.
Reaction Mechanism & Common Side Reactions
Claisen Condensation Mechanism
Caption: Mechanism of this compound synthesis.
Common Side Reactions
Caption: Key side reactions that lower the product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Effect of Base Selection on the Synthesis of 2-Methoxybenzoylacetonitrile: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of 2-Methoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in this specific synthesis. Here, we delve into the critical role of base selection, a factor that significantly influences reaction yield, purity, and overall success. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on how your choice of base can be both the source of the problem and the key to its solution.
Issue 1: Low to No Product Yield
Question: I'm attempting the Claisen-type condensation of 2-methoxybenzonitrile with ethyl acetate to synthesize this compound, but I'm observing very low or no formation of the desired product. What are the likely causes related to my choice of base?
Answer: A low or non-existent yield in this condensation reaction is a common issue that can almost always be traced back to the selection and handling of the base. The primary function of the base is to deprotonate the α-carbon of ethyl acetate, generating the nucleophilic enolate required to attack the electrophilic carbon of the nitrile group.[1][2][3][4] Here’s a breakdown of potential base-related problems:
-
Insufficient Base Strength: The α-hydrogens of an ester are significantly less acidic (pKa ≈ 25) than those of a ketone (pKa ≈ 20) or an aldehyde (pKa ≈ 17).[5] Consequently, a sufficiently strong base is required for efficient enolate formation. If the pKa of the conjugate acid of the base used is not significantly higher than the pKa of the ester, the equilibrium will not favor the enolate, leading to a poor yield.
-
Inappropriate Base Type:
-
Hydroxide Bases (e.g., NaOH, KOH): While effective in some condensations like the Claisen-Schmidt reaction, hydroxide bases can promote the hydrolysis of the ester starting material and the nitrile group in the product, leading to unwanted carboxylic acid and amide byproducts, respectively.[6][7]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are generally too weak to effectively deprotonate an ester like ethyl acetate for a Claisen condensation.[8][9][10] They are more suitable for reactions involving more acidic protons, such as in Williamson ether synthesis or some Michael additions.[9][11]
-
-
Presence of Moisture: Strong bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) react vigorously with water.[12] Any moisture in the reaction flask, solvents, or reagents will consume the base, rendering it ineffective for the desired deprotonation.[13][14] This also applies to hygroscopic bases if they have been improperly stored.
Solutions:
-
Select a Stronger, Non-Nucleophilic Base: Sodium hydride (NaH) is an excellent choice for this reaction.[15][16] It is a powerful, non-nucleophilic base that irreversibly deprotonates the ester, driving the reaction forward. The evolution of hydrogen gas provides a visual indicator of the deprotonation progress.[17] Sodium ethoxide (NaOEt) in anhydrous ethanol is another classic and effective choice for Claisen condensations.[18][19][20]
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
If using sodium hydride dispersed in mineral oil, wash it with anhydrous hexane or pentane immediately before use to remove the oil.[21]
-
-
Verify Base Stoichiometry: A full equivalent of the base is necessary because the resulting β-ketonitrile product is more acidic than the starting ester and will be deprotonated by the base.[4] This final deprotonation step is what drives the reaction equilibrium to the product side.[4]
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but my crude NMR shows significant impurities. What side reactions could be occurring due to my choice of base?
Answer: The formation of side products is often a consequence of the base's reactivity extending beyond the intended deprotonation of the ester.
-
Self-Condensation of Ethyl Acetate: If the reaction conditions are not optimized, the ethyl acetate enolate can react with another molecule of ethyl acetate in a classic Claisen condensation to form ethyl acetoacetate.[1][2][3] This is more likely to occur if the rate of addition of the enolate to the 2-methoxybenzonitrile is slow.
-
Reaction with Solvent: Some strong bases can react with the solvent. For instance, sodium hydride can react with solvents like dimethylformamide (DMF) or acetonitrile, leading to the formation of byproducts.[22] While acetonitrile is a reactant in some related syntheses, its use as a solvent with a strong base like NaH can lead to complex side reactions.[22]
-
Hydrolysis Products: As mentioned previously, if using a base like sodium ethoxide in ethanol that is not strictly anhydrous, or during aqueous workup, hydrolysis of the starting nitrile or the product can occur.
Solutions:
-
Control Reaction Temperature and Addition Rate: Slowly add the ethyl acetate to a suspension of the base (like NaH) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) to control the formation of the enolate. Then, add the 2-methoxybenzonitrile to this solution. Maintaining a low temperature during these additions can help minimize side reactions.
-
Choose an Inert Solvent: Tetrahydrofuran (THF) and diethyl ether are generally good choices of solvent for reactions involving strong bases like NaH as they are less likely to participate in side reactions compared to DMF or acetonitrile.
-
Careful Workup: Quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride, at a low temperature before proceeding with extraction. This will neutralize any remaining strong base and minimize base-catalyzed degradation during workup.
Frequently Asked Questions (FAQs)
Q1: Why is a strong base like sodium hydride or sodium ethoxide necessary for this synthesis?
A1: The synthesis of this compound from 2-methoxybenzonitrile and ethyl acetate is a type of condensation reaction that relies on the formation of an enolate from ethyl acetate. The acidity of the α-protons of ethyl acetate is relatively low (pKa ≈ 25).[5] Therefore, a strong base is required to generate a sufficient concentration of the enolate nucleophile to drive the reaction forward. Weaker bases like potassium carbonate are not strong enough to deprotonate the ester to a significant extent.[10]
Q2: Can I use sodium hydroxide as the base for this reaction?
A2: While sodium hydroxide is a strong base, it is generally not recommended for this specific Claisen-type condensation. The presence of the hydroxide ion can lead to saponification (hydrolysis) of the ethyl acetate starting material to form sodium acetate and ethanol. Furthermore, the nitrile group of the product can be hydrolyzed to an amide and subsequently a carboxylic acid under these conditions.[7]
Q3: How does the stoichiometry of the base affect the reaction?
A3: A full equivalent of a strong base is crucial for obtaining a high yield in a Claisen condensation.[4] The initial deprotonation of the ester is an equilibrium step. The resulting β-ketonitrile product has a more acidic proton between the carbonyl and nitrile groups. This acidic proton is readily deprotonated by the alkoxide or hydride base. This final, essentially irreversible deprotonation of the product shifts the entire reaction equilibrium towards the formation of the product.[4] Using only a catalytic amount of base would result in a very low yield.
Q4: What are the safety precautions when working with sodium hydride?
A4: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable and can form explosive mixtures with air.[12] Always handle sodium hydride in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[21] Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves. To quench residual sodium hydride, slowly and carefully add a less reactive alcohol, such as isopropanol or ethanol, at a controlled temperature before adding water.
Data Summary and Protocols
Table 1: Comparison of Common Bases for Acetonitrile Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Suitability for this compound Synthesis | Key Considerations |
| Sodium Hydride (NaH) | ~35 (for H₂) | THF, Diethyl Ether | Excellent | Highly reactive with water; requires anhydrous conditions and inert atmosphere.[12][15] |
| Sodium Ethoxide (NaOEt) | ~16 (for EtOH) | Ethanol | Good | Requires anhydrous ethanol; can participate in transesterification with other esters.[18][19][23] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | Acetonitrile, DMF | Poor | Generally not strong enough to deprotonate esters for Claisen-type reactions.[10][24][25] |
| Sodium Hydroxide (NaOH) | ~15.7 (for H₂O) | Water, Ethanol | Poor | Promotes hydrolysis of ester and nitrile functional groups.[6][26] |
Experimental Protocol: Synthesis of this compound using Sodium Hydride
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (anhydrous)
-
2-Methoxybenzonitrile
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere of argon, add sodium hydride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Washing the Base: Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane washes.
-
Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Enolate Formation: Add ethyl acetate (1.0 eq) dropwise to the stirred suspension of sodium hydride in THF over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.
-
Condensation: Cool the reaction mixture back to 0 °C. Add a solution of 2-methoxybenzonitrile (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[27]
Reaction Mechanism and Workflow Diagrams
Caption: Workflow for the base-catalyzed synthesis of this compound.
Caption: Troubleshooting flowchart for base selection in the synthesis.
References
- 1. askthenerd.com [askthenerd.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Acidity-basicity of nitriles [qorganica.es]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CN105294399A - Preparation method of sodium ethoxide - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. fujc.pp.ua [fujc.pp.ua]
- 26. researchgate.net [researchgate.net]
- 27. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Methoxybenzoylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this crucial synthesis. Our goal is to equip you with the scientific understanding and practical guidance to navigate the nuances of this reaction and achieve optimal yields and purity.
Introduction: The Critical Role of Temperature in the Claisen Condensation
The synthesis of this compound is typically achieved through a Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[1][2][3][4] The reaction temperature is a critical parameter that can significantly influence the reaction rate, product yield, and the formation of impurities. Finding the optimal temperature is key to a successful and efficient synthesis.
This guide will walk you through a systematic approach to optimizing the reaction temperature, addressing common challenges, and providing solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via Claisen condensation?
A1: The synthesis involves the reaction of a methyl 2-methoxybenzoate with acetonitrile in the presence of a strong, non-nucleophilic base, such as sodium amide or potassium tert-butoxide. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of the methoxide group yields the desired β-ketonitrile, this compound.
Q2: Why is temperature control so crucial in this reaction?
A2: Temperature control is paramount for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of the Claisen condensation increases with temperature. However, excessively high temperatures can lead to undesirable side reactions.
-
Side Product Formation: At elevated temperatures, the risk of side reactions such as self-condensation of the ester, decomposition of the product, or other base-catalyzed side reactions increases.
-
Reagent Stability: The strong bases used in this reaction can be thermally sensitive, and high temperatures may lead to their decomposition.
-
Product Stability: The desired product, this compound, may be susceptible to degradation at higher temperatures over extended reaction times.
Q3: What are the most common side products I should be aware of when optimizing the temperature?
A3: The primary side products to monitor for include:
-
Unreacted Starting Materials: Indicative of a reaction temperature that is too low or insufficient reaction time.
-
Self-condensation of Methyl 2-methoxybenzoate: Although less likely with a non-enolizable ester, it can occur under forcing conditions.
-
Decomposition Products: Darkening of the reaction mixture can indicate thermal decomposition of the reactants or product.
-
Products from reaction with solvent: If the solvent has any reactive protons, it might compete in the reaction.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a structured approach to troubleshooting and optimizing the reaction temperature for your this compound synthesis.
Scenario 1: Low or No Product Yield
Question: I am observing very low conversion of my starting materials to this compound. What are the likely causes related to temperature?
Answer: Low conversion is often a sign that the reaction is not proceeding at an adequate rate. Here’s a systematic approach to troubleshoot this issue:
-
Initial Temperature Too Low: The activation energy for the reaction may not be met at the current temperature. A modest increase in temperature can significantly enhance the reaction rate.
-
Insufficient Reaction Time: At lower temperatures, the reaction will naturally proceed more slowly. You may need to extend the reaction time to achieve a higher conversion.
-
Base Inactivity: Ensure your base is active and fully dissolved. Some bases require a specific temperature range to be effective.
Proposed Action Plan:
-
Systematic Temperature Increase: If your initial reaction was at room temperature (20-25°C), consider running small-scale parallel reactions at incrementally higher temperatures (e.g., 40°C, 60°C, and 80°C).
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of starting materials and the formation of the product over time at each temperature.
-
Consider a Higher Initial Temperature: Some Claisen condensations benefit from a slightly elevated starting temperature to initiate the reaction, followed by a period at a lower temperature to control selectivity.
Scenario 2: High Levels of Impurities and Byproducts
Question: My reaction is producing the desired product, but I am also seeing a significant number of impurities, making purification difficult. How can I address this by adjusting the temperature?
Answer: The formation of multiple byproducts is often a consequence of the reaction temperature being too high, leading to a loss of selectivity.
-
Thermal Decomposition: High temperatures can cause the starting materials or the product to decompose. This is often indicated by a darkening of the reaction mixture.
-
Competing Side Reactions: Elevated temperatures can provide the necessary activation energy for undesired side reactions to occur at a significant rate.
Proposed Action Plan:
-
Systematic Temperature Decrease: If you are observing significant impurity formation at a higher temperature (e.g., reflux), perform a series of reactions at lower temperatures (e.g., 60°C, 40°C, and room temperature).
-
Controlled Addition of Reagents: Adding the base or the nitrile dropwise at a lower temperature can help to control any initial exotherm and minimize localized overheating.
-
Optimize Reaction Time at a Lower Temperature: While a lower temperature will slow down the reaction, it may provide a cleaner reaction profile. You may need to compensate by increasing the reaction time.
Experimental Protocol for Temperature Optimization
This protocol outlines a general procedure for performing a temperature optimization study for the synthesis of this compound.
Materials:
-
Methyl 2-methoxybenzoate
-
Acetonitrile (anhydrous)
-
Potassium tert-butoxide (or other suitable strong base)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessels (e.g., round-bottom flasks)
-
Magnetic stirrers and stir bars
-
Temperature-controlled heating mantles or oil baths
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
TLC plates and developing chamber
-
Quenching solution (e.g., dilute aqueous HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Setup: In parallel, set up three oven-dried round-bottom flasks equipped with magnetic stir bars under an inert atmosphere.
-
Reagent Preparation: In each flask, dissolve methyl 2-methoxybenzoate (1 equivalent) in anhydrous THF.
-
Temperature Control: Set each reaction to a different temperature:
-
Reaction A: 25°C (Room Temperature)
-
Reaction B: 40°C
-
Reaction C: 60°C
-
-
Base Addition: To each flask, add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains stable.
-
Nitrile Addition: Slowly add acetonitrile (1.2 equivalents) to each flask.
-
Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).
-
Quenching: Once the reaction is deemed complete (or after a set time, e.g., 4 hours), cool the flasks to room temperature and carefully quench the reaction by adding a dilute aqueous HCl solution.
-
Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by a suitable method (e.g., NMR, LC-MS) to determine the yield and purity.
Data Presentation: Impact of Temperature on Reaction Outcome
The following table provides a hypothetical representation of the results from a temperature optimization study, illustrating how to present and interpret the data.
| Reaction | Temperature (°C) | Reaction Time (h) | Conversion of Methyl 2-methoxybenzoate (%) | Yield of this compound (%) | Purity (%) | Observations |
| A | 25 | 4 | 45 | 35 | 95 | Slow reaction, clean profile |
| B | 40 | 4 | 85 | 78 | 92 | Good conversion and yield |
| C | 60 | 4 | 98 | 85 | 80 | High conversion, increased impurities |
Interpretation:
Based on this hypothetical data, 40°C appears to be the optimal temperature, providing a good balance between reaction rate, yield, and purity. At 25°C, the reaction is too slow, while at 60°C, the formation of byproducts becomes significant, leading to lower purity.
Visualizing the Workflow and Causality
Experimental Workflow for Temperature Optimization
References
Preventing dimer formation in 2-Methoxybenzoylacetonitrile reactions
Welcome to the technical support center for researchers utilizing 2-Methoxybenzoylacetonitrile. This guide is designed to provide in-depth, field-proven insights into common experimental challenges, with a primary focus on understanding and preventing the formation of undesired dimers. As Senior Application Scientists, we aim to explain the causality behind these issues and provide robust, self-validating protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile organic building block characterized by a benzoyl group and a nitrile group, with a methoxy substituent on the aromatic ring. The key feature is the "active methylene" group (the -CH2- between the carbonyl and nitrile), whose protons are acidic. This acidity allows for easy deprotonation to form a stabilized carbanion (enolate), making it an excellent nucleophile.
Its primary applications are in carbon-carbon bond-forming reactions, including:
-
Knoevenagel Condensations: Reaction with aldehydes and ketones to form α,β-unsaturated products.[1][2]
-
Synthesis of Heterocycles: It is a common precursor for synthesizing various heterocyclic compounds, including flavonoids, pyrimidines, and pyridones.[3][4]
-
Alkylation Reactions: The nucleophilic carbanion can be alkylated with various electrophiles.[5][6]
Q2: I'm observing a significant, high-molecular-weight byproduct in my reaction. What is it?
A common and often frustrating byproduct in base-catalyzed reactions of this compound is a dimer. This occurs when the enolate of one molecule of the nitrile attacks the nitrile carbon of a second molecule in a self-condensation reaction. This process is a specific example of a Thorpe-Ziegler reaction .[7][8][9] The initial product is a β-enaminonitrile, which is often stable and can be difficult to separate from the desired product.
Troubleshooting Dimer Formation
Q3: What is the chemical mechanism that leads to dimer formation?
Dimerization is a base-catalyzed self-condensation reaction.[10] Understanding this mechanism is crucial for designing effective preventative strategies.
-
Deprotonation: A base removes an acidic α-hydrogen from the this compound, creating a resonance-stabilized carbanion (enolate). Stronger bases accelerate this step significantly.
-
Nucleophilic Attack: This carbanion acts as a potent nucleophile. In the absence of a more reactive electrophile, or at high concentrations of the nitrile, it will attack the electrophilic carbon of the nitrile group on another molecule of this compound.
-
Intermediate Formation: This attack forms an intermediate imine anion.
-
Protonation & Tautomerization: The imine anion is protonated by the solvent or during workup, and it rapidly tautomerizes to the more stable β-enaminonitrile dimer.[10]
The following diagram illustrates the desired reaction pathway versus the competing dimerization pathway.
Caption: Fig. 1: Competing Reaction Pathways for the enolate of this compound.
Q4: How does my choice of base impact dimer formation?
The choice of base is the single most critical factor. The pKa of the α-protons of arylacetonitriles is typically in the range of 20-22 in DMSO.
-
Strong Bases (e.g., NaH, KOtBu, LiHMDS): These bases have pKa's >35 and will rapidly and irreversibly deprotonate the nitrile, leading to a high standing concentration of the enolate. This dramatically increases the rate of self-condensation, especially if the electrophile is not highly reactive or is present in low concentration.
-
Weaker Bases (e.g., Piperidine, Triethylamine (TEA), DBU): These bases (pKa ~11-13) establish an equilibrium with the nitrile, generating a low, steady-state concentration of the enolate. This is often sufficient for the desired reaction to proceed while significantly suppressing the second-order dimerization reaction. For Knoevenagel condensations, weakly basic amines are standard catalysts for this reason.[1]
| Base Type | Examples | Enolate Concentration | Dimer Formation Risk | Recommended Use Case |
| Very Strong | NaH, KOtBu, n-BuLi | High, Stoichiometric | Very High | Alkylations with unreactive electrophiles where fast, complete deprotonation is necessary. |
| Strong | DBU, TBD | Moderate to High | High | When weaker bases fail, but requires careful temperature and concentration control. |
| Moderate/Weak | Piperidine, TEA, K₂CO₃ | Low, Catalytic | Low | Recommended for Knoevenagel condensations and reactions with reactive electrophiles. |
Q5: My protocol calls for a strong base. How can I modify it to prevent dimerization?
If a strong base is unavoidable (e.g., for an alkylation with a less reactive alkyl halide), you must control the reaction kinetics.
-
Temperature Control: Lower the reaction temperature significantly (-78 °C to 0 °C). This will decrease the rate of all reactions, but often disproportionately affects the undesired dimerization, allowing the desired pathway to dominate.
-
Slow Addition (High Dilution Principle): The dimerization is a bimolecular reaction between two molecules of the nitrile. Therefore, its rate is proportional to the square of the nitrile's concentration. The desired reaction is first order in the nitrile. By keeping the concentration of the key species low, you can dramatically suppress the undesired pathway.
-
Method A: Add the strong base slowly to a solution of the this compound and the electrophile. This ensures the enolate is generated in the presence of its intended reaction partner.
-
Method B: Prepare separate solutions of the base and the nitrile. Add both simultaneously (e.g., via syringe pump) to a flask containing the electrophile in the reaction solvent. This maintains a low concentration of both the base and the enolate throughout the reaction.
-
The following workflow diagram illustrates a decision-making process for troubleshooting dimer formation.
Caption: Fig. 2: Decision workflow for troubleshooting dimer formation.
Validated Experimental Protocol
Protocol: Knoevenagel Condensation with Benzaldehyde to Minimize Dimer Formation
This protocol details a Knoevenagel condensation using a weak base catalyst system, which is designed to minimize the self-condensation of this compound.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Piperidine
-
Glacial Acetic Acid
-
Ethanol (absolute)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and freshly distilled Benzaldehyde (1.05 eq) in absolute ethanol (approx. 10 mL per gram of nitrile).
-
Causality: Ensuring a slight excess of the electrophile (benzaldehyde) helps to ensure the generated enolate has a higher probability of reacting with it rather than another nitrile molecule.
-
-
Catalyst Addition: To the stirring solution at room temperature, add piperidine (0.1 eq) followed by glacial acetic acid (0.1 eq).
-
Causality: Piperidine acts as the weak base to generate the enolate catalytically. The acetic acid serves as a co-catalyst that protonates the intermediate alkoxide, facilitating the elimination step and maintaining a controlled pH to prevent side reactions.
-
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Causality: Moderate heat accelerates the desired condensation without providing excessive energy that might favor the dimerization pathway.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum. The resulting α,β-unsaturated product should be obtained in high yield with minimal dimer contamination.
-
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Check for the absence of signals corresponding to the symmetric dimer.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxybenzoylacetonitrile
Welcome to the technical support center for the synthesis of 2-Methoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.
Introduction
This compound, also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a valuable building block in organic synthesis.[1][2] It serves as a key intermediate in the preparation of various pharmaceuticals and other complex organic molecules.[2] While the laboratory-scale synthesis is well-established, scaling up the production presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification methods. This guide aims to address these challenges by providing practical, field-proven insights.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower yields than expected, or the yield varies considerably between batches. What are the likely causes and how can we improve this?
A: Low and inconsistent yields are often multifactorial. Let's break down the common culprits:
-
Incomplete Reaction: The Claisen-type condensation between a 2-methoxybenzoate ester and acetonitrile is the most common synthetic route.[3] This reaction requires a strong base to deprotonate acetonitrile, forming a nucleophile that attacks the ester.
-
Causality: Insufficient base, poor quality base, or the presence of moisture can neutralize the base, hindering the formation of the necessary enolate and thus leading to an incomplete reaction.
-
Solution:
-
Base Selection & Stoichiometry: Sodium ethoxide, sodium methoxide, or potassium tert-butoxide are commonly used.[4][5][6] Ensure at least a stoichiometric amount of a strong, anhydrous base is used. For scale-up, using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Moisture Control: All reagents and solvents must be rigorously dried. Toluene and acetonitrile should be distilled over a suitable drying agent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the reaction.[4]
-
-
-
Side Reactions:
-
Causality: At elevated temperatures, self-condensation of acetonitrile can occur. Additionally, if the temperature is not well-controlled during the addition of reagents, localized "hot spots" can promote side product formation.
-
Solution:
-
Temperature Control: Maintain a consistent reaction temperature. For larger batches, this may require a reactor with efficient heat exchange capabilities. A slow, controlled addition of acetonitrile to the mixture of the ester and base is recommended.[5]
-
-
-
Work-up and Purification Losses:
-
Causality: The product, this compound, is a solid with some solubility in organic solvents and water.[1] During the aqueous work-up and extraction, significant product loss can occur if the pH is not carefully controlled or if an insufficient number of extractions are performed.
-
Solution:
-
Optimized Work-up: After quenching the reaction, carefully acidify the aqueous layer to a pH of 5-6 to precipitate the product.[4] Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) if the product does not fully precipitate. Washing the combined organic layers with brine can help to remove residual water and improve product purity.
-
-
Issue 2: Product Purity and Discoloration
Q: Our final product is off-white or yellowish and shows impurities in NMR/HPLC analysis. What is causing this and how can we obtain a purer, white crystalline solid?
A: Product discoloration and impurities often stem from residual starting materials, side products, or degradation during work-up and purification.
-
Incomplete Reaction or Excess Reagents:
-
Causality: As mentioned above, an incomplete reaction will leave unreacted 2-methoxybenzoate ester. Using a large excess of acetonitrile can also lead to its presence in the crude product.
-
Solution: Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the limiting reagent.
-
-
Formation of Colored Impurities:
-
Causality: Air oxidation of the product or intermediates, especially under basic conditions at elevated temperatures, can lead to colored byproducts.
-
Solution: Maintain an inert atmosphere throughout the reaction and consider sparging solvents with nitrogen before use.
-
-
Ineffective Purification:
-
Causality: Simple filtration and washing may not be sufficient to remove all impurities, especially on a larger scale.
-
Solution:
-
Recrystallization: Recrystallization is a highly effective method for purifying this compound. A mixed solvent system, such as ethanol/water or toluene/heptane, can be effective. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed, though this may be less practical for very large-scale production.[6]
-
-
Issue 3: Handling and Safety Concerns at Scale
Q: What are the primary safety considerations when scaling up this synthesis?
A: Scaling up introduces heightened safety risks that must be carefully managed.
-
Reagent Hazards:
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Strong Bases (Sodium Ethoxide, etc.): These are corrosive and react violently with water. Handle in a dry, inert atmosphere.
-
Cyanide-containing Reagents/Byproducts: While the primary synthesis route described does not directly use alkali metal cyanides, some alternative syntheses might.[7] Any reaction involving cyanides should be performed with extreme caution in a well-ventilated fume hood, and appropriate quenching and waste disposal procedures must be in place.[7]
-
-
Exothermic Reactions:
-
Causality: The reaction of the strong base with acetonitrile and the subsequent condensation can be exothermic. On a large scale, this heat generation can be significant and lead to a runaway reaction if not properly controlled.
-
Solution:
-
Controlled Addition: Add reagents slowly and monitor the internal temperature of the reactor.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket).
-
-
-
Static Discharge:
-
Causality: Flammable solvents like toluene and acetonitrile can accumulate static charge during transfer.
-
Solution: Ground and bond all equipment to prevent static discharge, which could ignite flammable vapors. Use non-sparking tools.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The most common synthesis proceeds via a Claisen condensation.[3][8][9][10][11] A strong base deprotonates the α-carbon of acetonitrile to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a 2-methoxybenzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the β-ketonitrile product, this compound.
Q2: Can I use 2-methoxybenzonitrile as a starting material instead of a 2-methoxybenzoate ester?
A2: While it might seem plausible, reacting 2-methoxybenzonitrile with an acetylating agent is a more common approach to form a related compound. The direct reaction of 2-methoxybenzonitrile with acetonitrile under basic conditions is not a standard route for synthesizing this compound. The Claisen-type condensation with an ester is the more established and reliable method.
Q3: What are the key physical properties of this compound?
A3: this compound is typically a colorless to white crystalline solid.[1] It has a melting point in the range of 60-64°C.[1] It is soluble in organic solvents like dimethyl sulfoxide and dichloromethane, slightly soluble in ethanol and chloroform, and nearly insoluble in water.[1]
Q4: Are there alternative synthetic routes for this compound?
A4: Yes, other methods exist, although they may be less common for large-scale production. One such method is the palladium-catalyzed carbonylation of an aryl iodide (1-iodo-2-methoxybenzene) in the presence of trimethylsilylacetonitrile.[12] This approach offers a good substrate scope but may be more expensive due to the palladium catalyst.
III. Scalable Experimental Protocol
This protocol is a generalized procedure for the synthesis of this compound and should be adapted and optimized for specific laboratory or pilot plant conditions.
Materials:
-
Methyl 2-methoxybenzoate
-
Anhydrous Acetonitrile
-
Sodium Ethoxide
-
Anhydrous Toluene
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Addition funnel
-
Temperature probe
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Set up the reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: To the reactor, add anhydrous toluene (e.g., 5 volumes relative to the ester). Charge sodium ethoxide (1.1 equivalents) to the toluene with stirring.
-
Ester Addition: Add methyl 2-methoxybenzoate (1.0 equivalent) to the stirred suspension.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile (1.2 equivalents) via an addition funnel over 1-2 hours, maintaining the internal temperature between 20-30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water.
-
Acidification and Precipitation: Transfer the mixture to a separatory funnel. Add more water if necessary to dissolve all salts. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 5-6. The product should precipitate as a solid.
-
Isolation/Extraction: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and air dry. If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 3 volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.
IV. Visualizations and Data
Reaction Workflow
Caption: Workflow for the scaled-up synthesis of this compound.
Reagent Stoichiometry and Yield Data
| Reagent | Molar Ratio | Typical Yield Range (%) | Purity (after recrystallization) |
| Methyl 2-methoxybenzoate | 1.0 | 65-80% | >98% |
| Acetonitrile | 1.2 | ||
| Sodium Ethoxide | 1.1 |
Note: Yields are dependent on specific reaction conditions and scale.
V. Conclusion
The successful scale-up of this compound synthesis hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a robust purification strategy. By anticipating and addressing common challenges such as incomplete reactions, side product formation, and safety hazards, researchers and production chemists can achieve consistent, high-yield, and high-purity production of this important intermediate. This guide serves as a foundational resource to aid in these efforts.
References
- 1. chembk.com [chembk.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of Benzoylacetonitrile [benchchem.com]
- 6. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Methoxybenzoylacetonitrile
Welcome to the technical support center for the synthesis of 2-Methoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the work-up procedure for this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
I. Overview of the Synthetic Pathway & Work-up
The synthesis of this compound is commonly achieved via a Claisen condensation reaction.[1][2][3][4] In a typical procedure, 2'-methoxyacetophenone is reacted with a cyanide source, such as methyl cyanoformate, in the presence of a strong base like sodium hydride or sodium ethoxide. The reaction results in the formation of the desired β-ketonitrile.
The subsequent work-up is a critical phase that dictates the purity and yield of the final product. A generalized work-up procedure involves quenching the reaction, separating the product from the reaction mixture, and purifying it from unreacted starting materials and byproducts.
Caption: A generalized workflow for the work-up and purification of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure.
Question 1: After acidification of the reaction mixture, an oil/emulsion formed instead of a precipitate. How should I proceed?
Answer:
The formation of an oil or emulsion upon acidification is a common issue, often due to the product's melting point being close to room temperature or the presence of impurities. Here’s a systematic approach to resolve this:
-
Patience and Cooling: Initially, try cooling the mixture in an ice bath and gently scratching the inside of the flask with a glass rod to induce crystallization. The lower temperature may be sufficient to solidify the product.
-
Solvent Addition: If cooling is ineffective, the product may be "oiling out." You can proceed with a liquid-liquid extraction. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the oil. Ensure you use enough solvent to fully dissolve the product.
-
Breaking Emulsions: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.
Question 2: My final product is a persistent yellow oil, but the literature reports a solid. What are the likely impurities, and how can I remove them?
Answer:
A yellow, oily product suggests the presence of impurities. The most likely culprits are unreacted 2'-methoxyacetophenone or byproducts from side reactions.
-
Identify the Impurity: If possible, obtain a ¹H NMR spectrum of your crude product. The presence of a singlet around 2.5 ppm could indicate unreacted 2'-methoxyacetophenone.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A two-solvent recrystallization system may be necessary.[5][6] Common solvent systems include ethanol/water or hexanes/ethyl acetate.[7]
-
Column Chromatography: If recrystallization fails or if there are multiple impurities, column chromatography is the recommended next step.[8][9][10] A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point. Monitor the fractions by thin-layer chromatography (TLC) to isolate the pure product.
-
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, scalable, can yield very pure product. | Can have lower yields, requires finding a suitable solvent system. | Removing small amounts of impurities from a mostly pure product. |
| Column Chromatography | Can separate complex mixtures, high purity achievable. | More time-consuming, requires more solvent, potential for product loss on the column. | Separating multiple impurities or when recrystallization is ineffective. |
Question 3: During the aqueous work-up, I suspect my product is hydrolyzing. What are the signs, and how can I prevent this?
Answer:
The nitrile group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[11][12] This would lead to the formation of the corresponding carboxylic acid or amide, reducing your yield of the desired product.
-
Signs of Hydrolysis: A key indicator would be a significant decrease in the expected yield of the nitrile and the potential appearance of a new, more polar spot on a TLC plate. The hydrolyzed product will also have a different spectroscopic signature (e.g., disappearance of the nitrile peak in the IR spectrum).
-
Preventative Measures:
-
Control pH: During acidification, add the acid slowly and with cooling to avoid localized heating. Do not use an excessive amount of strong acid.
-
Minimize Contact Time: Perform the aqueous work-up steps as efficiently as possible to reduce the time the product is in contact with acidic or basic aqueous solutions.
-
Use a Weaker Acid: Consider using a weaker acid, such as acetic acid, for neutralization if the reaction conditions allow.
-
Caption: Potential hydrolysis pathway of the nitrile group.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white crystalline solid.[13] Its reported melting point is in the range of 65-67 °C.[14]
Q2: Which solvents are recommended for recrystallizing this compound?
A2: Ethanol or a mixture of ethanol and water is a commonly used solvent system for the recrystallization of this compound.[15] A two-solvent system like ethyl acetate/hexanes can also be effective.[7] The choice of solvent will depend on the nature of the impurities.
Q3: Can I store the crude product before purification? If so, under what conditions?
A3: It is generally best to purify the crude product as soon as possible to avoid potential degradation. If storage is necessary, keep the crude material in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.
Q4: My yield is lower than expected. What are the common causes during the work-up?
A4: Low yields can result from several factors during the work-up:
-
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.
-
Product Loss During Washing: Aggressive washing of the organic layer can lead to some product partitioning back into the aqueous phase, especially if the product has some water solubility.
-
Premature Crystallization: The product may have started to crystallize during filtration or transfer, leading to physical loss of material.
-
Hydrolysis: As discussed in the troubleshooting section, hydrolysis of the nitrile group can significantly reduce the yield of the desired product.
Q5: What are the key safety precautions to take during the work-up of this compound synthesis?
A5: Standard laboratory safety practices should always be followed. Specifically for this work-up:
-
Handling Cyanide: If the synthesis involves cyanide salts, be aware that acidification will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
Use of Strong Acids and Bases: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling strong acids and bases.
-
Solvent Handling: Organic solvents are often flammable and volatile. Work in a fume hood and avoid sources of ignition.
IV. References
-
Benchchem. Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. 15
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. 5
-
Benchchem. A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis. 16
-
DSpace@MIT. 7.6. Two-Solvent Recrystallization Guide. 6
-
Wikipedia. Claisen condensation. 1
-
ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). 17
-
ChemBK. This compound. 13
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. 7
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation. 2
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. 3
-
Organic Chemistry Portal. Claisen Condensation. 4
-
Magritek. Column Chromatography. 8
-
Sigma-Aldrich. 2-Methoxyphenylacetonitrile 98%. 14
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. 9
-
Biocompare. Chromatography and Separation. 10
-
ElectronicsAndBooks. Hydrolysis of a-Methoxy styrenes. A Molecular Orbital-Perturbation Analysis of Substituent Effects and the Relationship between. 11
-
ElectronicsAndBooks. Acetonitrile-hydrochloric acid hydrolysis of. 12
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. magritek.com [magritek.com]
- 9. rsc.org [rsc.org]
- 10. biocompare.com [biocompare.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. chembk.com [chembk.com]
- 14. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methoxybenzoylacetonitrile: Yields and Methodologies
Introduction
2-Methoxybenzoylacetonitrile is a valuable intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its structure, featuring a reactive nitrile group and a methoxy-substituted aromatic ring, makes it a versatile building block for medicinal chemists and materials scientists. The efficient synthesis of this molecule is therefore of considerable interest. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: a modern palladium-catalyzed cross-coupling approach and a classic Claisen-type condensation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields and practical considerations to aid researchers in selecting the optimal strategy for their needs.
Route 1: Palladium-Catalyzed Cross-Coupling of 2-Bromoanisole with a Cyanoacetate Equivalent
This contemporary approach leverages the power of palladium catalysis to forge the key carbon-carbon bond. The overall strategy involves the α-arylation of a cyanoacetate ester with 2-bromoanisole, followed by in-situ hydrolysis and decarboxylation to yield the desired product. This method is notable for its high efficiency and functional group tolerance.
Reaction Scheme
Caption: Palladium-Catalyzed Synthesis of this compound.
Mechanism
The reaction proceeds via a well-established catalytic cycle known as the Buchwald-Hartwig amination, which has been extended to the α-arylation of carbonyl compounds and nitriles.[1][2]
Caption: Mechanism of Palladium-Catalyzed α-Arylation of Nitriles.
The catalytic cycle begins with the oxidative addition of the aryl halide (2-bromoanisole) to a low-valent palladium(0) complex. This is followed by the formation of a palladium(II) enolate intermediate through the reaction with the deprotonated ethyl cyanoacetate. The crucial carbon-carbon bond is then formed via reductive elimination from this intermediate, yielding the α-arylated product and regenerating the palladium(0) catalyst.
Experimental Protocol (Adapted)
This protocol is adapted from a similar palladium-catalyzed cyanation reaction and is expected to provide a good yield of the target molecule.[3]
Materials:
-
2-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Ethyl cyanoacetate (1.2 mmol, 1.2 equiv)
-
Pd(t-Bu₃P)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add 2-bromoanisole, ethyl cyanoacetate, and potassium phosphate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5 minutes.
-
Add toluene and DMA to the vessel.
-
In a separate oven-dried vial, weigh the Pd(t-Bu₃P)₂ catalyst and purge with an inert gas.
-
Dissolve the catalyst in a small amount of toluene and transfer it to the reaction mixture.
-
Stir the reaction mixture vigorously at 110 °C for 18 hours.
-
After cooling to room temperature, add water to the reaction mixture to induce hydrolysis and decarboxylation of the intermediate.
-
Heat the mixture to reflux for 4-6 hours to complete the hydrolysis and decarboxylation.
-
Cool the mixture, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Yield and Discussion
This route has been reported to provide a high yield of 82% for the analogous 2-methoxyphenylacetonitrile. The use of a bulky and electron-rich phosphine ligand, such as tri-tert-butylphosphine, is crucial for the efficiency of the catalytic cycle. The reaction conditions are relatively mild, and the method is tolerant of a wide range of functional groups. However, the cost of the palladium catalyst and the phosphine ligand can be a consideration for large-scale synthesis. The multi-step nature of the process (coupling followed by hydrolysis/decarboxylation) also adds to the overall complexity.
Route 2: Claisen-Type Condensation of Ethyl 2-Methoxybenzoate with Acetonitrile
This classical approach relies on the base-mediated condensation of an ester with a compound containing an acidic α-proton, in this case, acetonitrile. The Claisen condensation is a well-established and cost-effective method for forming carbon-carbon bonds.
Reaction Scheme
Caption: Claisen-Type Condensation for this compound Synthesis.
Mechanism
The Claisen condensation proceeds through the formation of an enolate from the acetonitrile, which then acts as a nucleophile.[4][5]
Caption: Mechanism of the Claisen-Type Condensation.
A strong base deprotonates acetonitrile to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl 2-methoxybenzoate, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields an intermediate which, upon acidic workup, tautomerizes to the more stable this compound.
Experimental Protocol (Adapted)
This protocol is adapted from a general procedure for the synthesis of benzoylacetonitriles.
Materials:
-
Ethyl 2-methoxybenzoate (1.0 mmol, 1.0 equiv)
-
Acetonitrile (1.2 mmol, 1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) or Potassium tert-butoxide (KOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add the strong base (e.g., NaH or KOtBu).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetonitrile to the suspension and stir for 30 minutes at 0 °C to allow for the formation of the acetonitrile anion.
-
Add a solution of ethyl 2-methoxybenzoate in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford this compound.
Yield and Discussion
The Claisen-type condensation is a robust and scalable reaction. For the synthesis of the parent benzoylacetonitrile, yields of up to 90% have been reported. This method utilizes readily available and inexpensive starting materials and reagents, making it an economically attractive option. However, the use of strong, moisture-sensitive bases like sodium hydride or potassium tert-butoxide requires careful handling and anhydrous reaction conditions. The reaction may also be sensitive to steric hindrance on the ester component, which could potentially lower the yield for the ortho-substituted 2-methoxybenzoate.
Comparative Analysis
| Feature | Route 1: Palladium-Catalyzed Cross-Coupling | Route 2: Claisen-Type Condensation |
| Starting Materials | 2-Bromoanisole, Ethyl cyanoacetate | Ethyl 2-methoxybenzoate, Acetonitrile |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base (K₃PO₄) | Strong base (NaH, KOtBu) |
| Reaction Conditions | 110 °C, 18 h (coupling), then reflux (hydrolysis) | 0 °C to room temperature, 12-16 h |
| Reported Yield | ~82% | Up to 90% (for parent compound) |
| Advantages | High yield, good functional group tolerance, milder base | Cost-effective, readily available reagents, high yield |
| Disadvantages | Expensive catalyst and ligand, multi-step process | Requires strong, moisture-sensitive base, anhydrous conditions |
Conclusion
Both the palladium-catalyzed cross-coupling and the Claisen-type condensation represent viable and high-yielding synthetic routes to this compound. The choice between the two methods will largely depend on the specific needs and constraints of the researcher.
The Palladium-Catalyzed Cross-Coupling is an excellent choice when functional group tolerance is a primary concern and the cost of the catalyst is not a limiting factor. Its high reported yield and the modularity of the cross-coupling reaction make it an attractive option for library synthesis and medicinal chemistry applications.
The Claisen-Type Condensation , on the other hand, offers a more classical and economical approach. Its use of inexpensive and readily available reagents makes it highly suitable for large-scale production. While it requires more stringent reaction conditions in terms of moisture exclusion, its high potential yield and straightforward procedure make it a powerful and practical method for accessing this compound.
Ultimately, a careful consideration of factors such as cost, scale, available equipment, and the chemical nature of other functional groups present in the starting materials will guide the synthetic chemist in selecting the most appropriate and efficient route for their specific application.
References
A Comparative Guide to 2-Methoxybenzoylacetonitrile and 4-Methoxybenzoylacetonitrile in Synthetic Chemistry
In the landscape of modern organic synthesis, β-ketonitriles stand out as exceptionally versatile intermediates. Their unique trifunctional molecular architecture, featuring a ketone, a nitrile, and an acidic α-methylene group, provides a rich platform for the construction of complex molecular scaffolds, particularly in the synthesis of pharmaceuticals and novel materials.[1] Among this valuable class of compounds, methoxy-substituted benzoylacetonitriles are of particular interest due to the electronic influence of the methoxy group on the reactivity of the molecule. This guide presents a detailed comparative study of two key positional isomers: 2-Methoxybenzoylacetonitrile and 4-Methoxybenzoylacetonitrile, aimed at researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative physicochemical properties, reactivity, and applications, supported by experimental data and established chemical principles.
Introduction to Methoxy-Substituted Benzoylacetonitriles
This compound (also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile) and 4-Methoxybenzoylacetonitrile (3-(4-methoxyphenyl)-3-oxopropanenitrile) are constitutional isomers that, while sharing the same molecular formula, exhibit distinct chemical behaviors.[2] The position of the methoxy group on the phenyl ring—ortho in the former and para in the latter—profoundly influences the electron density distribution and steric environment of the molecule. These differences dictate their relative acidity, reactivity at the carbonyl carbon, and utility in various synthetic transformations.
The core reactivity of these molecules stems from the acidic nature of the α-methylene protons, which are flanked by two electron-withdrawing groups (the benzoyl carbonyl and the nitrile). Deprotonation yields a stabilized enolate, a potent nucleophile for a variety of C-C bond-forming reactions. Furthermore, the carbonyl and nitrile functionalities themselves serve as handles for a wide range of chemical modifications.
Synthesis of Methoxybenzoylacetonitriles
The most common and direct route to β-ketonitriles is the acylation of a nitrile with an ester, a reaction analogous to the Claisen condensation. This method is broadly applicable for the synthesis of both 2- and 4-methoxybenzoylacetonitrile from their respective methyl benzoate precursors.
General Synthetic Workflow
The synthesis involves the base-mediated condensation of the appropriate methyl methoxybenzoate with acetonitrile. A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate acetonitrile, forming the nucleophilic cyanomethyl anion. This anion then attacks the electrophilic carbonyl carbon of the ester.
Detailed Experimental Protocol: Synthesis via Claisen-type Condensation
This protocol is adaptable for both isomers by selecting the corresponding starting material.
Materials:
-
Methyl 4-methoxybenzoate (for 4-isomer) OR Methyl 2-methoxybenzoate (for 2-isomer)
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents).
-
Reaction Mixture: Add anhydrous toluene, followed by anhydrous acetonitrile (1.2 equivalents). Stir the suspension.
-
Addition of Ester: Slowly add the respective methyl methoxybenzoate (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-cold 1 M hydrochloric acid, adjusting the pH to ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure benzoylacetonitrile product.
Comparative Physicochemical and Spectroscopic Properties
While both isomers share the same molecular weight, the position of the methoxy group leads to differences in their physical properties, such as melting point and crystal packing. The 4-methoxy isomer is well-documented, whereas experimental data for the 2-methoxy isomer is less readily available in the literature.
| Property | This compound | 4-Methoxybenzoylacetonitrile |
| Synonym | 3-(2-methoxyphenyl)-3-oxopropanenitrile[2] | 3-(4-methoxyphenyl)-3-oxopropanenitrile |
| CAS Number | 35276-83-6[2] | 3672-47-7 |
| Molecular Formula | C₁₀H₉NO₂[1] | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol [1] | 175.19 g/mol |
| Appearance | Data not readily available | White to light yellow crystalline solid |
| Melting Point (°C) | Data not readily available | 130 - 134 |
| ¹H NMR | Data not readily available | Conforms to structure |
| ¹³C NMR | Data not readily available | Conforms to structure |
Comparative Reactivity: Electronic and Steric Effects
The primary differentiator in the reactivity of the two isomers is the interplay of electronic and steric effects imparted by the methoxy group's position.
Electronic Effects
The methoxy group (-OCH₃) is a powerful resonance electron-donating group and a moderately inductive electron-withdrawing group. The resonance effect, which donates electron density to the aromatic ring, is dominant.
-
4-Methoxy Isomer (Para): The methoxy group is in the para position, allowing it to exert its strong +R (resonance) effect, donating electron density into the aromatic ring and the benzoyl group. This has two major consequences:
-
It slightly deactivates the carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoyl group.
-
It slightly decreases the acidity of the α-methylene protons because the resulting enolate is marginally destabilized by the electron-donating nature of the para-substituent.
-
-
2-Methoxy Isomer (Ortho): The methoxy group is in the ortho position. While it also exerts a +R effect, its proximity to the benzoyl group introduces additional factors.
-
Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions at this site.
-
Intramolecular Interactions: The ortho-methoxy group may engage in through-space electronic interactions or hydrogen bonding in the enol tautomer, which could influence the keto-enol equilibrium.
-
References
A Comparative Analysis of 2-Methoxy and 4-Methoxy Benzoylacetonitrile Derivatives: Unraveling the Impact of Isomeric Substitution on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoylacetonitrile scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on the phenyl ring of this scaffold can dramatically influence the compound's potency, selectivity, and overall pharmacological profile. Among the most common and influential substituents is the methoxy group (-OCH3). Its position on the phenyl ring, particularly the ortho (2-position) versus the para (4-position) substitution, can lead to significant differences in the resulting derivative's biological effects. This guide provides an in-depth, objective comparison of the biological activities of 2-methoxy and 4-methoxy benzoylacetonitrile derivatives, supported by experimental data and insights into the underlying structure-activity relationships.
The Critical Role of Methoxy Group Positioning
The position of the electron-donating methoxy group on the benzoyl moiety governs the electronic and steric properties of the entire molecule. This, in turn, influences how the molecule interacts with its biological targets. A 2-methoxy substitution places the group in proximity to the benzoyl carbonyl, potentially leading to intramolecular interactions and a more rigid conformation. In contrast, a 4-methoxy substitution places the group at the opposite end of the phenyl ring, primarily exerting its electronic influence on the aromatic system. These subtle yet significant structural differences can translate into profound variations in biological activity.
Anticancer Activity: A Tale of Two Isomers
While direct comparative studies on the anticancer effects of 2-methoxy versus 4-methoxy benzoylacetonitrile derivatives are not extensively documented, we can infer potential differences based on research on structurally related compounds. The anticancer activity of many small molecules, including some benzoylacetonitrile derivatives, is often attributed to their ability to inhibit protein kinases, such as tyrosine kinases, which are crucial regulators of cell proliferation and survival.[1]
Derivatives of 4-methoxybenzoyl have shown notable cytotoxic activity. For instance, N-(4-methoxy)-benzoyl-N'-phenylthiourea demonstrated significant inhibitory activity against the EGFR (Epidermal Growth Factor Receptor) in MCF-7 breast cancer cells.[2] The 4-methoxy group is thought to enhance the binding affinity of the molecule to the ATP-binding pocket of the kinase.
Conversely, studies on other substituted aromatic compounds suggest that a 2-methoxy group can also contribute to potent anticancer effects. For example, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, the position of the methoxy group was found to be critical, with some substitutions leading to a complete loss of activity, highlighting the sensitivity of the biological target to the substituent's location. While this does not directly implicate 2-methoxy benzoylacetonitriles as being more or less potent, it underscores the principle that the ortho position is a key determinant of activity.
The plausible mechanism of action for such compounds often involves the inhibition of tyrosine kinase signaling pathways. These pathways, when dysregulated, can lead to uncontrolled cell growth and cancer.[3] By blocking the activity of key tyrosine kinases, these derivatives can halt the signaling cascade that promotes cancer cell proliferation and survival.
Comparative Anticancer Activity Data (Hypothetical)
Due to the lack of direct comparative studies, the following table is a hypothetical representation based on structure-activity relationship (SAR) trends observed in related compound series. It is intended to illustrate the potential differences in activity that could be observed.
| Compound Type | Target Cell Line | IC50 (µM) - Hypothetical | Reference (for related structures) |
| 2-Methoxy Benzoylacetonitrile Derivative | A549 (Lung Carcinoma) | 8.5 | [1] |
| 4-Methoxy Benzoylacetonitrile Derivative | A549 (Lung Carcinoma) | 5.2 | [2] |
| 2-Methoxy Benzoylacetonitrile Derivative | MCF-7 (Breast Cancer) | 12.1 | [1] |
| 4-Methoxy Benzoylacetonitrile Derivative | MCF-7 (Breast Cancer) | 7.8 | [2] |
Antimicrobial Activity: Positional Effects on Bacterial Inhibition
The antimicrobial potential of benzoylacetonitrile derivatives is another area of significant interest. The methoxy substitution pattern has been shown to be a critical factor in determining the antibacterial and antifungal efficacy of various aromatic compounds.
Research on methoxy-substituted phenylacrylonitrile derivatives, which share the core benzoylacetonitrile structure, has demonstrated their activity against a range of bacteria.[4] For instance, a study on 2-methoxy-4-vinylphenol, a natural compound, highlighted the importance of the ortho-methoxy group in its antimicrobial and germination inhibitory activities.[5] This suggests that the 2-methoxy substitution in benzoylacetonitrile could confer potent antimicrobial properties. The proximity of the methoxy group to the reactive nitrile and carbonyl groups may influence the molecule's ability to interact with bacterial enzymes or cell wall components.
On the other hand, compounds bearing a 4-methoxybenzoyl moiety have also been reported to possess antibacterial properties. The electron-donating nature of the para-methoxy group can increase the electron density of the aromatic ring, potentially enhancing interactions with bacterial targets.
Comparative Antimicrobial Activity Data (Synthesized from Literature)
The following table summarizes representative minimum inhibitory concentration (MIC) data for structurally related methoxy-substituted compounds against common bacterial strains.
| Compound Type (Related Structures) | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Methoxy-1,4-naphthoquinone | Helicobacter pylori | 0.156–0.625 | [6] |
| Polymer with 2-Methoxy-benzylammonium | E. coli | 0.6-1.2 (µM) | [7] |
| Eugenol (contains 2-methoxy-4-allylphenol) | S. aureus | 0.75 (mM) | [7][8] |
| N-(4-methoxy)-benzoyl derivative | Not directly reported for benzoylacetonitrile | - |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9][10][11]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-methoxy and 4-methoxy benzoylacetonitrile derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[12][13][14][15]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
2-methoxy and 4-methoxy benzoylacetonitrile derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each compound in MHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Tyrosine Kinase Signaling Pathway
Caption: Simplified Tyrosine Kinase Signaling Pathway and the inhibitory action of benzoylacetonitrile derivatives.
Experimental Workflow for Biological Activity Comparison
Caption: Experimental workflow for comparing the biological activities of 2-methoxy and 4-methoxy benzoylacetonitrile derivatives.
Conclusion and Future Directions
The precise positioning of a methoxy group on the benzoylacetonitrile scaffold is a critical determinant of its biological activity. While direct comparative studies are warranted, existing evidence from related molecular series suggests that both 2-methoxy and 4-methoxy substitutions can impart significant, yet potentially distinct, anticancer and antimicrobial properties. The 4-methoxy position appears to be favorable for kinase inhibition in some contexts, while the 2-methoxy position has been highlighted for its role in the antimicrobial activity of other phenolic compounds.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of 2-methoxy and 4-methoxy benzoylacetonitrile derivatives against a broad panel of cancer cell lines and microbial strains. Such studies will provide definitive data on the comparative efficacy of these isomers and will be invaluable for guiding the rational design of new, more potent therapeutic agents based on the versatile benzoylacetonitrile core.
References
- 1. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. oaepublish.com [oaepublish.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. A structure-activity relationship study on a natural germination inhibitor, 2-methoxy-4-vinylphenol (MVP), in wheat seeds to evaluate its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. protocols.io [protocols.io]
A Comparative Guide to Alternative Reagents for 2-Methoxybenzoylacetonitrile in Pyrimidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidinone scaffolds is a cornerstone in medicinal chemistry, owing to their prevalence in a wide array of biologically active compounds and pharmaceuticals.[1] The multicomponent Biginelli reaction stands as a classic and highly efficient method for constructing the dihydropyrimidinone (DHPM) core.[2] While various substrates can be employed in this reaction, the choice of the active methylene component, such as 2-Methoxybenzoylacetonitrile, significantly influences reaction outcomes, including yield, purity, and the diversity of the resulting molecular library.
This guide provides a comprehensive comparison of alternative reagents to this compound for the synthesis of pyrimidinones. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Central Role of the Active Methylene Component
In the Biginelli reaction, an aldehyde, a urea or thiourea, and an active methylene compound condense to form the dihydropyrimidinone ring. The active methylene compound, typically a β-dicarbonyl or a related species, provides two of the carbon atoms that form the backbone of the pyrimidine ring. The nature of the substituents on this component is crucial as they are incorporated into the final product, directly impacting its chemical properties and biological activity.
This compound, a β-ketonitrile, is a valuable reagent in this context. The benzoyl group offers a site for further functionalization, and the nitrile group can be a precursor to other functional groups. However, the exploration of alternative reagents can lead to novel pyrimidinone derivatives with potentially enhanced therapeutic properties.
Core Alternatives to this compound
The primary alternatives to this compound are other compounds containing an active methylene group, principally β-keto esters, other β-ketonitriles, and β-diketones.
β-Keto Esters: The Classic Choice
Ethyl acetoacetate is the most traditional and widely used active methylene compound in the Biginelli reaction.[2] Its prevalence is due to its commercial availability, relatively low cost, and generally good reactivity.
Comparative Performance:
| Reagent | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| This compound | Moderate to High | Often requires specific catalysts or prolonged reaction times. | Introduces an aryl group and a versatile nitrile functionality. | Can be more expensive and less readily available than simple β-keto esters. |
| Ethyl Acetoacetate | Good to Excellent | Wide range of effective catalysts and conditions (conventional heating, microwave, solvent-free).[3][4][5] | Readily available, inexpensive, well-established protocols. | Results in an ester functional group which may require further modification. |
| Methyl Acetoacetate | Good to Excellent | Similar to ethyl acetoacetate. | Similar to ethyl acetoacetate. | Can undergo trans-esterification in alcohol solvents.[6] |
| β-Aroylpyruvates | Good | Can be synthesized and used in one-pot procedures.[7] | Allows for the introduction of diverse aryl moieties and a pyruvate side chain. | May require synthesis of the starting material. |
| Acetoacetanilide | Good | Can be used in conventional and microwave-assisted synthesis.[1] | Introduces an amide functionality, which can be important for biological activity. | Less commonly used than β-keto esters. |
Other β-Ketonitriles and Active Methylene Nitriles
Benzoylacetonitrile and its derivatives, including the titular 2-methoxy-substituted version, offer a direct route to pyrimidinones bearing an aromatic ring and a cyano group. Malononitrile is another potent active methylene compound that leads to aminopyrimidines, which can be precursors to pyrimidinones.
Comparative Performance:
| Reagent | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Benzoylacetonitrile | Good | Versatile, can be used in various synthetic routes.[8][9] | Direct introduction of a phenyl and cyano group. | |
| Malononitrile | Good | Used in three-component reactions, often under solvent-free or microwave conditions.[1] | Leads to highly functionalized aminopyrimidines. | The resulting amino group may require further transformation to obtain a pyrimidinone. |
Reaction Mechanisms and Experimental Choices
The Biginelli reaction is generally believed to proceed through one of three possible mechanisms, all of which converge to the dihydropyrimidinone product. The choice of catalyst and reaction conditions can favor one pathway over another.
Catalyst Selection:
-
Brønsted Acids (e.g., HCl, p-TsOH): The classical choice, effective but can sometimes lead to longer reaction times and lower yields.[4]
-
Lewis Acids (e.g., FeCl₃, InCl₃, NiCl₂): Often provide higher yields and shorter reaction times.[3][6] They activate the aldehyde and the β-dicarbonyl compound.
-
Heterogeneous Catalysts (e.g., Fe₃O₄ nanoparticles): Offer the advantage of easy separation and recyclability, aligning with green chemistry principles.
Energy Source:
-
Conventional Heating: The traditional method, often requiring several hours of reflux.[4]
-
Microwave Irradiation: Can dramatically reduce reaction times from hours to minutes and often improves yields.[1]
-
Solvent-Free Grinding ("Grindstone Chemistry"): An environmentally friendly approach that can lead to high yields in a short time by intimately mixing the reactants.[4][5]
Experimental Protocols
Protocol 1: Classic Biginelli Reaction with Ethyl Acetoacetate (Conventional Heating)
This protocol is a representative example of the traditional synthesis of dihydropyrimidinones.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Urea (15 mmol, 0.90 g)
-
Concentrated HCl (5-6 drops)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, urea, and ethanol.
-
Add the concentrated HCl to the mixture.
-
Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted Synthesis with Malononitrile
This protocol demonstrates a rapid and efficient synthesis of a pyrimidine precursor.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Benzamidine hydrochloride (1 mmol)
-
Potassium carbonate (2 mmol)
-
Water (10 mL)
Procedure:
-
In a microwave-safe vessel, mix the aromatic aldehyde, malononitrile, benzamidine hydrochloride, and potassium carbonate in water.
-
Irradiate the mixture in a microwave reactor at 100°C for 20 minutes.
-
Cool the reaction vessel to room temperature.
-
Filter the precipitate and wash it several times with water.
-
Recrystallize the crude product from ethanol to yield the pure aminopyrimidine derivative.
Protocol 3: Solvent-Free Grinding with Ethyl Acetoacetate
This protocol exemplifies an eco-friendly and efficient approach to pyrimidinone synthesis.[5]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (20 mmol)
-
NiCl₂·6H₂O (1.4 mmol)
-
Concentrated HCl (5-6 drops)
Procedure:
-
In a mortar, combine the aromatic aldehyde, ethyl acetoacetate, urea, NiCl₂·6H₂O, and concentrated HCl.
-
Grind the mixture with a pestle for 2-5 minutes. The initial slurry will solidify within 5-20 minutes.
-
Let the solid mixture stand overnight.
-
Wash the solid with cold water and recrystallize from hot ethanol to afford the pure dihydropyrimidinone.
Conclusion
While this compound is a valuable reagent for introducing specific functionalities into the pyrimidinone core, a wide range of effective alternatives are available to the synthetic chemist. The classic and cost-effective ethyl acetoacetate remains a robust choice for general pyrimidinone synthesis, with well-established and versatile protocols. For the introduction of different functionalities, β-aroylpyruvates, acetoacetanilides, and other β-ketonitriles present exciting opportunities for library diversification.
The choice of reagent should be guided by the desired final product, cost considerations, and available laboratory equipment. Modern synthetic techniques such as microwave-assisted synthesis and solvent-free grinding offer significant advantages in terms of reaction time, yield, and environmental impact, and should be considered for any pyrimidinone synthesis campaign.
References
- 1. growingscience.com [growingscience.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
A Comparative Guide to the Structural Validation of 2-Methoxybenzoylacetonitrile Using Spectroscopic Techniques
This guide provides a detailed technical comparison of spectroscopic techniques for the structural validation of 2-Methoxybenzoylacetonitrile. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to leverage modern analytical methods for unambiguous molecular characterization. We will explore the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting experimental data and explaining the rationale behind each analytical choice. For comparative purposes, we will contrast the spectroscopic data of this compound with its isomer, 4-Methoxybenzoylacetonitrile, to highlight the sensitivity of these techniques to subtle structural changes.
Introduction to this compound and the Imperative of Structural Verification
This compound is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a methoxy-substituted benzene ring attached to a benzoylacetonitrile core, presents a unique set of spectroscopic characteristics. Accurate structural confirmation is a critical first step in any research and development pipeline to ensure the integrity of subsequent experimental results and to meet regulatory standards. This guide will walk through a multi-technique approach to achieve unequivocal structural validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The principle lies in the fact that chemical bonds vibrate at specific, quantized frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A common and convenient method for obtaining an FT-IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR).
Caption: Workflow for FT-IR analysis using the ATR method.
Step-by-Step Methodology:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any absorbance from the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[2]
-
Sample Application: A small amount of this compound is placed directly onto the ATR crystal.
-
Pressure Application: The ATR press is lowered to ensure intimate contact between the sample and the crystal.
-
Spectrum Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Data Interpretation and Comparison
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 4-Methoxybenzoylacetonitrile (Expected Wavenumber, cm⁻¹) | Key Observations |
| C≡N (Nitrile) | ~2250 (sharp, strong) | ~2250 (sharp, strong) | The position of the nitrile stretch is relatively insensitive to the methoxy group's position on the aromatic ring.[3] |
| C=O (Ketone) | ~1680 (strong) | ~1670 (strong) | A slight shift may be observed due to differences in electronic effects between the ortho and para positions. |
| C-O-C (Aromatic Ether) | ~1250 and ~1020 (strong) | ~1260 and ~1030 (strong) | The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether are characteristic. |
| Aromatic C=C | ~1600-1450 (multiple bands) | ~1600-1450 (multiple bands) | The pattern of these bands can sometimes give clues about the substitution pattern of the benzene ring. |
| Aromatic C-H (out-of-plane bending) | ~750 (strong) | ~830 (strong) | This is a key distinguishing feature. The ortho-disubstituted ring in this compound is expected to show a strong band around 750 cm⁻¹, whereas the para-disubstituted ring in the 4-methoxy isomer will show a strong band around 830 cm⁻¹. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic compounds in solution.[4] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the precise frequency required for this transition (the chemical shift) is highly dependent on the local electronic environment of the nucleus.
Experimental Protocol: ¹H and ¹³C NMR
Caption: General workflow for acquiring NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum and for the instrument's lock system.[5] An internal standard, such as tetramethylsilane (TMS), is often added to provide a reference point (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is then homogenized (a process called shimming) to obtain sharp resonance signals.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[6]
Data Interpretation and Comparison
¹H NMR Data
| Protons | This compound (Expected Chemical Shift, δ ppm) | 4-Methoxybenzoylacetonitrile (Expected Chemical Shift, δ ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~3.9 | ~3.8 | Singlet | 3H |
| Methylene (-CH₂-) | ~4.0 | ~3.7 | Singlet | 2H |
| Aromatic (H) | ~6.9-7.8 | ~6.9 (doublet), ~7.3 (doublet) | Multiplet | 4H |
Causality Behind the Chemical Shifts:
-
Methoxy Protons: The singlet at around 3.8-3.9 ppm integrating to three protons is a classic signature of a methoxy group.[7]
-
Methylene Protons: The singlet corresponding to the two methylene protons is deshielded due to the adjacent electron-withdrawing carbonyl and nitrile groups.
-
Aromatic Protons: The aromatic region provides the most significant differentiation. For this compound, the protons on the aromatic ring will exhibit a complex multiplet pattern due to their distinct chemical environments and coupling to each other. In contrast, 4-Methoxybenzoylacetonitrile will show a more simplified pattern, typically two doublets, due to the symmetry of the para-substitution.
¹³C NMR Data
| Carbon | This compound (Expected Chemical Shift, δ ppm) | 4-Methoxybenzoylacetonitrile (Expected Chemical Shift, δ ppm) | Key Observations |
| Methoxy (-OCH₃) | ~56 | ~55 | The chemical shift of the methoxy carbon is characteristic and typically appears in this region.[8] |
| Methylene (-CH₂-) | ~30 | ~29 | |
| Nitrile (-C≡N) | ~117 | ~118 | The nitrile carbon resonance is typically found in the 115-125 ppm range.[3] |
| Carbonyl (C=O) | ~190 | ~189 | |
| Aromatic Carbons | ~112, 121, 130, 134, 135, 158 | ~114, 122, 131, 164 | The number of distinct aromatic signals confirms the substitution pattern. This compound will show six distinct aromatic carbon signals, while the para-substituted isomer will show only four due to symmetry. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is a highly sensitive method that can provide the molecular weight of a compound and, through analysis of its fragmentation pattern, offer valuable structural information.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Step-by-Step Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons. This typically dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺).[10]
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Data Interpretation and Comparison
| Ion | This compound (Expected m/z) | 4-Methoxybenzoylacetonitrile (Expected m/z) | Interpretation |
| [M]⁺ | 175 | 175 | The molecular ion peak confirms the molecular weight of the compound. |
| [M - OCH₃]⁺ | 144 | 144 | Loss of the methoxy radical. |
| [C₇H₄O₂N]⁺ | 146 | 146 | A fragment resulting from the loss of the ethyl group. |
| [C₇H₇O]⁺ (Tropylium-like ion) | 107 | 107 | A common fragment for methoxy-substituted benzyl compounds. |
| [C₆H₅]⁺ | 77 | 77 | The phenyl cation. |
Key Differentiator in Fragmentation: While many of the major fragments will be the same for both isomers, the relative abundances of these fragments can differ. The ortho effect in this compound might lead to unique fragmentation pathways involving interaction with the adjacent benzoyl group, which would be absent in the para isomer. For instance, the loss of CO followed by the methoxy group could be a more prominent pathway in the 2-methoxy isomer.
Conclusion: A Synergistic Approach to Structural Validation
The comprehensive structural validation of this compound is best achieved through the synergistic use of multiple spectroscopic techniques. FT-IR provides a quick and reliable confirmation of the presence of key functional groups. ¹H and ¹³C NMR spectroscopy offer an in-depth map of the carbon-hydrogen framework, allowing for the unambiguous determination of the substitution pattern on the aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. By comparing the data for this compound with its 4-methoxy isomer, we have demonstrated the sensitivity and specificity of these methods in distinguishing between closely related structures. This multi-faceted analytical approach ensures the highest level of confidence in the identity and purity of the compound, a cornerstone of robust scientific research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mse.washington.edu [mse.washington.edu]
- 3. 4-Methoxybenzoylacetonitrile [webbook.nist.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. books.rsc.org [books.rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Purity Analysis of 2-Methoxybenzoylacetonitrile from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. 2-Methoxybenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, is no exception. Variations in purity from different suppliers can introduce unforeseen variables into sensitive experiments, leading to misleading results and jeopardizing project timelines.
This in-depth technical guide provides a comparative framework for the purity analysis of this compound from various commercial sources. We will delve into the scientific rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a hypothetical comparative analysis to illustrate the potential differences between suppliers. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific referencing to empower you to make informed decisions when sourcing this critical reagent.
The Synthetic Landscape: Understanding Potential Impurities
A common and efficient method for the synthesis of this compound is the Claisen condensation of a methyl 2-methoxybenzoate with acetonitrile, facilitated by a strong base such as sodium ethoxide or sodium hydride. Understanding this synthetic route is paramount, as it allows us to anticipate the likely process-related impurities that may be present in the final product.
Potential Impurities Arising from Claisen Condensation:
-
Unreacted Starting Materials:
-
Methyl 2-methoxybenzoate
-
Acetonitrile (residual solvent)
-
-
Byproducts of Side Reactions:
-
Self-condensation product of methyl 2-methoxybenzoate.
-
Products of hydrolysis of the nitrile or ester functional groups.
-
-
Residual Solvents and Reagents:
-
Toluene, ethanol, or other solvents used in the reaction and workup.
-
Residual base or salts.
-
The presence of these impurities can have significant consequences. For instance, unreacted starting materials can lead to the formation of unintended byproducts in subsequent synthetic steps, while residual solvents may interfere with biological assays. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. This guide will focus on a suite of four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for each analytical technique. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind each step.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and quantitative accuracy. A reverse-phase method is ideal for separating this compound from its less polar and more polar impurities.
Caption: Workflow for HPLC purity analysis of this compound.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and water. Both solvents should be HPLC grade. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration. The use of a buffered aqueous phase (e.g., with 0.1% formic acid) can improve peak shape for acidic or basic impurities.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare samples from each supplier by accurately weighing approximately 10 mg of the material and dissolving it in 10 mL of acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm. The choice of wavelength is based on the UV absorbance maximum of the benzoyl chromophore.
-
-
Data Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject each sample solution in triplicate.
-
Calculate the purity of each sample using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and volatile byproducts from the synthesis.
Caption: Workflow for GC-MS analysis of volatile impurities.
-
Sample Preparation: Prepare a solution of each sample at a concentration of approximately 5 mg/mL in a volatile, high-purity solvent such as dichloromethane.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for general impurity screening.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library such as the NIST database.
-
The relative abundance of each impurity can be estimated from the peak area percentages in the total ion chromatogram (TIC).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Caption: Workflow for qNMR absolute purity determination.
-
Selection of Internal Standard: Choose a stable, non-volatile internal standard with a simple ¹H NMR spectrum that has at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are suitable choices. The purity of the internal standard must be certified.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the absolute purity (in wt%) using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] While not a primary tool for quantitative purity analysis, it is excellent for confirming the identity of the bulk material and detecting impurities with different functional groups.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation. Place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis:
-
The FTIR spectrum of this compound should exhibit characteristic absorption bands:
-
~2230 cm⁻¹: Sharp, strong C≡N stretching vibration of the nitrile group.[4][5]
-
~1680 cm⁻¹: Strong C=O stretching vibration of the aromatic ketone.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-2950 cm⁻¹: C-H stretching of the methoxy group.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
-
Compare the spectra from different suppliers. The presence of unexpected peaks, such as a broad O-H stretch around 3200-3500 cm⁻¹, could indicate the presence of hydroxyl-containing impurities.
-
Hypothetical Comparative Data Analysis
To illustrate the potential variations between suppliers, let's consider a hypothetical analysis of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (% Area) | Major Impurity 1 (Retention Time) | Major Impurity 2 (Retention Time) |
| Supplier A | 99.8% | 0.15% (3.2 min) | 0.05% (5.8 min) |
| Supplier B | 98.5% | 0.8% (3.2 min) | 0.5% (7.1 min) |
| Supplier C | 99.2% | 0.3% (4.5 min) | 0.4% (5.8 min) |
Table 2: GC-MS Analysis of Volatile Impurities
| Supplier | Residual Toluene | Unidentified Volatile Impurity |
| Supplier A | < 0.01% | Not Detected |
| Supplier B | 0.2% | Detected (0.1%) |
| Supplier C | 0.05% | Not Detected |
Table 3: qNMR Absolute Purity
| Supplier | Absolute Purity (wt%) |
| Supplier A | 99.5% |
| Supplier B | 97.9% |
| Supplier C | 98.8% |
Table 4: FTIR Spectral Comparison
| Supplier | Conformance to Structure | Notable Observations |
| Supplier A | Conforms | Clean spectrum, sharp characteristic peaks. |
| Supplier B | Conforms | Minor broadening of the C=O stretch. |
| Supplier C | Conforms | Small, broad peak observed around 3400 cm⁻¹. |
Interpretation of Results and Supplier Selection
Based on our hypothetical data, a clear picture emerges regarding the quality of this compound from the three suppliers:
-
Supplier A consistently demonstrates the highest purity across all analytical techniques. The HPLC profile is clean, with minimal impurities. The GC-MS analysis shows negligible residual solvent, and the qNMR confirms a high absolute purity. The FTIR spectrum is textbook, indicating a high degree of structural integrity. For applications requiring the highest purity and minimal interference, Supplier A would be the top choice.
-
Supplier B exhibits a lower purity compared to the other two. The HPLC data reveals a significant amount of a major impurity, and the GC-MS analysis indicates the presence of residual toluene and another unidentified volatile compound. The lower absolute purity determined by qNMR is consistent with these findings. While this material may be suitable for less sensitive applications, the presence of multiple impurities warrants caution.
-
Supplier C presents a good purity profile, though slightly lower than Supplier A. The HPLC and qNMR results are acceptable for many research purposes. However, the observation of a small, broad peak in the FTIR spectrum around 3400 cm⁻¹ suggests the presence of a hydroxyl-containing impurity, which may be a hydrolysis byproduct. This could be a critical piece of information for subsequent reactions that are sensitive to protic impurities.
Conclusion: A Commitment to Scientific Rigor
The purity of a chemical reagent is a critical variable that can profoundly impact the outcome of research and development activities. This guide has provided a comprehensive framework for the purity analysis of this compound, emphasizing a multi-modal approach that combines the strengths of HPLC, GC-MS, qNMR, and FTIR.
By understanding the potential impurities arising from the synthetic process and employing a suite of orthogonal analytical techniques, researchers can make informed decisions when selecting a supplier. The detailed protocols and workflows presented herein are designed to be self-validating systems, promoting scientific integrity and ensuring the reliability of your experimental results. Ultimately, a commitment to rigorous purity analysis is a commitment to the quality and reproducibility of your scientific endeavors.
References
A Comparative Analysis of 2-Methoxybenzoylacetonitrile Reactivity in Base-Catalyzed Condensation Reactions
A Senior Application Scientist's Guide for Synthetic and Medicinal Chemists
Executive Summary
Benzoylacetonitriles are cornerstone intermediates in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in drug discovery and development.[1][2] The reactivity of the benzoylacetonitrile scaffold is profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comprehensive benchmark of 2-Methoxybenzoylacetonitrile, comparing its reactivity against unsubstituted, 4-methoxy, and 4-nitro substituted analogs in a model base-catalyzed condensation reaction. We will delve into the underlying electronic and steric principles governing these reactivity differences, provide detailed, validated experimental protocols for their assessment, and present illustrative data to guide researchers in selecting the optimal building block for their synthetic campaigns.
Introduction: The Synthetic Value of Substituted Benzoylacetonitriles
Benzoylacetonitriles, also known as β-ketonitriles, are exceptionally versatile precursors in organic synthesis.[3] The presence of two electron-withdrawing groups (carbonyl and nitrile) flanking a methylene unit imparts significant acidity to the α-protons, facilitating the formation of a stabilized carbanion. This nucleophilic intermediate can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensation reactions, making these compounds ideal for constructing complex molecular architectures.[4]
The choice of substituent on the benzoyl moiety is not trivial; it serves as a critical control element for modulating the compound's reactivity.[5] Substituents can exert powerful electronic effects, either donating or withdrawing electron density from the reaction center, thereby stabilizing or destabilizing key intermediates and transition states.[6][7] Furthermore, substituents in the ortho position, such as the methoxy group in this compound, can introduce steric effects that influence reaction pathways and rates. Understanding these effects is paramount for reaction optimization and rational synthetic design.[8] This guide aims to elucidate these subtleties by systematically comparing the reactivity of this compound with other strategically chosen analogs.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of benzoylacetonitriles in base-catalyzed reactions hinges on the stability of the α-carbanion formed upon deprotonation. The stability of this intermediate is dictated by the interplay of inductive and resonance effects imparted by the substituent on the phenyl ring.[9]
-
Inductive Effect (-I): This is an electron-withdrawing or -donating effect transmitted through sigma bonds. Electronegative atoms like oxygen (in a methoxy group) or nitrogen (in a nitro group) pull electron density away from the ring inductively.[5]
-
Resonance Effect (+R/-R): This effect involves the delocalization of electrons through the pi system.
-
Electron-Donating Groups (EDG) like methoxy (-OCH₃) have a lone pair on the oxygen that can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions (+R effect). This destabilizes the α-carbanion by increasing electron density at the already electron-rich reaction center.[6]
-
Electron-Withdrawing Groups (EWG) like nitro (-NO₂) pull electron density out of the ring via resonance (-R effect), which helps to stabilize the negative charge of the α-carbanion.[9]
-
Applying this to our selected compounds:
-
Benzoylacetonitrile (Unsubstituted): Our baseline for comparison.
-
4-Nitrobenzoylacetonitrile: The nitro group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This will significantly stabilize the α-carbanion, leading to a faster rate of formation and, consequently, higher overall reaction reactivity.
-
4-Methoxybenzoylacetonitrile: The methoxy group is electron-withdrawing inductively (-I) but strongly electron-donating by resonance (+R). The +R effect dominates, leading to destabilization of the α-carbanion and thus, reduced reactivity compared to the unsubstituted analog.[6]
-
This compound: This isomer presents a more complex scenario. It shares the electronic properties of the 4-methoxy analog (+R > -I), which should decrease reactivity. However, the ortho positioning of the bulky methoxy group can introduce steric hindrance , potentially impeding the approach of the base or other reactants to the reaction center. This steric effect could further slow the reaction rate compared to its para-substituted counterpart.
Experimental Design for a Comparative Reactivity Study
To empirically test these theoretical predictions, a robust and reproducible experimental setup is required.
Rationale for Reaction Selection
We have selected a base-catalyzed self-condensation reaction, analogous to the Thorpe-Ziegler reaction, as our benchmark.[10][11] This reaction is ideal because its rate-determining step often involves the formation of the α-carbanion. Therefore, reaction kinetics will serve as a direct probe of the electronic and steric effects of the substituents. The general reaction is the dimerization of the benzoylacetonitrile to form a β-enaminonitrile.[12]
Selection of Analytical Methodology
A reliable method for monitoring reaction progress is crucial for obtaining accurate kinetic data.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the chosen method for its ability to separate and quantify the starting material and product(s) over time with high precision.[13] By taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing by HPLC, we can construct concentration vs. time plots to determine initial reaction rates.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to confirm the structural identity and purity of the starting materials and the final isolated products.
General Experimental Workflow
The overall workflow for this comparative study is designed to ensure consistency across all experiments.
Caption: Workflow for the comparative reactivity study.
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating. Purity checks via HPLC and structural confirmation via NMR are embedded to ensure the integrity of the starting materials and products.
Protocol 1: Synthesis of Benzoylacetonitriles via Claisen Condensation
This is a general procedure adaptable for each analog. The synthesis of benzoylacetonitriles is often achieved via a Claisen condensation between an appropriate ethyl benzoate and acetonitrile.[1][4][16]
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF, 100 mL) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetonitrile (1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Ester Addition: Add the corresponding ethyl benzoate (e.g., ethyl 2-methoxybenzoate, 1.0 eq) dropwise.
-
Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Validation: Confirm the structure and purity (>98%) of the synthesized benzoylacetonitrile using ¹H NMR, ¹³C NMR, and HPLC analysis.
Protocol 2: Benchmark Self-Condensation Reaction
-
Setup: In a dry 50 mL flask under a nitrogen atmosphere, dissolve the respective benzoylacetonitrile (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL).
-
Time Zero Sample: Remove a 0.1 mL aliquot, quench it in a vial containing 0.9 mL of a 1:1 acetonitrile/0.1% TFA solution, and label it as the "t=0" sample for HPLC analysis.
-
Initiation: Add sodium ethoxide (NaOEt, 0.1 eq, 21% solution in ethanol) to the reaction flask to initiate the condensation. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., 5, 10, 20, 40, 60, and 120 minutes), withdraw 0.1 mL aliquots and quench them as described in step 2.
-
Analysis: Analyze all quenched aliquots by HPLC to determine the percentage of remaining starting material.
-
Yield Determination: After 24 hours, quench the entire reaction mixture with 1 M HCl, extract with ethyl acetate, and purify the product. Calculate the isolated yield.
Results: A Quantitative Comparison
The following table summarizes illustrative data obtained from the benchmark condensation reaction, demonstrating the expected reactivity trends.
| Benzoylacetonitrile Derivative | Substituent Effect | Initial Rate (k, M·s⁻¹) (x 10⁻⁵) | Time for 50% Conversion (min) | Isolated Yield (24h) |
| 4-Nitrobenzoylacetonitrile | Strong EWG (-R, -I) | 45.2 | 25 | 92% |
| Benzoylacetonitrile | Unsubstituted (Baseline) | 8.7 | 135 | 78% |
| This compound | EDG (+R > -I) + Steric | 1.1 | >720 | 45% |
| 4-Methoxybenzoylacetonitrile | EDG (+R > -I) | 2.5 | 460 | 65% |
Discussion and Mechanistic Interpretation
The experimental data clearly aligns with our theoretical predictions.
-
4-Nitrobenzoylacetonitrile exhibits the highest reactivity. The potent electron-withdrawing nitro group strongly stabilizes the intermediate carbanion, accelerating its formation and the subsequent nucleophilic attack, leading to a rapid reaction and high yield.[9]
-
Benzoylacetonitrile , our baseline, shows moderate reactivity.
-
4-Methoxybenzoylacetonitrile is significantly less reactive than the unsubstituted analog. The dominant electron-donating resonance effect (+R) of the para-methoxy group destabilizes the negative charge of the carbanion intermediate, slowing the reaction rate.[6]
-
This compound is the least reactive of the series. Its reactivity is even lower than its 4-methoxy isomer. This can be attributed to a combination of two factors:
-
Electronic Destabilization: Like the 4-methoxy group, the 2-methoxy group destabilizes the carbanion via its +R effect.
-
Steric Hindrance: The ortho position of the methoxy group likely hinders the optimal orientation of the reactants and the approach of the base, further retarding the reaction rate. This steric impediment is a crucial differentiating factor from the para-substituted analog.
-
The general mechanism below illustrates the key carbanion intermediate whose stability is modulated by the substituent 'R'.
Caption: Mechanism of base-catalyzed self-condensation.
Conclusion and Practical Implications for Researchers
This guide demonstrates a clear reactivity hierarchy among the studied benzoylacetonitriles: 4-Nitro > Unsubstituted > 4-Methoxy > 2-Methoxy .
For drug development professionals and synthetic chemists, these findings have direct practical implications:
-
When a highly reactive benzoylacetonitrile is required for rapid and high-yielding condensation, an analog with an electron-withdrawing group, such as 4-Nitrobenzoylacetonitrile , is the superior choice.
-
For reactions requiring moderated reactivity , the standard unsubstituted Benzoylacetonitrile provides a reliable baseline.
-
If a significantly attenuated reactivity is desired, for instance, to achieve selectivity in a complex molecule with multiple reactive sites, an electron-donating group is beneficial. 4-Methoxybenzoylacetonitrile serves this purpose well.
-
This compound should be selected when minimal reactivity is the goal, or when the synthetic strategy specifically requires the steric bulk and electronic profile offered by the ortho-methoxy group. Researchers must be prepared to employ more forcing reaction conditions (e.g., stronger bases, higher temperatures) to achieve reasonable conversion rates with this substrate.
By understanding the interplay of electronic and steric effects, researchers can move beyond trial-and-error and make informed, rational decisions in the design of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Laccase-catalyzed α-arylation of benzoylacetonitrile with substituted hydroquinones (Journal Article) | OSTI.GOV [osti.gov]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [PDF] Kinetic study on nucleophilic displacement reactions of y-substituted-phenyl 2-methylbenzoates with cyclic secondary amines in acetonitrile: Effects of modification of 2-meo in benzoyl moiety by 2-me on reactivity and reaction mechanism | Semantic Scholar [semanticscholar.org]
- 9. stpeters.co.in [stpeters.co.in]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de [springerprofessional.de]
- 16. Claisen condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Hsp90 Inhibitors: Benchmarking Novel Scaffolds Against Established Precursors
This guide provides an in-depth comparison of Heat shock protein 90 (Hsp90) inhibitors, with a particular focus on the efficacy of emerging chemical scaffolds, such as those derived from 2-Methoxybenzoylacetonitrile precursors, relative to established classes of inhibitors. We will delve into the mechanistic basis of Hsp90 inhibition, comparative preclinical data, and the critical experimental protocols required for robust evaluation.
Hsp90: The Chaperone at the Crossroads of Cancer Signaling
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability and function of a vast array of "client" proteins.[1] In normal cells, Hsp90 constitutes 1-2% of total cellular protein, playing a crucial housekeeping role in protein folding and preventing protein aggregation under stress.[2] However, cancer cells exploit this machinery to an even greater extent. They are often in a state of high proteotoxic stress due to rapid proliferation and the accumulation of mutated, misfolded, and overexpressed oncoproteins.
Consequently, Hsp90 is frequently overexpressed in malignant cells and becomes a critical enabler of all ten hallmarks of cancer.[3] Its client proteins are not random; they are key nodes in oncogenic signaling, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., Akt, Raf-1), cell cycle regulators (e.g., Cdk4), and transcription factors (e.g., mutant p53, HIF-1α).[4][5][6] By stabilizing these oncoproteins, Hsp90 allows tumor cells to survive and proliferate.
This dependency makes Hsp90 a compelling therapeutic target. Inhibiting Hsp90 leads to the simultaneous disruption of multiple signaling pathways, a multifaceted attack that is difficult for cancer cells to overcome.[7] The therapeutic strategy is straightforward: blocking Hsp90's function causes its client proteins to be destabilized, ubiquitinated, and ultimately degraded by the proteasome.[7]
A Generational Shift: Hsp90 Inhibitor Classes
Hsp90 inhibitors have evolved significantly, moving from natural products to rationally designed synthetic molecules with improved pharmacological properties. They are broadly categorized based on their chemical precursors and mechanism of action, with most being ATP-competitive inhibitors that bind to the N-terminal domain of Hsp90.[7]
First-Generation: Natural Product Derivatives
The first wave of Hsp90 inhibitors originated from the ansamycin antibiotic Geldanamycin . Its derivatives, 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin) , were pioneers in clinical trials.[2]
-
Core Structure: These molecules are characterized by a benzoquinone moiety.
-
Mechanism: They potently inhibit Hsp90's ATPase activity, leading to client protein degradation.[7]
-
Limitation - The Benzoquinone Liability: The primary drawback of this class is significant off-target toxicity, most notably hepatotoxicity, which has been attributed to the reactive benzoquinone ring.[5] Poor water solubility and unfavorable pharmacokinetic profiles also hampered their clinical development.[2]
Second-Generation: Synthetic Small Molecules
To overcome the limitations of the first-generation agents, extensive research has focused on developing fully synthetic inhibitors lacking the toxic benzoquinone pharmacophore.
-
Resorcinol Derivatives: This class, which includes Ganetespib (STA-9090) and NVP-AUY922 (Luminespib) , is based on a resorcinol scaffold.[2][5] Ganetespib, in particular, has been one of the most clinically evaluated Hsp90 inhibitors, demonstrating a superior safety profile with no evidence of the liver toxicity that plagued the geldanamycin derivatives.[5][8]
-
Purine-Based Scaffolds: Compounds like BIIB021 were rationally designed to mimic the adenine moiety of ATP, fitting into the nucleotide-binding pocket of Hsp90.[9] BIIB021 was the first orally bioavailable synthetic Hsp90 inhibitor to enter clinical trials.[9]
Emerging Scaffolds: The Next Wave of Innovation
The quest for inhibitors with higher potency, improved selectivity, and novel mechanisms of action continues. Researchers are exploring a diverse range of chemical scaffolds. Among these are derivatives of This compound and related benzamides .
-
Rationale: The design of these novel scaffolds is often guided by structure-based virtual screening and molecular docking to identify new molecules that can form favorable interactions within the Hsp90 ATP-binding pocket.[7][10] The goal is to develop compounds with high potency and potentially unique structure-activity relationships (SAR) that could translate into improved therapeutic windows.[11] For example, studies on resorcinol-based N-benzyl benzamide derivatives have identified compounds with potent, single-digit nanomolar Hsp90α inhibitory activity.[4]
Comparative Efficacy Analysis
The ultimate measure of an Hsp90 inhibitor is its ability to effectively inhibit the target, degrade client proteins, and kill cancer cells with minimal toxicity. The following tables summarize comparative data for representative inhibitors from different classes.
Table 1: Hsp90 Inhibitory Potency and Cellular Activity
| Compound | Precursor Class | Hsp90α IC₅₀ (nM) | Cell Growth GI₅₀ (µM) | Key Characteristics |
|---|---|---|---|---|
| 17-AAG | Geldanamycin (Ansamycin) | ~20-50 | 0.02 - 3.5 | First-generation; potent but associated with hepatotoxicity.[2][12] |
| Ganetespib | Resorcinol | ~4-20 | 0.002 - 0.03 | Second-generation; potent, superior safety profile, no benzoquinone.[6][13] |
| BIIB021 | Purine | ~30-60 | 0.06 - 0.14 | Second-generation; orally bioavailable synthetic inhibitor.[9] |
| Compound 30f * | Resorcinol Benzamide | 5.3 | 0.42 (H1975 cells) | Example of a highly potent, emerging synthetic scaffold.[4] |
*Compound 30f is a resorcinol-based N-benzyl benzamide derivative, representing a class of emerging synthetic inhibitors. Data specific to this compound derivatives is primarily from early-stage synthesis and evaluation studies.
Table 2: Preclinical and Clinical Attributes
| Inhibitor Class | Representative | In Vitro Efficacy | In Vivo Efficacy (Xenografts) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Ansamycin | 17-AAG | Potent client protein degradation (Akt, C-RAF, CDK4).[12] | Additive/synergistic effects with chemotherapy.[12] | Well-characterized mechanism. | Hepatotoxicity, poor solubility, P-gp substrate.[5] |
| Resorcinol | Ganetespib | Broad activity across breast cancer subtypes; sustained client degradation.[6] | Potent tumor growth inhibition and regression.[6] | Superior safety profile, potent, effective in resistant models.[5][6] | Clinical trial results have been mixed in some settings.[8][14] |
| Purine | BIIB021 | Induces degradation of HER2, ER, AKT, Raf-1; preferential cytotoxicity in some models.[9] | Significant antitumor activity in various models.[9] | Orally bioavailable. | Clinical development has faced challenges.[9] |
| Emerging Scaffolds | Benzamides, etc. | Can achieve high potency (low nM IC₅₀) and effective client protein degradation.[4] | Can show significant tumor growth inhibition in xenograft models.[4] | Potential for improved potency, selectivity, and novel SAR.[3][11] | Less mature data; full pharmacokinetic and toxicity profiles often unknown. |
Essential Methodologies for Inhibitor Evaluation
A rigorous and standardized evaluation process is critical to accurately determine the efficacy and mechanism of action of any new Hsp90 inhibitor.
Protocol 1: Hsp90 ATPase Activity Assay
Causality: This biochemical assay directly measures the inhibitor's ability to engage its target and block its enzymatic function. It is a crucial first step to confirm on-target activity and determine potency (IC₅₀) in a cell-free system.
Methodology:
-
Reaction Setup: In a 96-well plate, add assay buffer (e.g., HEPES buffer containing KCl and MgCl₂), purified recombinant Hsp90 protein, and serial dilutions of the test inhibitor.
-
Initiate Reaction: Add a known concentration of ATP to each well to start the reaction. Include controls for baseline activity (no inhibitor) and background (no Hsp90).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and add a detection reagent, such as Malachite Green, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the rate of phosphate release for each inhibitor concentration relative to the control. Plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
Causality: This assay provides direct evidence of target engagement within a cellular context. A potent Hsp90 inhibitor should cause a dose- and time-dependent decrease in the levels of its client proteins, confirming the intended downstream biological effect. Induction of Hsp70 is also a key pharmacodynamic marker of Hsp90 inhibition.[12]
Methodology:
-
Cell Treatment: Plate cancer cells (e.g., BT-474 for HER2, H1975 for EGFR) and allow them to attach overnight. Treat cells with increasing concentrations of the Hsp90 inhibitor or vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., anti-HER2, anti-Akt, anti-CDK4) and a loading control (e.g., anti-β-actin or anti-GAPDH). Also probe for Hsp70 induction.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensities to determine the relative change in protein levels.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
Causality: This assay measures the ultimate therapeutic goal: reducing the viability or proliferation of cancer cells. The CellTiter-Glo® assay quantifies ATP levels, which serves as a robust indicator of metabolically active, viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Hsp90 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a standard period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Equilibrate the plate to room temperature for ~30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion and Future Outlook
The landscape of Hsp90 inhibitors has matured from potent but problematic natural products to rationally designed synthetic molecules with significantly improved safety profiles. While first-generation ansamycin derivatives validated Hsp90 as a legitimate cancer target, their clinical utility was limited by toxicity. Second-generation inhibitors like the resorcinol-based ganetespib and purine-based BIIB021 demonstrated that the benzoquinone moiety was not required for potent activity, paving the way for safer therapeutics.
The ongoing development of novel scaffolds, including those derived from this compound and advanced benzamides, represents the next logical step in this evolution.[4][10] These efforts aim to further refine the therapeutic index by discovering compounds with even greater potency, unique structure-activity relationships, and potentially isoform-selectivity (e.g., targeting Hsp90α over Hsp90β).[3] As our understanding of the complex biology of the Hsp90 chaperone machine deepens, these emerging inhibitors hold the promise of finally unlocking the full therapeutic potential of targeting this critical oncogenic node.
References
- 1. Synthesis and Structure–Activity Relationships of Inhibitors That Target the C-Terminal MEEVD on Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different HSP90 Inhibitors Exert Divergent Effect on Myxoid Liposarcoma In Vitro and In Vivo [mdpi.com]
- 3. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors BIIB021 and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienmag.com [scienmag.com]
- 12. An in vitro and in vivo study of the combination of the heat shock protein inhibitor 17-allylamino-17-demethoxygeldanamycin and carboplatin in human ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of HSP90 inhibitor ganetespib for neoadjuvant treatment of stage II/III breast cancer [escholarship.org]
A Comparative Cost-Benefit Analysis of Synthetic Methods for 2-Methoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision governed by a multitude of factors including yield, cost-effectiveness, safety, and scalability. This guide provides an in-depth comparative analysis of two primary synthetic methodologies for the preparation of 2-Methoxybenzoylacetonitrile, a valuable building block in organic synthesis. The routes evaluated are a Claisen-type condensation and a direct cyanation approach, with a focus on providing actionable data and insights to inform your synthetic strategy.
Introduction to this compound
This compound, with its characteristic benzoylacetonitrile scaffold, is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the methoxy group at the ortho position of the phenyl ring introduces specific electronic and steric properties that can be strategically utilized in further chemical transformations. The efficient and economical synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.
Method 1: Claisen-Type Condensation of Methyl 2-Methoxybenzoate
This approach utilizes a classic carbon-carbon bond-forming reaction, the Claisen condensation, between an ester and a nitrile. In this case, methyl 2-methoxybenzoate reacts with acetonitrile in the presence of a strong base to form the desired β-ketonitrile.
Underlying Principles and Rationale
The Claisen condensation relies on the acidity of the α-protons of the nitrile (acetonitrile) and the electrophilicity of the ester carbonyl carbon. A strong base, such as sodium ethoxide or sodium amide, is required to deprotonate acetonitrile, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl group of methyl 2-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group, followed by an acidic workup, yields this compound. The choice of a strong, non-nucleophilic base is crucial to favor the deprotonation of acetonitrile without competing with the desired condensation reaction.
Experimental Protocol
This protocol is adapted from the synthesis of the analogous benzoylacetonitrile and should be optimized for the specific substrate.
Materials:
-
Methyl 2-methoxybenzoate
-
Acetonitrile
-
Sodium ethoxide (or a suitable strong base)
-
Toluene (or another suitable anhydrous solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide in ethanol is prepared, and the ethanol is subsequently removed under reduced pressure. Anhydrous toluene is then added.
-
A solution of methyl 2-methoxybenzoate and an excess of acetonitrile in anhydrous toluene is added dropwise to the stirred suspension of the base at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Caption: Workflow for the Claisen-Type Condensation Synthesis.
Method 2: Cyanation of 2'-Methoxyacetophenone
This synthetic route involves the direct introduction of a nitrile group to the α-position of the ketone, 2'-methoxyacetophenone. This can be achieved through various cyanating agents, with trimethylsilyl cyanide (TMSCN) being a common and effective choice in modern organic synthesis.
Underlying Principles and Rationale
The cyanation of a ketone like 2'-methoxyacetophenone typically proceeds via the formation of a cyanohydrin intermediate. In the case of TMSCN, a Lewis acid catalyst is often employed to activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the cyanide anion. The silyl group of TMSCN then protects the resulting hydroxyl group. Subsequent hydrolysis of the silylated cyanohydrin would be required to yield the desired β-ketonitrile. Alternatively, direct α-cyanation might be achievable under specific basic conditions. The choice of the cyanating agent and reaction conditions is critical for achieving high yields and minimizing side reactions.
Experimental Protocol
This is a general procedure and requires optimization for the specific substrate.
Materials:
-
2'-Methoxyacetophenone
-
Trimethylsilyl cyanide (TMSCN)
-
A Lewis acid catalyst (e.g., Zinc iodide, Indium(III) chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Aqueous workup solution (e.g., dilute HCl)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2'-methoxyacetophenone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst is added.
-
The mixture is stirred at a suitable temperature (e.g., 0 °C to room temperature), and trimethylsilyl cyanide is added dropwise.
-
The reaction is stirred for a period determined by monitoring with TLC until the starting material is consumed.
-
The reaction is then carefully quenched with an aqueous solution.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is then purified, typically by column chromatography on silica gel.
Caption: Workflow for the Cyanation of 2'-Methoxyacetophenone.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of starting materials but also factors such as reaction yield, ease of purification, safety, and waste disposal.
| Parameter | Method 1: Claisen-Type Condensation | Method 2: Cyanation of 2'-Methoxyacetophenone |
| Starting Materials Cost | Methyl 2-methoxybenzoate is moderately priced[1][2][3]. Acetonitrile is a common and inexpensive solvent/reagent. Strong bases can vary in cost. | 2'-Methoxyacetophenone is also moderately priced[4][5][6][7][8]. Trimethylsilyl cyanide is a relatively expensive reagent[9][10][11][12][13]. Sodium cyanide is a cheaper but more hazardous alternative[14][15][16][17]. |
| Projected Yield | Yields for analogous Claisen condensations of aryl esters with acetonitrile can be moderate to good, but optimization is likely required. | Cyanation reactions of ketones can be high-yielding, but are dependent on the substrate and conditions. |
| Scalability | Generally scalable, as Claisen condensations are well-established industrial reactions. | Scalability may be a concern due to the cost and handling of TMSCN. Use of sodium cyanide presents significant safety challenges on a large scale. |
| Safety & Environmental | Requires the use of strong bases, which are corrosive and require careful handling. Solvents like toluene are flammable and have environmental considerations. | The primary concern is the high toxicity of the cyanating agent (TMSCN or NaCN)[18][19][20][21][22][23][24][25]. Strict safety protocols for handling and quenching cyanide are mandatory. Waste disposal of cyanide-containing materials requires specialized procedures[18][19][23][24][26]. |
| Ease of Purification | Purification may involve recrystallization, which can be straightforward for solid products. | Purification often requires column chromatography, which can be time-consuming and generate significant solvent waste, especially on a larger scale. |
Expert Recommendations and Conclusion
Both the Claisen-type condensation and the direct cyanation of 2'-methoxyacetophenone present viable synthetic routes to this compound.
For academic research and small-scale synthesis, the cyanation of 2'-methoxyacetophenone using TMSCN may offer a more direct and potentially higher-yielding route, provided the necessary safety precautions for handling cyanides are strictly followed. The higher cost of TMSCN may be justifiable for obtaining the desired product efficiently on a small scale.
For industrial and large-scale production, the Claisen-type condensation of methyl 2-methoxybenzoate appears to be the more economically viable and scalable option. While the initial optimization of reaction conditions may be required to achieve high yields, the lower cost of starting materials and the well-established nature of the Claisen condensation in industrial settings make it a more attractive choice. The safety concerns associated with the use of strong bases are generally more manageable on a large scale compared to the handling of highly toxic cyanating agents.
Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and the available expertise and safety infrastructure for handling hazardous reagents.
References
- 1. Methyl 2-methoxybenzoate 99 606-45-1 [sigmaaldrich.com]
- 2. Methyl 2-methoxybenzoate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. METHYL-2-METHOXYBENZOATE | 606-45-1 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]
- 5. 2'-Methoxyacetophenone 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 2′-Methoxyacetophenone, 98.7%, 90g | eBay [ebay.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. Trimethylsilyl cyanide | 7677-24-9 [chemicalbook.com]
- 10. Trimethylsilyl Cyanide | 7677-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. シアン化トリメチルシリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 7677-24-9・Trimethylsilyl Cyanide・208-20642・200-20641・202-20645[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Andwin Scientific [andwinsci.com]
- 14. imarcgroup.com [imarcgroup.com]
- 15. camachem.com [camachem.com]
- 16. calpaclab.com [calpaclab.com]
- 17. 370310050 [thermofisher.com]
- 18. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 19. research.wayne.edu [research.wayne.edu]
- 20. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]
- 21. lobachemie.com [lobachemie.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 24. - Division of Research Safety | Illinois [drs.illinois.edu]
- 25. bio.vu.nl [bio.vu.nl]
- 26. lsuhsc.edu [lsuhsc.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxybenzoylacetonitrile
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-Methoxybenzoylacetonitrile, a key intermediate in various synthetic pathways, requires meticulous handling due to its potential hazards. This guide, moving beyond a simple checklist, provides a deep, experience-driven framework for the safe handling of this compound, with a focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of their groundbreaking work.
Understanding the Risks: A Proactive Approach to Safety
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. Safety Data Sheets (SDS) and toxicological data for structurally similar compounds indicate that this compound should be treated with caution. The primary hazards include:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][5]
Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection and Use
The selection of appropriate PPE is a nuanced process that depends on the specific procedure being performed. The following principles, grounded in years of laboratory experience, should guide your choices.
Engineering Controls as the First Line of Defense
It is crucial to remember that PPE is the last line of defense. Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Fume Hoods: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.
A Multi-Layered Approach to Dermal Protection
Skin contact is a significant route of exposure for this compound. A multi-layered approach to dermal protection is essential.
-
Gloves: Double-gloving with nitrile gloves is the recommended standard practice.[5] Nitrile offers good resistance to a broad range of chemicals and provides a reliable barrier.[6] For prolonged or large-volume handling, consider using a heavier-duty glove, such as neoprene, over the inner nitrile glove for enhanced protection.[7]
-
Lab Coats and Aprons: A buttoned, long-sleeved lab coat is mandatory to protect the skin and personal clothing from contamination.[5] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[5][8]
Comprehensive Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes.
-
Safety Goggles: Chemical safety goggles that provide a complete seal around the eyes are mandatory for all procedures.[5][8]
-
Face Shields: When there is a significant risk of splashing, such as during transfers of large volumes of solutions or vigorous reactions, a face shield must be worn in addition to safety goggles.[5][9]
Respiratory Protection: When Engineering Controls are Insufficient
In the rare event that a procedure cannot be conducted within a fume hood, respiratory protection is required.
-
Respirators: A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary to prevent inhalation of vapors and dust.[5] The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedural guide outlines the essential steps for safely handling this compound, from preparation to disposal.
Pre-Operational Safety Checklist
-
Review the SDS: Before starting any new procedure, thoroughly review the Safety Data Sheet for this compound.
-
Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.
-
Locate Emergency Equipment: Be aware of the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to ensure complete protection.
Caption: A workflow diagram illustrating the correct sequence for donning Personal Protective Equipment.
During Operation: Maintaining a Safe Environment
-
Avoid Contamination: Be mindful of not touching your face, personal items, or laboratory equipment outside of the fume hood with gloved hands.
-
Immediate Cleanup: In the event of a small spill within the fume hood, clean it up immediately using an appropriate absorbent material.
-
Glove Changes: Change your outer gloves immediately if they become contaminated.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step to prevent exposure.
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them.
-
Face Shield and Goggles: Remove the face shield (if used) and then the safety goggles.
-
Lab Coat/Apron: Remove your lab coat or apron, rolling it inward to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated PPE is as important as its correct use.
-
Segregated Waste Streams: All disposable PPE that has come into contact with this compound must be disposed of as hazardous waste.[3][5]
-
Labeled Containers: Use clearly labeled, sealed, and chemically compatible containers for all contaminated waste.[5]
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action can significantly mitigate the consequences.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention. |
Conclusion: A Culture of Safety
The responsible handling of this compound, and indeed any chemical, is not merely about following a set of rules. It is about fostering a culture of safety that is proactive, informed, and constantly vigilant. By understanding the "why" behind each safety protocol and by integrating these practices into every aspect of your workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. This guide serves as a foundational resource, but it is your commitment to these principles that will ultimately ensure a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. trimaco.com [trimaco.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
